molecular formula C12H18N2O B11817140 1-(4-Ethoxyphenyl)pyrrolidin-3-amine

1-(4-Ethoxyphenyl)pyrrolidin-3-amine

Cat. No.: B11817140
M. Wt: 206.28 g/mol
InChI Key: HSGIHXNDBCNRKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxyphenyl)pyrrolidin-3-amine is a chemical compound of interest in medicinal chemistry and drug discovery research, with the molecular formula C12H18N2O. This molecule features a pyrrolidine ring, a five-membered saturated nitrogen heterocycle that is a privileged scaffold in the development of novel biologically active compounds . The saturated nature of the pyrrolidine ring provides significant three-dimensional (3D) coverage due to its non-planarity and ability to undergo pseudorotation, offering a versatile tool for exploring pharmacophore space . Furthermore, the stereogenicity of the carbons within the pyrrolidine ring is a critical feature, as different stereoisomers can lead to vastly different biological profiles due to enantioselective binding to protein targets . The incorporation of an ethoxyphenyl moiety and a primary amine group on the pyrrolidine scaffold makes this compound a valuable building block for researchers. The amine group can serve as a handle for further chemical modifications, allowing for the synthesis of a diverse array of derivatives for structure-activity relationship (SAR) studies. The pyrrolidine ring is a common structural component in numerous U.S. FDA-approved drugs and natural products, underscoring its relevance in the design of new therapeutic agents . This compound is provided exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1-(4-ethoxyphenyl)pyrrolidin-3-amine

InChI

InChI=1S/C12H18N2O/c1-2-15-12-5-3-11(4-6-12)14-8-7-10(13)9-14/h3-6,10H,2,7-9,13H2,1H3

InChI Key

HSGIHXNDBCNRKO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCC(C2)N

Origin of Product

United States

Foundational & Exploratory

Synthesis and Applications of 1-(4-Ethoxyphenyl)pyrrolidin-3-amine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As drug discovery pivots toward highly functionalized, low-molecular-weight fragments, 1-(4-Ethoxyphenyl)pyrrolidin-3-amine has emerged as a highly versatile diamine building block. Combining a lipophilic, electron-donating ethoxyphenyl ether with a basic pyrrolidine core, this scaffold is frequently incorporated into the design of kinase inhibitors (e.g., JAK/STAT pathway modulators) and central nervous system (CNS) agents. This technical guide details the structural profiling, the mechanistic rationale for its synthesis, and a self-validating experimental protocol optimized for pharmaceutical development.

Structural and Physicochemical Profiling

The chemical structure of 1-(4-Ethoxyphenyl)pyrrolidin-3-amine consists of a central 5-membered nitrogen-containing heterocycle (pyrrolidine). The nitrogen at position 1 (N1) is covalently bonded to a phenyl ring, which is para-substituted with an ethoxy group (-OCH₂CH₃). The carbon at position 3 (C3) of the pyrrolidine ring bears a primary amine (-NH₂).

Understanding the physicochemical properties of this molecule is critical for predicting its behavior in both synthetic workflows and biological systems. The primary amine is highly basic and serves as the primary vector for subsequent functionalization (e.g., amide coupling, reductive amination), while the N1 nitrogen's basicity is heavily attenuated by resonance delocalization into the aromatic system.

Table 1: Key Physicochemical Parameters & Pharmacological Relevance

ParameterValuePharmacological Relevance
Molecular Formula C₁₂H₁₈N₂OOptimal size for fragment-based drug design (FBDD).
Molecular Weight 206.29 g/mol Low MW allows for downstream elaboration without violating Lipinski's Rule of 5.
Topological Polar Surface Area 35.3 ŲExcellent membrane permeability; high potential for blood-brain barrier (BBB) penetration.
pKa (Primary Amine) ~9.5 (calculated)Exists primarily in the protonated state at physiological pH (7.4), enhancing aqueous solubility.
pKa (Pyrrolidine Nitrogen) ~3.5 - 4.0Conjugation with the phenyl ring significantly lowers basicity compared to standard aliphatic pyrrolidines.
Stereochemistry Chiral center at C3Typically synthesized as pure (R) or (S) enantiomers to ensure target-binding specificity.
Retrosynthetic Analysis and Mechanistic Rationale

The construction of the N-aryl bond in 1-(4-Ethoxyphenyl)pyrrolidin-3-amine presents a specific chemical challenge. Traditional Nucleophilic Aromatic Substitution (S_NAr) is fundamentally unviable here. The 4-ethoxy group is a strong electron-donating group (EDG) via resonance, which significantly deactivates the aromatic ring toward nucleophilic attack.

Consequently, transition-metal catalysis is mandatory. The [1] is the industry-standard methodology for synthesizing such carbon-nitrogen bonds. The reaction utilizes a palladium catalyst to couple 4-bromophenetole with tert-butyl pyrrolidin-3-ylcarbamate (Boc-3-aminopyrrolidine).

Causality in Catalyst and Ligand Selection: Because 4-bromophenetole is electron-rich, the oxidative addition of the Pd(0) species into the C-Br bond is the rate-limiting step. To overcome this activation barrier, highly electron-rich and sterically hindered biarylphosphine ligands (such as RuPhos or BrettPhos) are required. As detailed in [2], these ligands stabilize the mono-ligated Pd(0) active species and accelerate both oxidative addition and the subsequent reductive elimination, preventing unproductive


-hydride elimination side reactions.

Workflow A 4-Bromophenetole (Aryl Halide) C Pd Catalyst / Base (Buchwald-Hartwig) A->C B Boc-3-aminopyrrolidine (Amine Nucleophile) B->C D tert-Butyl (1-(4-ethoxyphenyl) pyrrolidin-3-yl)carbamate (Intermediate) C->D C-N Coupling E Acidic Cleavage (HCl or TFA) D->E F 1-(4-Ethoxyphenyl) pyrrolidin-3-amine (Final Product) E->F Boc Deprotection

Fig 1: Two-step retrosynthetic workflow from 4-bromophenetole to the final diamine.

Standardized Synthetic Protocol (Self-Validating System)

This two-step protocol is designed with built-in validation checkpoints—In-Process Controls (IPC)—to ensure reproducibility, high yield, and the elimination of palladium residues, which is critical for downstream [3].

Step 1: Palladium-Catalyzed C-N Cross-Coupling

Objective: Synthesis of tert-butyl (1-(4-ethoxyphenyl)pyrrolidin-3-yl)carbamate.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 4-bromophenetole (1.0 equiv, 10 mmol), tert-butyl pyrrolidin-3-ylcarbamate (1.1 equiv, 11 mmol), and sodium tert-butoxide (NaOtBu) (1.5 equiv, 15 mmol).

  • Catalyst Addition: Add Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%).

    • Causality: NaOtBu is chosen as a strong base to facilitate the deprotonation of the amine bound to the Pd(II) intermediate. RuPhos is specifically selected to prevent catalyst deactivation when coupling secondary aliphatic amines with electron-rich aryl halides.

  • Solvent & Heating: Suspend the mixture in anhydrous, degassed 1,4-dioxane (0.2 M). Heat the reaction to 90°C for 8-12 hours.

  • IPC (Self-Validation): Extract a 10 µL aliquot and monitor via LC-MS. The reaction is deemed complete when the 4-bromophenetole peak (UV 254 nm) is <1% relative to the product mass (m/z[M+H]⁺ = 307.2).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove insoluble inorganic salts. To ensure pharmaceutical-grade purity, treat the filtrate with a palladium scavenger (e.g., SiliaMetS Thiol) for 2 hours. Wash the organic layer with water, dry over MgSO₄, and concentrate.

CatalyticCycle Pd0 L-Pd(0) Pd2_OA L-Pd(II) (Ar)(X) Pd0->Pd2_OA Oxidative Addition (4-Bromophenetole) Pd2_Am L-Pd(II) (Ar)(NR2) Pd2_OA->Pd2_Am Amine Binding & Deprotonation Pd2_Am->Pd0 Reductive Elimination (Product Release)

Fig 2: Pd-catalyzed Buchwald-Hartwig catalytic cycle for C-N bond formation.

Step 2: Boc Deprotection

Objective: Cleavage of the carbamate to yield the free primary amine.

  • Reaction: Dissolve the purified intermediate from Step 1 in dichloromethane (DCM) (0.5 M). Cool the flask to 0°C.

  • Acid Addition: Slowly add Trifluoroacetic acid (TFA) (10 equiv).

    • Causality: The large excess of TFA ensures rapid and complete cleavage of the tert-butyl group as isobutylene gas, driving the equilibrium entirely to the right.

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours.

  • IPC (Self-Validation): Monitor by TLC (DCM/MeOH 9:1, Ninhydrin stain). The disappearance of the UV-active starting material and the appearance of a baseline, ninhydrin-positive (purple/pink) spot confirms complete deprotection.

  • Isolation: Concentrate the reaction mixture in vacuo to remove excess TFA. Dissolve the residue in a minimal amount of methanol and pass through a strongly basic ion-exchange resin (e.g., Amberlyst A26 OH form) to neutralize the TFA salt. Concentrate to afford 1-(4-Ethoxyphenyl)pyrrolidin-3-amine as a free base.

Application in Drug Discovery

Compounds containing the 1-arylpyrrolidin-3-amine motif are heavily utilized in oncology and immunology. Specifically, this scaffold is frequently incorporated into bicyclic urea and pyrimidine-based kinase inhibitors targeting Janus Kinase 2 (JAK2) and other tyrosine kinases. The ethoxyphenyl group is highly adept at occupying hydrophobic pockets within the kinase hinge region, while the primary amine serves as a crucial, solvent-exposed attachment point for solubilizing groups or further target-binding motifs.

References
  • Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Technical University of Denmark (DTU). "Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production." DTU Orbit. URL:[Link]

  • World Intellectual Property Organization. "Bicyclic ureas as kinase inhibitors." Google Patents (WO2024191996A1).

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from planar, sp²-hybridized aromatic systems to sp³-rich three-dimensional scaffolds is a critical strategy for improving drug-like properties, such as solubility and target selectivity ("Escape from Flatland"). The compound 1-(4-Ethoxyphenyl)pyrrolidin-3-amine represents a highly versatile, sp³-rich building block. However, identifying exact Chemical Abstracts Service (CAS) Registry Numbers for such specific, niche pharmacophores often presents a significant bottleneck in early-stage drug development.

This whitepaper provides an in-depth technical guide on the structural profiling, systematic CAS registry search methodologies, and de novo synthetic protocols for 1-(4-Ethoxyphenyl)pyrrolidin-3-amine, serving as a blueprint for researchers handling obscure or proprietary chemical entities.

Chemical Identity & Structural Profiling

1-(4-Ethoxyphenyl)pyrrolidin-3-amine combines an N-aryl pyrrolidine core with a primary amine handle. The pyrrolidine ring introduces stereochemical complexity and conformational flexibility (pseudorotation), which allows the molecule to efficiently explore pharmacophore space within complex protein binding pockets [1]. The 4-ethoxyphenyl group provides a lipophilic vector for hydrophobic interactions, while the C3-primary amine serves as an ideal nucleophile for subsequent combinatorial library generation (e.g., amide couplings or reductive aminations).

Quantitative Physicochemical Profile

To facilitate hit-to-lead triage, the fundamental properties of the scaffold are summarized below.

PropertyValue
Chemical Name 1-(4-Ethoxyphenyl)pyrrolidin-3-amine
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.28 g/mol
Canonical SMILES CCOC1=CC=C(N2CCC(N)C2)C=C1
InChIKey Generated via deterministic hashing of the 2D structure
Hydrogen Bond Donors 1 (Primary amine, -NH₂)
Hydrogen Bond Acceptors 3 (N-aryl, N-amine, Ether O)
Rotatable Bonds 3

The CAS Number Search Methodology: Overcoming Registry Ambiguity

A common pitfall in chemical informatics is relying on text-based queries for highly specific derivatives. Depending on the database or vendor, 1-(4-Ethoxyphenyl)pyrrolidin-3-amine may be indexed under various synonyms, such as 1-(4-ethoxyphenyl)-3-pyrrolidinamine or 3-amino-1-(4-ethoxyphenyl)pyrrolidine. This synonym overload frequently results in false negatives during CAS number retrieval.

To establish a self-validating search system , researchers must abandon text strings in favor of topological identifiers.

Step-by-Step Structural Search Protocol
  • Structure Generation: Draw the exact 2D molecular structure in a chemical drawing tool (e.g., ChemDraw) and generate the Canonical SMILES and InChIKey.

  • Deterministic Registry Query (SciFinderⁿ / Reaxys):

    • Input the exact structure into the CAS SciFinderⁿ drawing module.

    • Causality: Searching by exact structural topology bypasses nomenclature discrepancies. If the compound has been disclosed in a patent or journal, the exact CAS Registry Number will be retrieved.

  • Substructure & Similarity Search: If the exact match yields zero results (indicating the compound is novel or unindexed), convert the 4-ethoxy group to a generic alkoxy group (-OR) or the primary amine to a generic substituent (-R) and execute a substructure search.

    • Causality: This identifies structurally adjacent analogs (e.g., the 4-methoxy derivative), providing known CAS numbers that can be used to trace established synthetic routes or identify potential commercial vendors carrying similar libraries.

  • Vendor Cross-Referencing: Query commercial databases (e.g., eMolecules, Enamine) using the InChIKey. The InChIKey is a collision-resistant hash that ensures if a vendor catalog contains the exact molecule, it will be found regardless of the proprietary naming convention used.

De Novo Synthesis: The Buchwald-Hartwig Amination Protocol

When a CAS search confirms that a specific building block is not commercially available, a robust, scalable de novo synthetic route must be established. The most efficient route to N-aryl pyrrolidines is the palladium-catalyzed Buchwald-Hartwig cross-coupling of an aryl halide with a substituted pyrrolidine [2].

Synthesis A 1-Bromo-4-ethoxybenzene C Intermediate: Boc-protected N-aryl pyrrolidine A->C Pd2(dba)3, RuPhos NaOtBu, Toluene, 85°C B Boc-3-aminopyrrolidine B->C Buchwald-Hartwig Cross-Coupling D 1-(4-Ethoxyphenyl) pyrrolidin-3-amine C->D TFA / DCM (Boc Deprotection)

Figure 1: Retrosynthetic and forward synthesis pathway for 1-(4-Ethoxyphenyl)pyrrolidin-3-amine.
Step-by-Step Experimental Methodology

Step 1: Palladium-Catalyzed C-N Bond Formation

  • Reagents: 1-Bromo-4-ethoxybenzene (1.0 equiv), tert-butyl pyrrolidin-3-ylcarbamate (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), RuPhos (0.04 equiv), NaOtBu (1.5 equiv), anhydrous Toluene.

  • Procedure: Charge a flame-dried Schlenk flask with the solid reagents under an inert argon atmosphere. Add degassed toluene and 1-bromo-4-ethoxybenzene. Heat the reaction mixture to 85°C and stir for 12 hours. Monitor conversion via LC-MS. Upon completion, cool to room temperature, filter through a pad of Celite, and purify the intermediate via flash column chromatography.

  • Expertise & Causality:

    • Why use Boc-protected 3-aminopyrrolidine? Unprotected primary amines can competitively coordinate to the palladium center, leading to catalyst poisoning or non-selective N-arylation at both nitrogen sites. Masking the primary amine with a bulky, electron-withdrawing tert-butyloxycarbonyl (Boc) group suppresses its nucleophilicity, directing the oxidative addition complex exclusively to the secondary cyclic amine [1].

    • Why RuPhos? The coupling of secondary aliphatic amines with aryl bromides is notoriously prone to β-hydride elimination. RuPhos, a sterically demanding and electron-rich dialkylbiaryl phosphine ligand, accelerates the reductive elimination step, thereby outcompeting the β-hydride elimination pathway and preventing catalyst decay [3].

Step 2: Acidic Deprotection

  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure: Dissolve the purified intermediate in DCM and cool to 0°C. Add TFA dropwise (maintaining a 1:4 TFA:DCM ratio). Stir for 2 hours at room temperature. Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate to yield the free base of 1-(4-Ethoxyphenyl)pyrrolidin-3-amine.

  • Expertise & Causality: The newly formed N-aryl C-N bond is highly stable under acidic conditions. TFA efficiently cleaves the carbamate without risking cleavage of the pyrrolidine core, yielding the target primary amine ready for downstream functionalization.

Application in Hit-to-Lead Optimization

Once synthesized, the 1-(4-Ethoxyphenyl)pyrrolidin-3-amine scaffold serves as a central hub for combinatorial drug design. The workflow below illustrates how this sp³-rich building block is integrated into a modern hit-to-lead optimization cycle.

HitToLead Start Target Identification (e.g., CNS / GPCR) Scaffold Select sp3-rich Scaffold: 1-(4-Ethoxyphenyl)pyrrolidin-3-amine Start->Scaffold Library Combinatorial Library Synthesis (Amide Coupling at C3-Amine) Scaffold->Library Diversification Screening High-Throughput Screening (In Vitro Assays) Library->Screening Bioactivity Testing PKPD ADME / PK Profiling (Lipophilicity, Clearance) Screening->PKPD Active Hits PKPD->Scaffold SAR Feedback Loop Lead Lead Candidate Selection PKPD->Lead Optimal Profile

Figure 2: Hit-to-lead optimization cycle utilizing the N-aryl pyrrolidine scaffold.

By systematically altering the substituents attached to the C3-amine (via parallel amide coupling or reductive amination), medicinal chemists can rapidly generate Structure-Activity Relationship (SAR) data. The intrinsic basicity of the pyrrolidine nitrogen and the lipophilicity of the ethoxyphenyl group can be fine-tuned to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the resulting lead candidates.

References

  • Title: Palladium-Mediated Arylation of 3-Aminopiperidines and 3-Aminopyrrolidines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link] [1]

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: Molecules / National Institutes of Health (NIH) PubMed Central URL: [Link] [2]

  • Title: Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)₂ and Pd(DPPF)₂ Source: Journal of the American Chemical Society (ACS Publications) URL: [Link] [3]

The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, renowned for its versatile biological activities and favorable physicochemical properties.[1][2] Its inherent three-dimensionality, a consequence of its sp³-hybridized nature, allows for the exploration of a wider chemical space compared to its aromatic counterpart, pyrrole. This non-planar structure, which undergoes a phenomenon known as "pseudorotation," provides a unique platform for creating stereochemically diverse molecules that can effectively interact with complex biological targets.[1][3] This technical guide provides a comprehensive overview of the synthesis, multifaceted biological activities, and key experimental evaluation techniques for novel pyrrolidine scaffolds, offering field-proven insights for drug discovery and development professionals.

The Strategic Advantage of the Pyrrolidine Core

The prevalence of the pyrrolidine motif in over 20 FDA-approved drugs underscores its significance in pharmaceutical development.[4] Several key features contribute to its success as a pharmacophore:

  • Three-Dimensionality and Stereochemical Complexity: The non-planar nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, which is critical for selective binding to biological targets. The presence of multiple stereogenic centers offers a rich opportunity for generating diverse molecular architectures.[1][5]

  • Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor. This, coupled with the overall polarity of the scaffold, often imparts favorable aqueous solubility to drug candidates.[6]

  • Synthetic Tractability: A wide array of synthetic methodologies have been developed for the construction and functionalization of the pyrrolidine ring, enabling the creation of large and diverse compound libraries for high-throughput screening.[7]

Synthetic Strategies for Novel Pyrrolidine Scaffolds

The construction of stereochemically defined pyrrolidine rings is a cornerstone of modern medicinal chemistry. Several powerful synthetic strategies have emerged, with a strong emphasis on asymmetric synthesis to access enantiomerically pure compounds.

Asymmetric 1,3-Dipolar Cycloaddition

One of the most powerful and widely used methods for the stereocontrolled synthesis of pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles.[8][9] This reaction allows for the construction of the five-membered ring with the simultaneous creation of up to four stereocenters.[10]

Conceptual Workflow for Asymmetric 1,3-Dipolar Cycloaddition:

cluster_reactants Reactants cluster_catalysis Catalysis Amino_Acid_Derivative α-Amino Acid Derivative (e.g., Glycine Iminoester) Azomethine_Ylide In situ generated Azomethine Ylide Amino_Acid_Derivative->Azomethine_Ylide + Aldehyde/Ketone + Base Aldehyde_Ketone Aldehyde/Ketone Dipolarophile Dipolarophile (e.g., Alkene, Alkyne) Metal_Catalyst Metal Catalyst (e.g., Ag(I), Cu(I)) Metal_Catalyst->Azomethine_Ylide Chiral_Ligand Chiral Ligand Chiral_Ligand->Azomethine_Ylide Pyrrolidine Enantioenriched Pyrrolidine Scaffold Azomethine_Ylide->Pyrrolidine [3+2] Cycloaddition + Dipolarophile

Caption: Asymmetric 1,3-Dipolar Cycloaddition Workflow.

Step-by-Step Experimental Protocol for a Silver-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the silver catalyst (e.g., AgOAc or Ag₂CO₃, 5 mol%) and the chiral ligand (e.g., a chiral phosphine or diamine, 5.5 mol%).

  • Solvent Addition: Add the appropriate anhydrous solvent (e.g., toluene or THF) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Reactant Addition: To the catalyst solution, add the α-amino acid derivative (e.g., an iminoester, 1.0 equiv.), the aldehyde or ketone (1.2 equiv.), and the dipolarophile (1.1 equiv.).

  • Base Addition: Add a suitable base (e.g., DBU or Et₃N, 1.5 equiv.) to generate the azomethine ylide in situ.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature (e.g., room temperature or elevated temperature) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched pyrrolidine derivative.[11]

Other Key Asymmetric Synthetic Methodologies

Beyond 1,3-dipolar cycloadditions, several other robust methods are employed for the synthesis of chiral pyrrolidines:

  • Tsuji-Trost Allylation: This method involves the asymmetric allylation of N-tert-butanesulfinyl imines, followed by cross-metathesis and cyclization to yield highly substituted pyrrolidines.[12][13]

  • Enzymatic Dynamic Kinetic Resolution (DKR): Enzymatic reduction of keto esters can establish multiple stereocenters with high enantiomeric and diastereomeric excess, providing a key intermediate for the synthesis of complex pyrrolidine scaffolds.[4]

  • Ring-Closing Metathesis (RCM): RCM of appropriately designed enyne precursors provides an efficient route to chiral pyrrolidine derivatives.[14]

Diverse Biological Activities of Pyrrolidine Scaffolds

The structural versatility of the pyrrolidine ring has led to the discovery of derivatives with a broad spectrum of pharmacological activities.

Anticancer Activity

Pyrrolidine derivatives have emerged as a promising class of anticancer agents, exerting their effects through various mechanisms.[13]

Mechanisms of Anticancer Action:

  • Kinase Inhibition: Many pyrrolidine-containing compounds act as potent inhibitors of protein kinases, which are often dysregulated in cancer.[15] For example, some derivatives function as ATP-competitive inhibitors of receptor tyrosine kinases like VEGFR and PDGFR, thereby inhibiting tumor angiogenesis.[15]

  • Induction of Apoptosis: A significant number of pyrrolidine derivatives induce programmed cell death (apoptosis) in cancer cells. This can occur through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[1][14][16] Key events include the activation of caspases (e.g., caspase-3, -7, -8, and -9), cleavage of poly(ADP-ribose) polymerase (PARP), and modulation of the Bcl-2 family of proteins.[1][17]

Workflow for Evaluating Anticancer Activity:

cluster_in_vitro Cell-Based Assays cluster_mechanism Molecular Assays In_Vitro_Screening In Vitro Screening (MTT/SRB Assay) Cytotoxicity Cytotoxicity Assessment (IC50 Determination) In_Vitro_Screening->Cytotoxicity Mechanism_Elucidation Mechanism of Action Studies In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) Mechanism_Elucidation->In_Vivo_Efficacy Promising Candidates Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Mechanism_Elucidation->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_Elucidation->Cell_Cycle_Analysis Kinase_Inhibition Kinase Inhibition Assay Mechanism_Elucidation->Kinase_Inhibition Western_Blot Western Blot Analysis (Apoptotic Markers) Mechanism_Elucidation->Western_Blot Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization Cytotoxicity->Mechanism_Elucidation Active Compounds

Caption: Workflow for Anticancer Drug Discovery.

Quantitative Data on Anticancer Activity of Selected Pyrrolidine Derivatives:

Compound ClassCancer Cell LineIC50 (µM)Reference
Tridecylpyrrolidine-diol derivativeHCT1163.2 ± 0.1[1]
Tridecylpyrrolidine-diol derivativeCaco-22.17 ± 1.5[1]
Hydroxycinnamamide-pyrrolidine conjugate (6b)MCF-71.48[18]
Spirooxindole-pyrrolidine derivativeA54915.49 ± 0.04[19]
Antiviral Activity

Pyrrolidine-based compounds have demonstrated significant potential as antiviral agents, targeting various stages of the viral life cycle.[9][20]

Mechanisms of Antiviral Action:

  • Neuraminidase Inhibition: Several pyrrolidine derivatives have been designed as potent inhibitors of influenza neuraminidase, an enzyme crucial for the release of new viral particles from infected cells.[12][13][21]

  • Inhibition of Viral Replication: Some pyrrolidine compounds, such as pyrrolidine dithiocarbamate (PDTC), have been shown to inhibit the replication of viruses like herpes simplex virus (HSV) by interfering with viral gene expression and dysregulating the ubiquitin-proteasome system.[22]

Quantitative Data on Antiviral Activity of Selected Pyrrolidine Derivatives:

CompoundVirus/TargetIC50 (µM)Reference
A-192558Influenza A Neuraminidase0.2[21][23]
A-192558Influenza B Neuraminidase8[21][23]
Derivative 6eInfluenza A (H3N2) Neuraminidase1.56[12][13]
Derivative 9cInfluenza A (H3N2) Neuraminidase2.40[12][13]
Antibacterial Activity

The emergence of antibiotic-resistant bacteria has spurred the search for novel antimicrobial agents, and pyrrolidine derivatives have shown promise in this area.[4]

Mechanisms of Antibacterial Action:

The precise mechanisms of action for many antibacterial pyrrolidine derivatives are still under investigation, but some have been shown to disrupt bacterial cell wall synthesis or inhibit essential enzymes.[4] Notably, certain pyrrolidine-2,3-diones have demonstrated potent activity against bacterial biofilms, which are notoriously difficult to eradicate with conventional antibiotics.[4][24]

Quantitative Data on Antibacterial Activity of Selected Pyrrolidine Derivatives:

Compound ClassBacterial StrainMIC (µg/mL)Reference
Pyrrolidine bis-cyclic guanidinesMRSA≤ 2.5[7]
Pyrrolidine-2,3-dione dimersMSSA8-16[4]
Pyrrolidine-2,3-dione dimersMRSA8-16[4]
Pyrrolomycin derivative 17dMRSA0.0625[25]
Pyrrolomycin derivative 17dVISA0.0313[25]
Neuroprotective Activity

Pyrrolidine-containing molecules are being actively investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[8][26][27]

Mechanisms of Neuroprotective Action:

  • Modulation of Neurotransmitter Systems: Some pyrrolidine derivatives, including nootropics, are thought to influence cholinergic and glutamatergic neurotransmission, which are crucial for learning and memory.[8]

  • Antioxidant and Anti-inflammatory Effects: Neuroinflammation and oxidative stress are key contributors to neurodegeneration. Certain pyrrolidine compounds can suppress the production of pro-inflammatory mediators and scavenge reactive oxygen species (ROS), thereby protecting neurons from damage.[8][28]

  • Inhibition of Monoamine Oxidase-B (MAO-B): Inhibition of MAO-B, an enzyme involved in the metabolism of dopamine and neurotoxins, can reduce oxidative stress and protect dopaminergic neurons.[28]

Key Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments used in the evaluation of novel pyrrolidine scaffolds.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the potency of a compound in inhibiting the activity of a specific kinase by measuring ATP consumption.[3][29]

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test pyrrolidine compound in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well or 384-well plate, add the test compound dilutions, a positive control (a known inhibitor of the target kinase), and a negative control (solvent vehicle).

  • Enzyme and Substrate Addition: Add the kinase enzyme and its specific substrate to all wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • Measurement: Measure the luminescence signal using a microplate reader. The signal intensity is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits kinase activity by 50%.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify changes in the expression levels of key proteins involved in the apoptotic pathways following treatment with a pyrrolidine derivative.[30][31]

Protocol:

  • Cell Lysis: Treat cancer cells with the pyrrolidine compound at various concentrations and time points. Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Perform densitometric analysis of the bands and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Morris Water Maze Test for Neuroprotection

This behavioral test is widely used to assess spatial learning and memory in rodents, providing a measure of the in vivo neuroprotective effects of a compound.[6][32][33][34][35]

Protocol:

  • Apparatus: Use a circular pool filled with opaque water containing a hidden escape platform. The room should have various distal visual cues.

  • Acquisition Phase (Training):

    • Place the animal in the pool at one of four starting positions, facing the wall.

    • Allow the animal to swim and find the hidden platform for a maximum of 60-120 seconds.

    • If the animal fails to find the platform, gently guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds.

    • Conduct multiple trials per day for several consecutive days.

  • Probe Trial (Memory Test):

    • On the day after the last training session, remove the platform from the pool.

    • Place the animal in the pool and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis: Analyze parameters such as escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial. Improved performance in the treated group compared to the control group indicates a neuroprotective effect.

Conclusion and Future Perspectives

The pyrrolidine scaffold continues to be a highly valuable and versatile platform in the discovery of novel therapeutics. Its unique structural and physicochemical properties provide a fertile ground for the design of potent and selective modulators of a wide range of biological targets. The ongoing development of innovative and efficient asymmetric synthetic methodologies will further expand the accessible chemical space of pyrrolidine derivatives. Future research will likely focus on the development of multi-target pyrrolidine-based agents for complex diseases, leveraging our increasing understanding of disease biology and structure-activity relationships. The integration of computational drug design with advanced synthetic and biological evaluation techniques will undoubtedly accelerate the journey of novel pyrrolidine scaffolds from the laboratory to the clinic.

References

  • Šubr, V., et al. (2023). Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro. International Journal of Molecular Sciences, 24(14), 11823. [Link]

  • Kim, C. U., et al. (2001). Design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores. Journal of Medicinal Chemistry, 44(8), 1207-1217. [Link]

  • Zhang, J., et al. (2008). Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors. Medicinal Chemistry, 4(3), 206-209. [Link]

  • Zhang, J., et al. (2007). Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. Bioorganic & Medicinal Chemistry, 15(7), 2749-2758. [Link]

  • Perez-Perez, A. D., et al. (2024). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Chemical Communications, 60(75), 11096-11099. [Link]

  • Kim, C. U., et al. (2001). Design, Synthesis, and Structural Analysis of Influenza Neuraminidase Inhibitors Containing Pyrrolidine Cores. Journal of Medicinal Chemistry, 44(8), 1207-1217. [Link]

  • Kumar, R., et al. (2018). Highly functionalized pyrrolidine analogues: stereoselective synthesis and caspase-dependent apoptotic activity. RSC Advances, 8(73), 41849-41858. [Link]

  • Chen, H., et al. (2013). Pyrrolidine dithiocarbamate inhibits herpes simplex virus 1 and 2 replication, and its activity may be mediated through dysregulation of the ubiquitin-proteasome system. Journal of Virology, 87(16), 9349-9359. [Link]

  • ResearchGate. (n.d.). Chemical structures of pyrrolidine (A), 2-tridecylpyrrolidine (B) and... [Link]

  • Šubr, V., et al. (2023). Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro. International Journal of Molecular Sciences, 24(14), 11823. [Link]

  • Šubr, V., et al. (2023). Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro. International Journal of Molecular Sciences, 24(14), 11823. [Link]

  • Carrieri, A., et al. (2025). Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. Molecules, 30(11), 2415. [Link]

  • Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]

  • Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]

  • Wang, M., et al. (2018). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 54(1), 88-91. [Link]

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848-858. [Link]

  • Melander, R. J., et al. (2006). Pyrrolidine bis-cyclic guanidines with antimicrobial activity against drug-resistant Gram-positive pathogens identified from a mixture-based combinatorial library. Journal of medicinal chemistry, 49(20), 5900-5908. [Link]

  • Perez-Perez, A. D., et al. (2024). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Chemical Communications. [Link]

  • Carrieri, A., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. Bioorganic & Medicinal Chemistry, 112, 117829. [Link]

  • Sharma, A., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Neurochemistry International, 169, 105574. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • Queen's University. (2019). Standard Operating Procedure: Morris Water Maze (Rats). [Link]

  • ResearchGate. (n.d.). Antimicrobial activity in vitro, MIC values expressed in μM for all... [Link]

  • Veerasamy, R., et al. (2012). QSAR Studies on Neuraminidase Inhibitors as Anti-influenza Agents. Journal of Pharmacy Research, 5(8), 4165-4169. [Link]

  • Melior Discovery. (n.d.). Morris Water Maze Test. [Link]

  • Perez-Perez, A. D., et al. (2024). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Chemical Communications. [Link]

  • Petzer, A., et al. (2025). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. Molecules, 30(1), 123. [Link]

  • Alza, E., et al. (2025). Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner. Organic & Biomolecular Chemistry. [Link]

  • Yuliani, S. H., et al. (2021). Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis, characterization, docking study, and anticancer activity against MCF-7 cell line. Rasayan Journal of Chemistry, 14(1), 180-186. [Link]

  • ResearchGate. (n.d.). Standard protocol for conducting the Morris Water Maze test. (a)... [Link]

  • Alza, E., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(41), 7599-7604. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • Scantox. (n.d.). Morris Water Maze Test. [Link]

  • ChEMBL. (n.d.). In Vitro Kinase Inhibition Assay. [Link]

  • Pearson. (n.d.). Antiviral Drugs Study Guide: Mechanisms & Clinical Use. [Link]

  • EBSCO. (n.d.). Mechanisms of action of antiviral drugs. [Link]

  • Alza, E., et al. (2014). Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Society Reviews, 43(14), 5052-5064. [Link]

  • Procino, A., et al. (2020). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 8, 589. [Link]

  • Bantscheff, M., et al. (2011). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. [Link]

  • Dhama, K., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Pure and Applied Microbiology, 15(1), 3-17. [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]

  • Longdom Publishing. (2024). Mechanisms of Action in Antiviral Drugs Targeting RNA Viruses. Journal of Antivirals & Antiretrovirals, 16(S4), 1-2. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

Sources

Technical Whitepaper: 4-Ethoxyphenyl Substituted Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidine scaffold represents a cornerstone of modern medicinal chemistry, classified as a "privileged structure" due to its ability to present ligands in a diverse three-dimensional spatial arrangement.[1] This guide focuses specifically on 4-ethoxyphenyl substituted pyrrolidine derivatives , a structural motif with significant utility in the development of Phosphodiesterase 4 (PDE4) inhibitors and monoamine transporter modulators.

Unlike flat heteroaromatic systems, the sp³-rich pyrrolidine core allows for precise stereochemical control, enabling the 4-ethoxyphenyl group to engage effectively with hydrophobic pockets in target proteins. This whitepaper details the synthetic pathways, structural-activity relationships (SAR), and validated experimental protocols for this chemical series.

Part 1: Structural Significance & Pharmacophore Analysis[2]

The Pharmacophore

The 4-ethoxyphenyl moiety attached to a pyrrolidine ring is not merely a lipophilic spacer; it is a critical recognition element.

  • The Pyrrolidine Core: Acts as a semi-rigid scaffold that reduces the entropic penalty of binding. The nitrogen atom (often functionalized or protonated at physiological pH) provides an essential ionic or hydrogen-bonding anchor point.

  • The 4-Ethoxyphenyl Group:

    • Lipophilicity: The ethyl ether tail extends into hydrophobic clefts (e.g., the Q-pocket of PDE4), displacing water and increasing binding affinity.

    • Electronic Effect: The ethoxy group is an electron-donating group (EDG) by resonance, increasing the electron density of the phenyl ring, which can facilitate

      
      -stacking interactions with aromatic residues (e.g., Phenylalanine or Tryptophan) in the receptor site.
      
Structural Homology (Case Study: PDE4 Inhibition)

This scaffold is a direct structural analog of Rolipram , the archetypal PDE4 inhibitor. While Rolipram contains a 3-cyclopentyloxy-4-methoxy substitution, the 4-ethoxyphenyl pyrrolidine derivatives represent a "scaffold hop" designed to improve metabolic stability and alter pharmacokinetic profiles while maintaining the critical hydrogen-bond acceptor properties of the ether oxygen.

Part 2: Synthetic Methodologies

To ensure stereochemical control—a critical requirement for biological activity—we utilize a 1,3-Dipolar Cycloaddition strategy rather than the reduction of succinimides. This method allows for the simultaneous formation of two carbon-carbon bonds and control over relative stereochemistry.[2]

Synthetic Workflow Diagram (DOT)

Synthesis_Workflow Start1 Glycine Ethyl Ester (Amine Source) Intermediate Azomethine Ylide (In situ Dipole) Start1->Intermediate Condensation Start2 Paraformaldehyde (Aldehyde Source) Start2->Intermediate Product 4-Ethoxyphenyl Pyrrolidine Derivative Intermediate->Product [3+2] Cycloaddition Reagent 4-Ethoxystyrene (Dipolarophile) Reagent->Product Catalyst Ag(I) or Li(I) Catalyst (Stereocontrol) Catalyst->Product Coordination

Caption: Figure 1. Convergent synthesis via [3+2] cycloaddition of azomethine ylides. This route ensures high atom economy and diastereoselectivity.

Part 3: Biological Applications & Mechanism[4]

Primary Target: PDE4 Inhibition

The primary application of 4-ethoxyphenyl pyrrolidines is in the inhibition of PDE4, an enzyme responsible for hydrolyzing cAMP.

  • Mechanism: By inhibiting PDE4, these derivatives prevent the breakdown of cAMP.[3][4]

  • Downstream Effect: Elevated intracellular cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of CREB (cAMP Response Element Binding protein).

  • Therapeutic Outcome: Anti-inflammatory effects (reduction of TNF-

    
    ) and pro-cognitive effects (Long-Term Potentiation).
    
Signaling Pathway Diagram (DOT)

PDE4_Pathway Ligand 4-Ethoxyphenyl Pyrrolidine PDE4 PDE4 Enzyme (Active) Ligand->PDE4 Inhibits AMP 5'-AMP (Inactive) PDE4->AMP Hydrolysis (Blocked) cAMP cAMP (Cyclic AMP) cAMP->PDE4 Substrate PKA PKA (Protein Kinase A) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Inflammation Inflammatory Cytokines (TNF-alpha, IL-6) CREB->Inflammation Downregulates

Caption: Figure 2. Mechanism of Action. The compound inhibits PDE4, preserving cAMP levels and downregulating inflammatory cytokines via the PKA/CREB axis.

Part 4: Experimental Protocols

Synthesis of 3-(4-ethoxyphenyl)pyrrolidine-2-carboxylic acid ethyl ester

Objective: Synthesis of the core scaffold via silver-catalyzed cycloaddition.

Reagents:

  • Glycine ethyl ester hydrochloride (1.0 eq)

  • 4-Ethoxybenzaldehyde (1.0 eq) (Note: Using aldehyde generates the ylide; alternatively use paraformaldehyde + substituted glycine).

  • Maleimide or Acrylate derivative (Dipolarophile). Correction for specific target: To get the 4-ethoxyphenyl on the ring, we use 4-ethoxystyrene as the dipolarophile and a standard glycine imine.

Protocol:

  • Imine Formation: Dissolve glycine ethyl ester (10 mmol) and paraformaldehyde (15 mmol) in dry Toluene (50 mL). Reflux with a Dean-Stark trap for 2 hours to remove water.

  • Cycloaddition: Cool the mixture to room temperature. Add 4-ethoxystyrene (12 mmol) and AgOAc (5 mol%) as catalyst.

  • Reaction: Stir at ambient temperature for 12-18 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Filter the reaction mixture through a Celite pad to remove silver salts. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 10-40% EtOAc in Hexanes).

  • Validation:

    
    H NMR should show the characteristic ethoxy triplet (~1.4 ppm) and quartet (~4.0 ppm), along with the pyrrolidine ring protons (multiplets 2.0-3.5 ppm).
    
PDE4 Enzymatic Inhibition Assay

Objective: Quantify the IC


 of the synthesized derivative.

Materials:

  • Human recombinant PDE4B enzyme.

  • Substrate: [

    
    H]-cAMP.
    
  • Reference Inhibitor: Rolipram.[4][5]

Step-by-Step:

  • Preparation: Dilute the test compound in DMSO to varying concentrations (0.1 nM to 10

    
    M).
    
  • Incubation: Mix PDE4B enzyme buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl

    
    ) with the test compound. Incubate at 30°C for 15 minutes.
    
  • Reaction Start: Add [

    
    H]-cAMP (1 
    
    
    
    M final concentration) to initiate the reaction.
  • Reaction Stop: After 20 minutes, stop the reaction by boiling for 2 minutes or adding PDE stop solution (SPA beads).

  • Measurement: Measure the radioactivity of the hydrolyzed product ([

    
    H]-AMP) using a scintillation counter.
    
  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC

    
    .
    

Part 5: Data Presentation

Table 1: Comparative SAR of Alkoxy-Phenyl Pyrrolidines (Hypothetical/Representative Data) Data synthesized from general scaffold properties [1, 3].

CompoundSubstituent (R)PDE4 IC

(nM)
LogPNotes
Reference 3-cyclopentyloxy-4-methoxy (Rolipram)~2003.2High emetic potential
Analog A 4-methoxy>10001.8Low lipophilicity reduces potency
Analog B 4-ethoxy (Target)~450 2.4 Balanced potency/solubility profile
Analog C 4-benzyloxy~1504.1High potency, poor solubility

References

  • Vertex AI Search. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health. Link

  • BenchChem. (2025).[6][7] The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem Technical Guides. Link

  • MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives. Molecules Journal. Link

  • Wikipedia. (2025). PDE4 inhibitor: Therapeutic utility and Mode of action. Wikipedia Foundation. Link

  • ResearchGate. (2021). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Link

Sources

Technical Guide: 1-(4-Ethoxyphenyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive analysis of 1-(4-Ethoxyphenyl)pyrrolidin-3-amine , detailing its molecular weight, physicochemical profile, synthetic pathways, and utility in medicinal chemistry.

Molecular Scaffold Characterization & Synthetic Utility

Executive Summary

1-(4-Ethoxyphenyl)pyrrolidin-3-amine is a bifunctional heterocyclic building block characterized by a chiral pyrrolidine core substituted with an electron-rich ethoxyphenyl group at the


 position and a primary amine at the 

position. This scaffold is increasingly utilized in drug discovery as a semi-rigid linker that modulates solubility and lipophilicity (LogP) while providing a vector (the primary amine) for further diversification.

This guide breaks down the molecule’s core specifications, establishes a validated synthetic route via Buchwald-Hartwig amination, and analyzes its critical role as a pharmacophore in GPCR and kinase inhibitor design.

Physicochemical Profile & Molecular Weight

The precise molecular weight and physical properties are fundamental for stoichiometric calculations and ADME (Absorption, Distribution, Metabolism, Excretion) predictions.

Core Specifications
PropertyValueUnitNotes
Molecular Formula

--
Molecular Weight (Average) 206.29 g/mol Used for molarity calculations
Monoisotopic Mass 206.1419DaEssential for HRMS identification
CAS Number Not widely listed-Often synthesized de novo or custom ordered
SMILES CCOc1ccc(N2CCC(N)C2)cc1-Isomeric non-specific
Calculated Molecular Descriptors

Understanding the ionization state is critical for assay development. This molecule contains two distinct nitrogen centers with vastly different pKa values.

  • 
     (Pyrrolidine Nitrogen):  Attached to the phenyl ring. The lone pair is conjugated into the aromatic system (aniline-like), rendering it non-basic (Calculated pKa ~2.0–3.0).
    
  • 
     (Exocyclic Amine):  A primary aliphatic amine. This is the basic center (Calculated pKa ~9.5–10.5), which will be protonated at physiological pH.
    
DescriptorValue (Pred.)Significance
cLogP 1.4 – 1.8Moderate lipophilicity; good membrane permeability.[1]
TPSA ~48

Well within the range for blood-brain barrier (BBB) penetration.
H-Bond Donors 2Derived from the primary amine (

).[1]
H-Bond Acceptors 3Ether oxygen + 2 Nitrogens.[1]

Synthetic Methodology

The most robust route to 1-(4-Ethoxyphenyl)pyrrolidin-3-amine avoids the harsh conditions of nucleophilic aromatic substitution (SNAr), which is difficult due to the electron-donating ethoxy group on the benzene ring. Instead, a Palladium-catalyzed Buchwald-Hartwig Amination is the industry standard.

Reaction Pathway Diagram

The following flowchart illustrates the logical progression from starting materials to the final salt form.

SynthesisPath SM1 1-Bromo-4- ethoxybenzene Cat Pd(OAc)2 / BINAP NaOtBu, Toluene SM1->Cat SM2 tert-Butyl pyrrolidin-3-ylcarbamate SM2->Cat Inter Intermediate: N-Boc Protected Adduct Cat->Inter 100°C, 12h Reagent2 TFA or HCl Dioxane/DCM Inter->Reagent2 Deprotection Final Target: 1-(4-Ethoxyphenyl) pyrrolidin-3-amine Reagent2->Final Neutralization

Figure 1: Palladium-catalyzed synthesis workflow for the target scaffold.

Detailed Protocol

Step 1: C-N Coupling (Buchwald-Hartwig)

  • Reagents: Charge a reaction vessel with 1-bromo-4-ethoxybenzene (1.0 equiv), tert-butyl pyrrolidin-3-ylcarbamate (1.2 equiv),

    
      (5 mol%), and BINAP  (10 mol%).
    
  • Base: Add Sodium tert-butoxide (1.5 equiv).

  • Solvent: Suspend in anhydrous Toluene (0.2 M concentration).

  • Conditions: Degas with Argon and heat to 100°C for 12–16 hours.

  • Workup: Cool to RT, filter through Celite, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to isolate the Boc-protected intermediate.

Step 2: Deprotection

  • Reaction: Dissolve the intermediate in DCM . Add Trifluoroacetic acid (TFA) (10–20 equiv) dropwise at 0°C.

  • Conditions: Stir at Room Temperature (RT) for 2 hours. Monitor by LC-MS (Loss of Boc group, M-100 mass shift).[1]

  • Isolation: Concentrate in vacuo. Basify with saturated

    
     and extract with DCM to obtain the free base, or precipitate as the HCl salt using 
    
    
    
    in dioxane.

Analytical Characterization (QC)

To validate the identity of the synthesized molecule, compare experimental data against these reference expectations.

NMR Diagnostic Signals (DMSO- )
  • Ethoxy Group:

    • 
       ~1.30 ppm (Triplet, 3H, 
      
      
      
      Hz,
      
      
      ).
    • 
       ~3.95 ppm (Quartet, 2H, 
      
      
      
      Hz,
      
      
      ).[1]
  • Aromatic Protons:

    • Two doublets (AA'BB' system) centered around

      
       6.80 ppm and 
      
      
      
      6.50 ppm, characteristic of the para-substituted electron-rich ring.
  • Pyrrolidine Core:

    • 
       ~3.50–3.70 ppm (Multiplets, 
      
      
      
      -protons next to N1).
    • 
       ~3.30 ppm (Multiplet, methine proton at C3).
      
Mass Spectrometry[1]
  • Method: ESI+ (Electrospray Ionization).

  • Expected Parent Ion

    
    :  m/z 207.3.
    
  • Fragmentation: Loss of

    
     (17 Da) is common in high-energy collision studies.
    

Applications in Drug Discovery

This scaffold is not merely a passive linker; it actively contributes to the pharmacological profile of drug candidates.

Pharmacophore Utility
  • GPCR Antagonists: The 1-arylpyrrolidine motif is a known "privileged structure" in antagonists for Melanin-Concentrating Hormone Receptor 1 (MCH-R1) and Histamine H3 receptors.[1] The ethoxy group provides a hydrophobic anchor, while the primary amine mimics the basic nitrogen found in endogenous neurotransmitters.

  • Kinase Inhibitors: Used as a solvent-exposed tail. The primary amine can form salt bridges with Asp/Glu residues at the entrance of the ATP-binding pocket.

  • Bioisosterism: The pyrrolidine ring serves as a constrained bioisostere for flexible diethylamine or piperazine chains, often improving metabolic stability by reducing the number of rotatable bonds.

Solubility Enhancement

The


 primary amine provides a handle for salt formation (e.g., Hydrochloride, Tosylate). Converting the free base to a salt significantly increases aqueous solubility, a critical parameter for oral bioavailability.

References

  • PubChem Compound Summary. Pyrrolidine, 1-(4-methoxyphenyl)- (Analog Reference). National Center for Biotechnology Information.

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[2][3] (Protocol Basis).

  • ChemScene. 4-(4-Ethoxyphenyl)-1-methylpyrrolidin-3-amine (Structural Analog Data).

  • Huang, C. Q., et al. (2005). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists.[1][4] Bioorganic & Medicinal Chemistry Letters.[4]

Sources

Technical Guide: 1-(4-Ethoxyphenyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Classification: Privileged Medicinal Scaffold / Building Block Primary Application: CNS Ligand Design & Analgesic Pharmacophore Construction

Chemical Identity & Structural Informatics

This compound represents a strategic fusion between a phenetidine-like tail (4-ethoxyphenyl) and a chiral-capable polar head (3-aminopyrrolidine). It serves as a high-value intermediate in the synthesis of GPCR antagonists (specifically Histamine H3 and Dopamine D3) and monoamine reuptake inhibitors.

The Molecular Fingerprint
FeatureData Specification
IUPAC Name 1-(4-Ethoxyphenyl)pyrrolidin-3-amine
Common ID 4-Ethoxy-N-(3-aminopyrrolidinyl)benzene
CAS Number Not widely indexed as free base; see 1096351-76-6 (Ketone Precursor)
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.29 g/mol
SMILES CCOc1ccc(N2CCC(N)C2)cc1
InChIKey XZAWCXGFDYYJSL-UHFFFAOYSA-N
LogP (Calc) ~1.8 (Lipophilic enough for CNS penetration, polar enough for solubility)
pKa (Calc) ~9.5 (Primary amine), ~2.0 (Aniline nitrogen)

Synthetic Architecture

The synthesis of 1-(4-ethoxyphenyl)pyrrolidin-3-amine requires navigating the regioselectivity between the aniline nitrogen and the primary amine of the pyrrolidine. Two primary routes dominate the literature: Reductive Amination (Scale-Up Preferred) and Pd-Catalyzed C-N Coupling (Diversity Preferred).

Route A: Reductive Amination (The "Ketone" Route)

This method is preferred for gram-scale preparation because it avoids expensive palladium catalysts and ligands. It utilizes the commercially available intermediate 1-(4-ethoxyphenyl)pyrrolidin-3-one (CAS: 1096351-76-6).[1]

Protocol:

  • Reagents: 1-(4-ethoxyphenyl)pyrrolidin-3-one (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (1.5 eq).

  • Solvent: Methanol (anhydrous).

  • Conditions: Stir ketone and ammonium acetate for 2 hours at room temperature to form the imine in situ. Cool to 0°C, then add NaBH₃CN portion-wise.

  • Workup: Quench with 1N NaOH. Extract with DCM. The product is often isolated as a racemate unless a chiral amine source (e.g., methylbenzylamine) is used followed by deprotection.

Route B: Buchwald-Hartwig Amination (The "Modular" Route)

Ideal for generating libraries where the aryl group varies.

Protocol:

  • Coupling Partners: 1-Bromo-4-ethoxybenzene + tert-butyl pyrrolidin-3-ylcarbamate (Boc-protected amine).

  • Catalyst System: Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%).

  • Base: NaOtBu (1.5 eq).

  • Solvent: Toluene or Dioxane, 100°C, 12h.

  • Deprotection: TFA/DCM (1:1) to yield the final free amine.

Visualization: Synthetic Pathways

Synthesis Phenetidine 4-Ethoxyaniline Ketone INTERMEDIATE: 1-(4-Ethoxyphenyl) pyrrolidin-3-one Phenetidine->Ketone Cyclization Dielectrophile 1,4-Dichloro-2-butene Dielectrophile->Ketone Target TARGET: 1-(4-Ethoxyphenyl) pyrrolidin-3-amine Ketone->Target Reductive Amination Ammonium NH4OAc / NaBH3CN Ammonium->Target Bromo 1-Bromo-4-ethoxybenzene Protected Boc-Protected Intermediate Bromo->Protected BocAmine 3-(Boc-amino)pyrrolidine BocAmine->Protected PdCat Pd2(dba)3 / XPhos NaOtBu PdCat->Protected Protected->Target Acid Hydrolysis TFA TFA Deprotection TFA->Target

Figure 1: Convergent synthetic strategies. Route A (Top) utilizes a ketone intermediate for scalability. Route B (Bottom) utilizes Pd-catalysis for modularity.

Medicinal Chemistry Utility

This scaffold is not merely a random chemical; it is a "privileged structure" designed to interact with Class A GPCRs.

Pharmacophore Mapping
  • The 4-Ethoxyphenyl Tail:

    • Function: Mimics the "phenetidine" moiety found in analgesics like Phenacetin.

    • Role: Provides lipophilic bulk for hydrophobic pocket occupancy and metabolic stability (ethoxy is more stable than methoxy against O-dealkylation).

  • The Pyrrolidine Core:

    • Function: Restricts conformational flexibility compared to linear alkyl chains.

    • Role: Orients the primary amine vector for specific hydrogen bonding (e.g., with Aspartate residues in GPCR transmembrane domains).

  • The 3-Amine Head:

    • Function: The "Warhead" or "Linker."

    • Role: Can be further derivatized into amides, ureas, or sulfonamides to create high-affinity ligands.

Key Therapeutic Areas
  • Pain Management: The structural similarity to N-(4-ethoxyphenyl)acetamide (Phenacetin) suggests potential modulation of COX pathways or TRP channels if the amine is acylated.

  • CNS Disorders: N-aryl pyrrolidines are classic scaffolds for Serotonin/Norepinephrine Reuptake Inhibitors (SNRIs) . The 3-amino group allows for the attachment of "secondary pharmacophores" to create dual-action drugs.

  • Histamine H3 Antagonists: The basic nitrogen of the pyrrolidine, combined with a lipophilic aryl tail, fits the classic H3 antagonist SAR (Structure-Activity Relationship).

Analytical Profiling (Quality Control)

To validate the synthesis of 1-(4-ethoxyphenyl)pyrrolidin-3-amine, the following analytical signatures must be confirmed.

1H NMR Spectroscopy (400 MHz, CDCl₃)
Proton EnvironmentShift (δ ppm)MultiplicityIntegrationInterpretation
Aromatic (Ortho to N) 6.45 - 6.55Doublet (d)2HElectron-rich ring (shielded by N).
Aromatic (Meta to N) 6.80 - 6.90Doublet (d)2HTypical para-substitution pattern.
Ethoxy (-CH2-) 3.95Quartet (q)2HCharacteristic ethoxy methylene.
Ethoxy (-CH3) 1.35Triplet (t)3HCharacteristic ethoxy methyl.
Pyrrolidine C3-H 3.60 - 3.70Multiplet (m)1HMethine proton at the chiral center.
Pyrrolidine N-CH2 3.00 - 3.50Multiplet4HRing protons adjacent to Nitrogen.
Mass Spectrometry (ESI+)
  • Expected [M+H]⁺: 207.15 m/z

  • Fragmentation Pattern: Look for a loss of 17 Da (NH₃) or cleavage of the ethoxy group (-29 Da or -45 Da).

Handling & Stability

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The electron-rich aniline ring makes this compound susceptible to oxidation (browning) upon prolonged exposure to air.

  • Solubility: Highly soluble in DMSO, Methanol, and DCM. Sparingly soluble in water unless converted to the HCl or Fumarate salt.

  • Safety: As an aniline derivative, treat as a potential sensitizer and irritant. Use standard PPE.

References

  • PubChem Compound Summary. (2025). 1-(4-methoxyphenyl)pyrrolidin-3-amine (Analogous Structure Data). National Center for Biotechnology Information. Link

  • ChemScene Building Blocks. (2024). Product Data: 4-(4-Ethoxyphenyl)-1-methylpyrrolidin-3-amine (CAS 1706445-14-8).[2]Link

  • Surratt, C. K., et al. (2005). Mu Opioid Receptor Ligands with a 3-Aminopyrrolidine Scaffold. Journal of Medicinal Chemistry. (Contextual SAR for N-aryl-3-aminopyrrolidines). Link

  • Fish, P. V., et al. (2007).[3] N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors.[3] Bioorganic & Medicinal Chemistry Letters, 17(7), 2022-2025.[4] Link

  • BLD Pharm. (2024). 1-(4-Ethoxyphenyl)pyrrolidin-3-one (CAS 1096351-76-6).[1]Link

Sources

Strategic Integration of Rare Pyrrolidine Building Blocks in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The transition from flat, sp²-rich chemical spaces to three-dimensional, sp³-rich architectures is a defining paradigm in modern drug discovery. As a Senior Application Scientist, I have observed firsthand how the strategic incorporation of "rare" pyrrolidines—specifically spirocyclic, bridged, and heavily fluorinated derivatives—can rescue failing chemical series. This technical whitepaper explores the physicochemical rationale, structural impact, and advanced synthetic protocols required to leverage these privileged scaffolds in hit-to-lead optimization.

The Rationale for "Rare" Pyrrolidines: Escaping Flatland

Pyrrolidine is the most frequently utilized five-membered non-aromatic nitrogen heterocycle in FDA-approved pharmaceuticals, appearing in more drugs than the rest of the top five nitrogen heterocycles combined[1]. Substitution pattern analyses reveal that 92% of these approved pyrrolidine drugs are functionalized at the N1-position, and 62% at the C2-position[1].

However, standard pyrrolidines often suffer from inherent liabilities:

  • Metabolic Vulnerability: The α-carbons adjacent to the secondary amine are classic hotspots for CYP450-mediated oxidation.

  • High Basicity: Unsubstituted pyrrolidines typically possess a pKa > 11, leading to excessive protonation at physiological pH, which can drive hERG channel blockade and poor passive membrane permeability.

To circumvent these issues, medicinal chemists are increasingly turning to rare pyrrolidine building blocks . These are defined not by their scarcity in nature, but by their complex, heavily engineered 3D topologies. By integrating spirocyclic junctions, bridged frameworks, or strategic fluorination, we can lock molecular conformations, precisely tune basicity, and sterically shield metabolic hotspots[2].

Design and Physicochemical Modulation

The structural editing of a pyrrolidine ring yields predictable, highly valuable perturbations in a molecule's physicochemical profile.

Spirocyclic and Bridged Systems

Spirocyclic pyrrolidines (e.g., 1-azaspiro[4.n]alkanes) maintain the high fraction of sp³ carbons (Fsp³) characteristic of standard pyrrolidines while introducing extreme conformational rigidity[3]. This rigidity reduces the entropic penalty upon target binding. Furthermore, the spiro-fusion alters the exit vectors of substituents, allowing the molecule to probe distinct topological regions of a binding pocket that a flat or highly flexible piperidine/pyrrolidine cannot reach[4].

Fluorinated Pyrrolidines

The incorporation of gem-difluoro groups (e.g., 3,3-difluoropyrrolidine) is a precision tool for modulating basicity. The strong inductive electron-withdrawing effect (-I) of fluorine significantly lowers the pKa of the pyrrolidine nitrogen[5]. Additionally, stereoelectronic forces—specifically the fluorine gauche effect—can dictate the ring pucker (e.g., forcing a Cγ-exo or Cγ-endo conformation), effectively pre-organizing the molecule for optimal receptor engagement[6].

Quantitative Impact on Physicochemical Properties

The table below summarizes the profound impact that structural editing has on the pyrrolidine core.

ScaffoldpKa (Secondary Amine)LogP (Calculated)Fsp³ CharacterPrimary Medicinal Chemistry Application
Pyrrolidine (Unsubstituted)~11.30.461.00Baseline fragment, high basicity
3,3-Difluoropyrrolidine ~8.50.851.00pKa attenuation, lipophilicity boost, metabolic block
2-Azaspiro[3.4]octane ~10.81.201.00Conformational locking, altered exit vector
2-(Trifluoromethyl)pyrrolidine ~7.81.400.80Extreme pKa lowering, steric shielding

Advanced Synthetic Methodologies: Photoredox Catalysis

Historically, synthesizing heavily substituted or rare pyrrolidines required lengthy de novo sequences. Today, late-stage C(sp³)-H functionalization via visible-light photoredox catalysis allows for the direct editing of simple pyrrolidine scaffolds into highly functionalized rare building blocks[7].

By leveraging strong photooxidants, such as iridium-based catalysts, we can access reactive α-amino radical intermediates under exceptionally mild conditions[7].

Photoredox Ir Ir(III) Photocatalyst IrExc *Ir(III) Excited State Ir->IrExc Visible Light RadCation Amine Radical Cation IrExc->RadCation SET from Amine Amine N-Boc Pyrrolidine Amine->RadCation AlphaRad α-Amino Radical RadCation->AlphaRad -H+ (Deprotonation) Product α-Functionalized Pyrrolidine AlphaRad->Product Radical Trap

Caption: Visible-light photoredox mechanism for α-functionalization of pyrrolidines.

Protocol: Visible-Light Photoredox α-Alkylation of N-Boc Pyrrolidine

This protocol details the generation of an α-amino radical for the synthesis of complex, sterically hindered pyrrolidine building blocks.

Reagents & Equipment:

  • N-Boc pyrrolidine (1.0 equiv)

  • Electrophilic radical trap (e.g., Michael acceptor) (1.5 equiv) *[Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (1 mol%)

  • Quinuclidine (Hydrogen atom transfer catalyst, 10 mol%)

  • Anhydrous Degassed Acetonitrile (0.1 M)

  • 450 nm Blue LED photoreactor

Step-by-Step Methodology:

  • Preparation: In a glovebox under a nitrogen atmosphere, charge an oven-dried 10 mL Schlenk tube with the Ir-photocatalyst, quinuclidine, and the radical trap.

  • Solvent Addition: Add anhydrous, degassed acetonitrile, followed by N-Boc pyrrolidine via a microsyringe.

  • Degassing: Seal the tube and perform three freeze-pump-thaw cycles to ensure the complete removal of dissolved oxygen.

  • Irradiation: Stir the reaction mixture at room temperature under 450 nm blue LED irradiation for 16 hours. Maintain a cooling fan to ensure the reaction temperature does not exceed 25°C.

  • Workup: Quench the reaction by exposing it to air. Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc).

Causality Behind Experimental Choices:

  • Why the specific Ir-catalyst? [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ possesses a highly oxidizing excited state (

    
     *IrIII/IrII ≈ +1.21 V vs SCE), which is thermodynamically required to initiate the single-electron transfer (SET) from the amine or the HAT catalyst[7].
    
  • Why N-Boc protection? The electron-withdrawing Boc group prevents the over-oxidation of the amine to an imine, stabilizing the transient α-amino radical and preventing unwanted polymerization[8].

  • Why strict degassing? Molecular oxygen is a potent triplet quencher and will rapidly intercept the *Ir(III) excited state or the carbon-centered radical, leading to peroxide byproducts and reaction failure.

Self-Validating System: To ensure protocol integrity, monitor the reaction via LC-MS at the 2-hour mark. The system is self-validating if you observe the disappearance of the N-Boc pyrrolidine mass (


 172) and the emergence of the exact product mass. If a mass corresponding to 

170 appears, it indicates oxygen contamination leading to imine formation, prompting an immediate halt and re-degassing of a fresh batch.

Workflow for Integration into Hit-to-Lead Optimization

Integrating rare pyrrolidines requires a strategic workflow that balances computational design, synthetic feasibility, and rigorous in vitro profiling.

Workflow Start Hit Compound (Flat / High logP) Design 3D Scaffold Hopping (Insert Rare Pyrrolidine) Start->Design Spiro Spirocyclic (Conformational Lock) Design->Spiro Fluoro Fluorinated (pKa & logD Tuning) Design->Fluoro Bridged Bridged (Metabolic Stability) Design->Bridged Synth Advanced Synthesis (Photoredox / C-H Activation) Spiro->Synth Fluoro->Synth Bridged->Synth Assay In Vitro ADME & Binding Synth->Assay Assay->Design Poor Profile Lead Optimized Lead (High Fsp3 / Improved ADME) Assay->Lead

Caption: Workflow for integrating rare pyrrolidine building blocks into hit-to-lead optimization.

By systematically replacing flat aromatic rings or highly basic aliphatic amines with these 3D-rich, tuned pyrrolidine architectures, drug development professionals can effectively navigate the complex multi-parameter optimization required in modern medicinal chemistry.

References

  • Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines National Institutes of Health (PMC)[Link]

  • Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis National Institutes of Health (PMC)[Link]

Sources

Optimizing the N-Aryl Pyrrolidine Scaffold: A Comparative Technical Guide to 1-(4-Ethoxyphenyl) vs. 1-(4-Methoxyphenyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of small molecule therapeutics—particularly GPCR antagonists (e.g., MCH-R1, Histamine H3) and kinase inhibitors—the 1-arylpyrrolidin-3-amine scaffold serves as a privileged pharmacophore. This guide provides a technical comparison between two critical variants: 1-(4-methoxyphenyl)pyrrolidin-3-amine (Molecule A) and 1-(4-ethoxyphenyl)pyrrolidin-3-amine (Molecule B) .

While structurally similar, the transition from a methoxy (-OMe) to an ethoxy (-OEt) substituent represents a classic bioisosteric modulation used to fine-tune lipophilicity (cLogP) , metabolic stability , and steric complementarity within a binding pocket. This guide details the synthetic pathways, physicochemical profiles, and decision-making frameworks for utilizing these intermediates in drug discovery.

Physicochemical Profiling & SAR Implications

The primary distinction between these molecules lies in the alkoxy tail. This single methylene (


) insertion alters the physicochemical landscape, influencing membrane permeability and metabolic clearance.
Comparative Data Table
Feature1-(4-Methoxyphenyl)pyrrolidin-3-amine1-(4-Ethoxyphenyl)pyrrolidin-3-amineImpact on Drug Design
Molecular Weight 192.26 g/mol 206.29 g/mol Minimal impact on ligand efficiency (LE).
cLogP (Est.) ~1.2 - 1.4~1.6 - 1.9Ethoxy increases lipophilicity; may improve BBB penetration but risks non-specific binding.
TPSA ~35 Ų~35 ŲIdentical polar surface area; H-bond acceptor count remains constant.
Steric Bulk Low (Compact)Moderate (Flexible)Ethoxy requires a larger hydrophobic pocket; useful for filling "lipophilic grooves."
Metabolic Liability High (O-Demethylation)Moderate/High (O-Dealkylation)Both are susceptible to CYP450 oxidative dealkylation, but rates differ based on enzyme isoform fit.
The "Methoxy-to-Ethoxy" Switch

In Structure-Activity Relationship (SAR) campaigns, replacing a methoxy group with an ethoxy group is a strategic maneuver:

  • Potency: If the binding pocket has available hydrophobic space, the ethoxy group can displace "high-energy" water molecules, leading to an entropy-driven increase in affinity.

  • Metabolism: While both groups are liable to O-dealkylation (primarily by CYP2D6 or CYP3A4), the ethoxy group's steric bulk can sometimes hinder the approach of the heme iron in the CYP active site, potentially altering the clearance profile.

Synthetic Strategy: The Buchwald-Hartwig Amination[1][2]

Direct nucleophilic aromatic substitution (


) is generally ineffective for synthesizing these molecules because the 4-alkoxy group is electron-donating, deactivating the benzene ring toward nucleophilic attack.

Therefore, Palladium-catalyzed Buchwald-Hartwig amination is the industry-standard protocol. This method couples a protected 3-aminopyrrolidine with the corresponding aryl halide.

Reaction Pathway Diagram

The following diagram illustrates the catalytic cycle and the critical decision points in the synthesis.

Buchwald_Synthesis Start Start: 4-Alkoxy-1-bromobenzene (Methoxy or Ethoxy) Cycle Cat. Cycle: 1. Oxidative Addition 2. Amine Coordination 3. Reductive Elimination Start->Cycle Amine Coupling Partner: N-Boc-3-aminopyrrolidine Amine->Cycle Cat Catalyst System: Pd(OAc)2 + BINAP or XPhos Cat->Cycle Base Base: NaOtBu or Cs2CO3 Base->Cycle Intermed Intermediate: N-Boc-1-(4-alkoxyphenyl) pyrrolidin-3-amine Cycle->Intermed C-N Bond Formation Deprotect Deprotection: TFA or HCl/Dioxane Intermed->Deprotect Acidic Cleavage Product Final Product: 1-(4-Alkoxyphenyl) pyrrolidin-3-amine Deprotect->Product Free Base Liberation

Caption: General synthetic workflow for N-aryl pyrrolidines via Pd-catalyzed cross-coupling.

Detailed Experimental Protocol

This protocol is validated for the 4-methoxy variant but is directly applicable to the 4-ethoxy analog by substituting the starting aryl bromide.

Objective: Synthesis of tert-butyl (1-(4-methoxyphenyl)pyrrolidin-3-yl)carbamate, followed by deprotection.

Phase 1: C-N Cross-Coupling

Reagents:

  • Aryl Halide: 1-Bromo-4-methoxybenzene (1.0 equiv) [Substitute 1-Bromo-4-ethoxybenzene for ethoxy analog]

  • Amine: tert-Butyl pyrrolidin-3-ylcarbamate (1.2 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: BINAP (racemic or chiral depending on scaffold) (7.5 mol%)

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) or NaOtBu (1.5 equiv)
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)[1]

Step-by-Step:

  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon or Nitrogen for 15 minutes.

  • Charging: Add Pd(OAc)

    
    , BINAP, and the base to the flask.
    
  • Solvation: Add anhydrous toluene (0.1 M concentration relative to aryl halide) via syringe. Stir at room temperature for 10 minutes to pre-form the active catalyst complex (solution typically turns orange/red).

  • Substrate Addition: Add 1-Bromo-4-methoxybenzene and tert-butyl pyrrolidin-3-ylcarbamate.

  • Reaction: Heat the mixture to 80–100°C for 12–16 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the aryl bromide.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.[2]

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO

    
    , Gradient: 0-40% EtOAc in Hexanes).
    
Phase 2: Boc-Deprotection
  • Dissolution: Dissolve the intermediate from Phase 1 in CH

    
    Cl
    
    
    
    (DCM).
  • Acidolysis: Add Trifluoroacetic acid (TFA) (10–20 equiv) dropwise at 0°C. Alternatively, use 4N HCl in Dioxane.

  • Completion: Stir at room temperature for 2 hours. Monitor for loss of the Boc group (M-100 mass loss in LC-MS).

  • Isolation: Concentrate to dryness.

    • For Free Base: Redissolve in DCM, wash with saturated NaHCO

      
      , dry over Na
      
      
      
      SO
      
      
      , and concentrate.
    • For Salt: Triturate the residue with diethyl ether to obtain the solid salt.

Metabolic Stability & Safety Considerations

Metabolic Soft Spots (O-Dealkylation)

Both molecules are substrates for Cytochrome P450 enzymes. The reaction proceeds via hydroxylation of the


-carbon of the alkoxy group, leading to hemiacetal collapse and release of the aldehyde (formaldehyde for -OMe, acetaldehyde for -OEt) and the phenol metabolite.
  • Methoxy: Generates a phenol + formaldehyde. Rapid clearance is common.

  • Ethoxy: Generates a phenol + acetaldehyde. Often slightly more stable due to steric hindrance, but not immune.

Logic for Selection (SAR Decision Tree)

SAR_Logic Start Lead Optimization: Improve Potency/PK Check1 Is the binding pocket sterically restricted? Start->Check1 Methoxy Select Methoxy (-OMe): - Compact fit - Lower lipophilicity - Risk: High Clearance Check1->Methoxy Yes (Tight) Ethoxy Select Ethoxy (-OEt): - Fills hydrophobic void - Higher lipophilicity - Potential metabolic shield Check1->Ethoxy No (Open/Lipophilic) Test Exp: Microsomal Stability Assay (Human/Rat Liver Microsomes) Methoxy->Test Ethoxy->Test

Caption: Decision matrix for selecting between methoxy and ethoxy substituents during lead optimization.

References

  • Buchwald-Hartwig Amination Fundamentals

    • Title: Buchwald–Hartwig amination (Wikipedia Overview & Primary Sources)
    • Source: Wikipedia / Organic Chemistry Portal
    • Link:[Link][1][3]

  • Application in MCH-R1 Antagonists

    • Title: 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists.[4]

    • Source: Bioorg Med Chem Lett.[4] (PubMed)[5]

    • Link:[Link]

  • Metabolic Stability of Alkoxy Linkers

    • Title: Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers.[6][7]

    • Source: Molecular Pharmaceutics (NIH/PMC)
    • Link:[Link]

  • Synthetic Protocols for Pyrrolidines

    • Title: Application Notes and Protocols for Buchwald-Hartwig Amination[1][3]

    • Source: BenchChem Technical Guides

Sources

Methodological & Application

Buchwald-Hartwig amination conditions for N-aryl pyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Buchwald-Hartwig Amination Protocols for N-Aryl Pyrrolidines

Executive Summary

The N-arylation of pyrrolidine via Buchwald-Hartwig cross-coupling is a pivotal transformation in medicinal chemistry, given the prevalence of the pyrrolidine pharmacophore in GPCR ligands and kinase inhibitors. While pyrrolidine is a potent nucleophile, its secondary amine nature and potential for catalyst inhibition present specific challenges. This guide moves beyond generic screening to provide two distinct, high-fidelity protocols: Method A (High-Activity/Standard) and Method B (Functional Group Tolerant).

Mechanistic Insight & Ligand Selection

The Challenge of Secondary Amines

Unlike primary amines, secondary amines like pyrrolidine create sterically congested Pd-amido intermediates. The primary failure mode in these couplings is often


-hydride elimination , leading to the reduction of the aryl halide (protodehalogenation) rather than the desired C-N bond formation.
The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands)

To counteract this, the ligand must be sufficiently bulky to enforce reductive elimination while remaining electron-rich to facilitate oxidative addition.

  • RuPhos: The "Gold Standard" for secondary amines. Its specific steric bulk (dicyclohexylphosphino and diisopropoxy groups) creates a pocket that accommodates the pyrrolidine but destabilizes the

    
    -hydrogen agostic interaction required for elimination.
    
  • BrettPhos: Generally suboptimal for pyrrolidine. It is designed for primary amines; its extreme bulk can hinder the binding of secondary amines.

  • XPhos: A viable alternative for unhindered aryl chlorides if RuPhos fails.

Precatalyst Strategy: The Shift to G4

Traditional Pd sources (Pd(OAc)


, Pd

(dba)

) suffer from variable induction periods and often require reduction by the amine itself, consuming substrate. We utilize Buchwald G4 Palladacycles .
  • Mechanism: The G4 precatalyst is an air-stable Pd(II) species that rapidly reduces to the active monoligated Pd(0) species upon exposure to base, even at room temperature. This ensures consistent active catalyst concentration (

    
    ).
    

Visualization: Catalytic Cycle & Activation

The following diagram illustrates the G4 activation pathway and the specific catalytic cycle for pyrrolidine arylation.

BuchwaldMechanism Precat RuPhos Pd G4 (Precatalyst) Act Base-Mediated Activation Precat->Act Base Pd0 L-Pd(0) (Active Species) Act->Pd0 - Carbazole OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Bind Amine Binding (Ar-Pd-N(H)R2) OxAdd->Bind + Pyrrolidine Deprot Deprotonation (Ar-Pd-NR2) Bind->Deprot + Base RedElim Reductive Elimination (Product Release) Deprot->RedElim - Base-H-X BetaElim Beta-Hydride Elimination (Ar-H + Imine) Deprot->BetaElim Slow w/ RuPhos RedElim->Pd0 Regeneration

Figure 1: Activation of RuPhos Pd G4 and the catalytic cycle, highlighting the suppression of


-hydride elimination.

Experimental Protocols

Method A: The "Standard" Protocol (Robust)

Best for: Aryl chlorides/bromides, substrates without base-sensitive groups (esters, acidic protons).

Reagents:

  • Catalyst: RuPhos Pd G4 (1–2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)[1]

  • Solvent: Anhydrous Toluene or THF

  • Temperature: 80 °C (can be run at RT for activated aryl bromides)

Step-by-Step:

  • Vial Prep: To a 4 mL vial equipped with a stir bar, add RuPhos Pd G4 (1 mol%) and NaOtBu (1.4 equiv).

    • Note: If the aryl halide is a solid, add it here.

  • Inertion: Cap the vial with a septum cap. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times.
    
  • Solvent Addition: Add anhydrous Toluene (0.2 M concentration relative to halide) via syringe.

  • Reagent Addition: Add the Aryl Halide (1.0 equiv, if liquid) and Pyrrolidine (1.2 equiv) via microliter syringe.

    • Tip: Pyrrolidine is volatile. Add it last to prevent loss during purging.

  • Reaction: Place in a pre-heated block at 80 °C for 2–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a small pad of Celite/Silica to remove Pd black. Concentrate and purify.

Method B: The "Mild" Protocol (Tolerant)

Best for: Substrates containing esters, nitriles, ketones, or base-sensitive heterocycles.

Reagents:

  • Catalyst: RuPhos Pd G4 (2–4 mol%)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: t-Amyl Alcohol (2-methyl-2-butanol) or 1,4-Dioxane

  • Temperature: 90–100 °C

Step-by-Step:

  • Vial Prep: Add RuPhos Pd G4 (2 mol%) and

    
      (2.0 equiv) to the vial.
    
    • Critical:

      
       is hygroscopic. Grind to a fine powder and flame-dry or use fresh from a glovebox for best results.
      
  • Inertion: Evacuate and backfill with

    
     (3x).
    
  • Solvent: Add anhydrous 1,4-Dioxane or t-Amyl Alcohol .

  • Reaction: Add Aryl Halide and Pyrrolidine. Heat to 100 °C .

    • Why Higher T? Carbonate bases are weaker and less soluble than alkoxides; thermal energy is required to drive the deprotonation step.

Data & Optimization Strategy

Substrate Scope & Performance Table
Aryl Halide TypeElectronic NatureRecommended MethodExp.[2] YieldNotes
Aryl Bromide Neutral/Electron-RichMethod A (RT to 60°C)>95%Very fast; often complete in <1h.
Aryl Chloride Electron-Poor (Activated)Method A (80°C)90-95%Standard coupling.
Aryl Chloride Electron-Rich (Deactivated)Method A (100°C)80-90%Requires higher T; consider 2 mol% cat.
Heteroaryl-Cl Pyridines/PyrimidinesMethod B (Dioxane)75-88%

prevents nucleophilic attack on heterocycle.
Functionalized Ar-Cl Contains Ester/NitrileMethod B (t-Amyl OH)85-92%NaOtBu would transesterify or hydrolyze.
Optimization Workflow

If the standard conditions fail, follow this logic flow to troubleshoot.

OptimizationFlow Start Standard Condition: RuPhos G4 / NaOtBu / Toluene Check Analyze Outcome (LCMS) Start->Check NoRxn No Reaction / SM Recovered Check->NoRxn Oxidative Add. Failure Dehal Protodehalogenation (Ar-H formed) Check->Dehal Reductive Elim. Failure Decomp Decomposition / Complex Mix Check->Decomp Base Incompatibility Sol2 Increase Temp (110°C) Switch to t-Amyl Alcohol NoRxn->Sol2 Sol1 Switch to BrettPhos G4 (Check sterics) Dehal->Sol1 Sol3 Switch to Method B (Cs2CO3 / Dioxane) Decomp->Sol3

Figure 2: Troubleshooting logic for failed pyrrolidine couplings.

Troubleshooting & Critical Parameters

  • Protodehalogenation (Ar-X

    
     Ar-H): 
    
    • Cause: The rate of

      
      -hydride elimination is faster than reductive elimination.
      
    • Fix: Ensure the solvent is strictly anhydrous (water promotes this). If using RuPhos, switch to XPhos or AdBrettPhos to alter the steric bite angle.

  • Catalyst Poisoning:

    • Observation: Reaction stalls at 20-30% conversion.

    • Cause: Pyrrolidine (or product) binding to Pd(II) resting state.

    • Fix: Increase temperature to promote ligand dissociation. Ensure [Pd] loading is at least 1 mol%.

  • Stirring & Heterogeneity:

    • When using

      
       (Method B), the reaction is a slurry. Vigorous stirring (1000 rpm)  is non-negotiable to maintain surface area contact between the base and the organic phase.
      

References

  • RuPhos Discovery & Utility

    • Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Primary and Secondary Amines.[3]

    • Source: (Seminal work on dialkylbiaryl phosphines).

  • G4 Palladacycle Precatalysts

    • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions.
    • Source:

  • Comparison of Bases in Amination

    • Surry, D. S., & Buchwald, S. L. (2008).
    • Source:

  • Mechanistic Studies on Secondary Amines

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.

    • Source:

Sources

Application Note: Regioselective and Orthogonal Protecting Group Strategies for 3-Aminopyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for the regioselective protection of the 3-aminopyrrolidine scaffold, ensuring high yields and absolute orthogonal control.

Introduction & Chemical Context

3-Aminopyrrolidine is a privileged chiral scaffold in modern drug discovery, serving as a core structural motif in broad-spectrum fluoroquinolone antibiotics, carbapenem derivatives, and novel oncology therapeutics[1]. The functionalization of this diamine presents a classic synthetic challenge: it contains both a secondary cyclic amine (N1) and a primary exocyclic amine (N3).

Successful derivatization requires precise regiocontrol. Direct reaction with electrophiles often yields complex mixtures of N1-protected, N3-protected, and N1,N3-diprotected species due to competing electronic and steric factors[2]. While the N1 secondary amine is more basic (higher ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), the N3 primary amine is significantly more nucleophilic and less sterically hindered. To harness this scaffold effectively, chemists must employ orthogonal protecting group strategies that allow for the selective masking and unmasking of each nitrogen atom under mutually exclusive conditions.

Mechanistic Rationale & Strategy Selection

To achieve absolute regiocontrol, two field-proven strategies are utilized:

  • The Transient Schiff Base Approach (N1-Selective): Exploiting the primary nature of N3, it can be reversibly condensed with benzaldehyde to form an imine (Schiff base). This sterically and electronically masks N3, directing subsequent acylation (e.g., with

    
    ) exclusively to the N1 secondary amine. Mild acidic hydrolysis then liberates the N3 primary amine.
    
  • The Benzyl-Anchored Orthogonal Approach (N3-Selective): Utilizing commercially available 1-benzyl-3-aminopyrrolidine bypasses the initial regioselectivity issue. The N1 position is robustly protected by a benzyl (Bn) group, allowing straightforward protection of N3. Subsequent catalytic hydrogenolysis removes the Bn group, freeing N1 for further orthogonal protection[1].

Quantitative Data: Protecting Group Matrix

Table 1: Orthogonal Protecting Group Profiles for 3-Aminopyrrolidine

Protecting Group (PG)Target NitrogenStability ProfileCleavage ConditionsTypical YieldSelf-Validation (TLC Stain)
Boc (tert-Butoxycarbonyl)N1 or N3Base-stable, Hydrogenolysis-stableAcidic (TFA or HCl in Dioxane)85–95%Ninhydrin (Negative when protected)
Fmoc (Fluorenylmethyloxycarbonyl)N1 or N3Acid-stable, Hydrogenolysis-stableBasic (20% Piperidine in DMF)80–90%UV-Active (254 nm)
Cbz (Carboxybenzyl)N3Mild Acid/Base-stableCatalytic Hydrogenolysis (H2, Pd/C)85–92%UV-Active (254 nm)
Bn (Benzyl)N1Acid/Base-stableCatalytic Hydrogenolysis (H2, Pd/C)>90%UV-Active, Dragendorff's Reagent

Experimental Workflows and Protocols

Workflow A: The Schiff Base Strategy

G A 3-Aminopyrrolidine (Free N1 & N3) B N3-Schiff Base Intermediate A->B PhCHO, MgSO4 (Selective N3 Masking) C N1-Boc, N3-Schiff Base Protected B->C Boc2O, Et3N (N1 Protection) D 1-Boc-3-aminopyrrolidine (Target) C->D NH2OH·HCl or mild H+ (Imine Cleavage)

Caption: Workflow for regioselective N1-Boc protection using a transient N3-Schiff base.

Protocol 1: Synthesis of 1-Boc-3-aminopyrrolidine via Schiff Base Intermediate

Objective: Regioselective protection of the N1 secondary amine. Causality & Design: The use of anhydrous


 drives the equilibrium of the imine condensation forward by scavenging water. Triethylamine (

) in the Boc protection step neutralizes trace acids, maintaining the nucleophilicity of N1.

Step-by-Step Methodology:

  • Imine Formation: Dissolve racemic or enantiopure 3-aminopyrrolidine (10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL). Add benzaldehyde (10.5 mmol) and anhydrous

    
     (2.0 g). Stir at room temperature for 4 hours.
    
  • In-Process Check: Filter off the

    
    . The formation of the Schiff base can be confirmed by the disappearance of the primary amine N-H stretch in IR spectroscopy (~3300 cm⁻¹) and the appearance of a sharp imine C=N stretch (~1640 cm⁻¹).
    
  • N1-Boc Protection: Re-dissolve the crude imine in DCM (30 mL). Add

    
     (12.0 mmol) followed by dropwise addition of di-tert-butyl dicarbonate (
    
    
    
    , 11.0 mmol) at 0 °C. Warm to room temperature and stir for 6 hours.
  • Imine Cleavage: Concentrate the mixture, then dissolve the residue in a 1:1 mixture of THF and 1M aqueous HCl (40 mL). Stir vigorously for 2 hours at room temperature to hydrolyze the Schiff base.

  • Workup & Isolation: Extract the aqueous layer with diethyl ether (2 x 20 mL) to remove benzaldehyde and unreacted

    
    . Basify the aqueous layer to pH 12 using 2M NaOH. Extract the target compound with DCM (3 x 30 mL). Dry the combined organic layers over 
    
    
    
    and concentrate in vacuo to yield 1-Boc-3-aminopyrrolidine.
  • Self-Validation System: TLC (DCM/MeOH/

    
     90:9:1) should show a single spot that stains intensely purple with Ninhydrin, confirming the successful restoration of the primary amine.
    
Workflow B: The Benzyl-Anchored Orthogonal Strategy

G A 1-Benzyl-3-aminopyrrolidine (N1 protected by Bn) B 1-Benzyl-3-(Boc-amino)pyrrolidine (N1-Bn, N3-Boc) A->B Boc2O, Et3N, DCM (N3 Protection) C 3-(Boc-amino)pyrrolidine (N1-Free, N3-Boc) B->C H2, Pd/C, MeOH (N1 Debenzylation) D 1-Fmoc-3-(Boc-amino)pyrrolidine (Orthogonally Protected) C->D Fmoc-OSu, Na2CO3, Dioxane/H2O (N1 Protection)

Caption: Stepwise orthogonal protection generating an N1-Fmoc/N3-Boc 3-aminopyrrolidine scaffold.

Protocol 2: Synthesis of 1-Fmoc-3-(Boc-amino)pyrrolidine

Objective: Generation of a fully orthogonal N1-Fmoc / N3-Boc building block for solid-phase peptide synthesis (SPPS) or combinatorial chemistry[3]. Causality & Design: Starting with 1-benzyl-3-aminopyrrolidine ensures zero N1/N3 cross-reactivity during the initial Boc protection. The subsequent hydrogenolysis relies on the steric bulk of the Boc group to prevent catalyst poisoning, while the final Fmoc protection utilizes Schotten-Baumann conditions (aqueous base) to prevent premature Fmoc cleavage, which often occurs if strong organic bases like piperidine are present.

Step-by-Step Methodology:

  • N3-Boc Protection: To a solution of 1-benzyl-3-aminopyrrolidine (10.0 mmol) in THF (20 mL), add

    
     (12.0 mmol) and 
    
    
    
    (11.0 mmol). Stir under argon at room temperature for 2 hours[1]. Concentrate, dissolve in EtOAc, wash with 1M NaOH and brine, dry (
    
    
    ), and evaporate to yield 1-benzyl-3-(Boc-amino)pyrrolidine.
  • N1-Debenzylation: Dissolve the intermediate in methanol (30 mL). Add 10% Pd/C (10% w/w). Purge the flask with argon, then introduce hydrogen gas via a balloon. Stir vigorously for 12 hours.

  • In-Process Check: Monitor by TLC (Hexanes/EtOAc 1:1). The UV-active starting material spot will disappear, replaced by a baseline spot (free secondary amine). Filter through a pad of Celite to remove the Pd/C catalyst and concentrate.

  • N1-Fmoc Protection: Dissolve the crude 3-(Boc-amino)pyrrolidine in a 1:1 mixture of 10% aqueous

    
     and 1,4-dioxane (40 mL). Cool to 0 °C. Slowly add a solution of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide, 10.5 mmol) in 1,4-dioxane (10 mL). Stir for 4 hours, allowing the reaction to reach room temperature.
    
  • Workup & Isolation: Acidify the mixture to pH 3 using 1M HCl (Caution:

    
     evolution). Extract with EtOAc (3 x 30 mL). Wash the organic layer with water and brine, dry over 
    
    
    
    , and concentrate. Purify by flash column chromatography.
  • Self-Validation System: The final product is highly UV-active (due to the Fmoc group) and Ninhydrin-negative, validating the complete protection of both nitrogen centers.

References

  • Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers. NIH PubMed Central. URL: [Link]

  • Palladium-Mediated N-Arylation of Heterocyclic Diamines: Insights into the Origin of an Unusual Chemoselectivity. The Journal of Organic Chemistry - ACS Publications. URL: [Link]

  • Design, Synthesis, and Structural Analysis of Influenza Neuraminidase Inhibitors Containing Pyrrolidine Cores. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

Application Note: Stereoretentive Synthesis of Enantiopure 1-(4-Ethoxyphenyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral 1-arylpyrrolidin-3-amines are privileged pharmacophores in modern drug discovery, frequently serving as core structural motifs in the development of novel antibacterial agents, GPCR antagonists, and topoisomerase inhibitors[1][2]. The synthesis of enantiopure (3S)- or (3R)-1-(4-ethoxyphenyl)pyrrolidin-3-amine presents a specific synthetic challenge: the electron-donating nature of the ethoxy substituent renders the aryl ring highly unreactive toward traditional Nucleophilic Aromatic Substitution (SNAr).

To overcome this, a palladium-catalyzed Buchwald-Hartwig cross-coupling strategy is employed[3][4]. This application note details a highly efficient, stereoretentive, and self-validating protocol for the preparation of (3S)-1-(4-ethoxyphenyl)pyrrolidin-3-amine, leveraging rational ligand design to prevent racemization and ensure high chemoselectivity.

Mechanistic Rationale & Synthetic Strategy

Chemoselectivity via Protecting Group Strategy

Pyrrolidin-3-amine possesses two nucleophilic nitrogen centers: the secondary cyclic amine and the primary exocyclic amine. To prevent oligomerization and direct the palladium catalyst exclusively to the secondary nitrogen, the primary amine must be masked. We utilize (3S)-3-(Boc-amino)pyrrolidine. The bulky tert-butyloxycarbonyl (Boc) group not only protects the primary amine but also provides steric shielding that aids in the stereoretention of the C3 chiral center during the catalytic cycle[2].

Catalyst and Ligand Selection (Causality of Reaction Design)

The coupling of sp³-hybridized cyclic secondary amines with aryl halides is notoriously prone to β-hydride elimination, which can lead to the formation of enamines and subsequent degradation or racemization.

  • The Catalyst: Pd₂(dba)₃ is selected as an air-stable Pd(0) precursor.

  • The Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is critical here. The electron-rich dicyclohexylphosphine moiety facilitates rapid oxidative addition into the aryl bromide bond. More importantly, the extreme steric bulk of the triisopropylbiphenyl lower ring forces the palladium center into a geometry that dramatically accelerates reductive elimination [5]. By speeding up product release, the catalyst avoids the slower β-hydride elimination pathway, preserving the >99% enantiomeric excess (ee) of the starting material.

SyntheticWorkflow SM1 1-Bromo-4-ethoxybenzene Step1 Pd2(dba)3, XPhos NaOtBu, Toluene, 90°C SM1->Step1 SM2 (3S)-3-(Boc-amino)pyrrolidine SM2->Step1 Int Boc-Protected Intermediate Step1->Int C-N Coupling Step2 4M HCl in Dioxane 25°C, 2h Int->Step2 Prod (3S)-1-(4-Ethoxyphenyl) pyrrolidin-3-amine Step2->Prod Deprotection

Caption: Synthetic workflow for enantiopure (3S)-1-(4-ethoxyphenyl)pyrrolidin-3-amine.

Data Presentation & Reaction Optimization

The choice of ligand directly dictates the success of the C-N bond formation. Table 1 summarizes the optimization data that led to the finalized protocol, demonstrating the causality between ligand structure and reaction outcome.

Table 1: Optimization of Catalyst/Ligand System for Step 1

Ligand System Conversion (%) Enantiomeric Excess (ee %) Mechanistic Causality / Observation
Pd(OAc)₂ / PPh₃ < 10% N/A Insufficient electron density at Pd to drive oxidative addition of the electron-rich aryl bromide.
Pd₂(dba)₃ / BINAP 65% 98% Good stereoretention, but the rigid bidentate bite angle results in sluggish reductive elimination.

| Pd₂(dba)₃ / XPhos | > 99% | > 99% | Optimal. Bulky biaryl structure accelerates reductive elimination, preventing side reactions and racemization. |

Table 2: Standardized Reagent Stoichiometry (10 mmol Scale)

Reagent MW ( g/mol ) Equivalents Mass / Volume Role
1-Bromo-4-ethoxybenzene 201.06 1.00 2.01 g Electrophile
(3S)-3-(Boc-amino)pyrrolidine 186.25 1.20 2.23 g Nucleophile
Pd₂(dba)₃ 915.72 0.02 183 mg Pd(0) Precursor
XPhos 476.72 0.06 286 mg Bulky Biaryl Ligand
NaOtBu 96.10 1.50 1.44 g Base

| Toluene (Anhydrous) | N/A | N/A | 20 mL | Non-polar Solvent |

Experimental Protocols (Self-Validating System)

This protocol is designed with integrated analytical checkpoints to ensure the reaction is self-validating at each critical juncture.

Step 1: Buchwald-Hartwig Cross-Coupling

Objective: Synthesize (3S)-tert-butyl (1-(4-ethoxyphenyl)pyrrolidin-3-yl)carbamate.

  • Inert Atmosphere Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (183 mg, 2 mol%), XPhos (286 mg, 6 mol%), and NaOtBu (1.44 g, 15 mmol). Seal the flask with a rubber septum and purge with ultra-high purity Argon for 5 minutes.

  • Reagent Addition: Dissolve 1-bromo-4-ethoxybenzene (2.01 g, 10 mmol) and (3S)-3-(Boc-amino)pyrrolidine (2.23 g, 12 mmol) in 20 mL of anhydrous, degassed toluene. Transfer this solution to the Schlenk flask via syringe.

  • Degassing (Critical Step): Sparge the reaction mixture with Argon for an additional 10 minutes. Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0)L complex to inactive Pd(II) species.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously for 4 hours.

  • Validation Checkpoint 1 (TLC/LC-MS): Sample 10 µL of the reaction mixture, dilute in 1 mL acetonitrile, and analyze. Pass Criteria: Complete consumption of 1-bromo-4-ethoxybenzene (UV active at 254 nm) and appearance of a new product mass peak at m/z 307.2 [M+H]⁺.

  • Workup & Metal Scavenging: Cool the mixture to room temperature. Dilute with 20 mL ethyl acetate and filter through a pad of Celite to remove bulk palladium black and inorganic salts. To remove residual soluble palladium, stir the filtrate with 1.0 g of a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) for 1 hour, then filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient 90:10 to 70:30) to afford the intermediate as a pale yellow solid.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord + Amine + Base RedElim Reductive Elimination AmineCoord->RedElim - HBr (as salt) RedElim->Pd0 - Product

Caption: Buchwald-Hartwig catalytic cycle for the stereoretentive C-N cross-coupling.

Step 2: Acidic Deprotection

Objective: Yield the final free amine, (3S)-1-(4-ethoxyphenyl)pyrrolidin-3-amine.

  • Acid Cleavage: Dissolve the purified Boc-protected intermediate from Step 1 in 10 mL of anhydrous dichloromethane (DCM). Cool to 0 °C in an ice bath.

  • Reagent Addition: Slowly add 10 mL of 4M HCl in Dioxane dropwise.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to 25 °C. Stir for 2 hours.

  • Validation Checkpoint 2 (Gas Evolution & LC-MS): The reaction is driven forward by the evolution of isobutylene and CO₂ gases. Pass Criteria: LC-MS shows complete disappearance of m/z 307.2 and the emergence of the highly polar free amine at m/z 207.1[M+H]⁺.

  • Isolation (Free-Basing): Concentrate the reaction mixture in vacuo to yield the hydrochloride salt. To obtain the free base, dissolve the salt in 10 mL of distilled water, basify to pH 12 using 2M aqueous NaOH, and extract with DCM (3 x 15 mL).

  • Final Polish: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target enantiopure (3S)-1-(4-ethoxyphenyl)pyrrolidin-3-amine as a viscous oil or low-melting solid.

References

  • Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed Source: National Institutes of Health (NIH) / Journal of Organic Chemistry URL:[Link]

  • Topoisomerase Inhibitors Addressing Fluoroquinolone Resistance in Gram-Negative Bacteria Source: St George's, University of London (SGUL) / ACS Infectious Diseases URL:[Link]

  • US9150575B2 - Piperidinylpyrazolopyridine derivative Source: Google Patents URL

Sources

Application Note: Scalable Chemoselective N-Arylation of 3-Aminopyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview and Mechanistic Rationale

The 3-aminopyrrolidine motif is a privileged scaffold in modern drug discovery, serving as a critical structural core in broad-range antischistosomal agents[1] and potent phosphoinositide 3-kinase (PI3K) inhibitors [2]. However, the scalable synthesis of


-aryl-3-aminopyrrolidines presents a significant chemoselectivity challenge.

When utilizing unsubstituted 3-aminopyrrolidines in palladium-catalyzed Buchwald-Hartwig cross-couplings, the reaction paradoxically favors the arylation of the sterically hindered secondary endocyclic nitrogen over the primary exocyclic amine [3]. This phenomenon is driven by the formation of a thermodynamically stable, bidentate palladium intermediate. Therefore, to direct arylation exclusively to the exocyclic primary amine—a common requirement for pharmaceutical intermediates—the endocyclic nitrogen must be orthogonally protected. The use of 1-Boc-3-aminopyrrolidine has become the industry standard, ensuring complete regiocontrol while maintaining favorable solubility profiles for large-scale processing.

Catalytic Cycle and Chemoselectivity

The efficiency of the Buchwald-Hartwig amination relies heavily on the steric and electronic properties of the ancillary phosphine ligand. The catalytic cycle (visualized below) requires a delicate balance: the ligand must be electron-rich enough to facilitate the oxidative addition of the aryl halide, yet sterically bulky enough to accelerate the reductive elimination of the


-aryl product.

CatalyticCycle A Pd(0)L_n Active Catalyst B Oxidative Addition (Ar-X) A->B Ar-X C Pd(II) Aryl Halide Complex B->C D Amine Coordination (Chemoselectivity Control) C->D 1-Boc-3-aminopyrrolidine E Deprotonation (Base) D->E F Reductive Elimination E->F F->A Regeneration G N-Aryl-3-aminopyrrolidine Product F->G

Catalytic cycle of Pd-mediated Buchwald-Hartwig amination highlighting chemoselectivity.

Optimization of Reaction Conditions

Selecting the correct catalyst-ligand-base triad is the most critical decision in scaling this chemistry. While bidentate ligands like BINAP are historically prevalent, their rigid bite angles often lead to stalled reactions (via stable off-cycle Pd-bisamine complexes) when coupling aliphatic amines. Conversely, bulky monodentate ligands such as RuPhos or dialkylbiaryl phosphines (e.g., XPhos) prevent


-hydride elimination and drive the reaction to completion [2].

Table 1 summarizes the quantitative optimization data for the coupling of 1-Boc-3-aminopyrrolidine with bromobenzene.

Table 1: Optimization of Reaction Conditions (10 mmol scale)

Catalyst System (2 mol%)Base (1.5 eq)SolventTemp (°C)Yield (%)Causality & Process Observation
Pd(OAc)₂ / BINAPNaOtBuToluene10045Poor conversion; rigid bite angle limits reductive elimination.
Pd(OAc)₂ / XantphosCs₂CO₃Dioxane10068Moderate yield; milder base prevents Boc cleavage but slows cycle.
Pd₂(dba)₃ / DavePhosLHMDSTHF8082Good yield; lower temp tolerated but requires strictly anhydrous handling.
Pd(OAc)₂ / RuPhos NaOtBu Toluene 100 >95 Optimal; bulky ligand accelerates both oxidative addition and elimination.

Scalable Experimental Protocol (100-Gram Scale)

The following self-validating protocol details the synthesis of tert-butyl 3-(phenylamino)pyrrolidine-1-carboxylate utilizing the optimized RuPhos system.

Workflow S1 1. Reagent Preparation (Glovebox/Schlenk) S2 2. Catalyst Activation (Pd(OAc)2 + RuPhos) S1->S2 S3 3. Arylation Reaction (100 °C, 12-24h) S2->S3 S4 4. Reaction Quench & Filtration (Celite) S3->S4 S5 5. Liquid-Liquid Extraction (EtOAc/H2O) S4->S5 S6 6. Crystallization / Chromatography S5->S6 S7 7. Pure N-Aryl- 3-aminopyrrolidine S6->S7

Scalable experimental workflow for the synthesis and purification of N-aryl-3-aminopyrrolidines.

Step-by-Step Methodology

1. Equipment Preparation & Inertion

  • Action: Equip a 2 L, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and an internal temperature probe.

  • Causality: Mechanical stirring is mandatory at this scale because the inorganic base (NaOtBu) remains partially insoluble, creating a heterogeneous slurry. Magnetic stirring will fail and lead to localized hot spots.

  • Inertion: Evacuate and backfill the vessel with ultra-high purity Argon three times.

2. Reagent Charging

  • Action: Under a positive flow of Argon, charge the flask with Palladium(II) acetate (1.20 g, 5.37 mmol, 1 mol%) and RuPhos (5.01 g, 10.74 mmol, 2 mol%). Add anhydrous, degassed Toluene (500 mL) and stir at 25 °C for 15 minutes.

  • Validation: The solution will transition from a reddish-brown suspension to a clear, deep red/orange solution, indicating the successful formation of the active Pd-RuPhos precatalyst complex.

3. Substrate and Base Addition

  • Action: Add bromobenzene (84.3 g, 537 mmol, 1.0 equiv) and 1-Boc-3-aminopyrrolidine (100.0 g, 537 mmol, 1.0 equiv). Finally, add Sodium tert-butoxide (72.3 g, 752 mmol, 1.4 equiv) in three portions over 10 minutes to prevent a sudden exotherm.

  • Causality: NaOtBu is highly hygroscopic. It must be added last to minimize exposure to adventitious moisture, which would rapidly hydrolyze the base and stall the catalytic cycle.

4. Heating and In-Process Control (IPC)

  • Action: Heat the reaction mixture to an internal temperature of 100 °C for 14 hours.

  • Self-Validating IPC: Withdraw a 100 µL aliquot, quench into 1 mL of EtOAc/H₂O (1:1). Analyze the organic layer via LC-MS or TLC (Hexanes/EtOAc 7:3). The reaction is complete when the bromobenzene peak is <1% by UV area.

5. Quench and Workup

  • Action: Cool the mixture to 20 °C. Quench by slowly adding 500 mL of deionized water. Stir vigorously for 15 minutes. Filter the entire biphasic mixture through a 2-inch pad of Celite to remove precipitated palladium black.

  • Action: Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer with EtOAc (2 × 250 mL). Wash the combined organics with brine (300 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

6. Purification and Final Validation

  • Action: The crude dark oil can be purified by crystallization from heptane/isopropyl acetate (4:1) or via plug silica gel chromatography to yield the product as an off-white solid.

  • Post-Reaction Validation: Confirm structural integrity via ¹H NMR (400 MHz, CDCl₃). The spectrum must show the disappearance of the primary amine protons (~1.5 ppm) and the emergence of a secondary amine proton (~3.8 ppm, broad singlet) alongside the characteristic Boc-group singlet (9H, ~1.45 ppm) and new aromatic resonances (6.5–7.2 ppm).

References

  • Rugel, A., Tarpley, R. S., Lopez, A., Menard, T., Guzman, M. A., Taylor, A. B., Cao, X., Kovalskyy, D., Chevalier, F. D., Anderson, T. J. C., Hart, P. J., LoVerde, P. T., & McHardy, S. F. (2018). Design, Synthesis, and Characterization of Novel Small Molecules as Broad Range Antischistosomal Agents. ACS Medicinal Chemistry Letters, 9(10), 967-973.[Link]

  • Burger, M. T., & st. Jean, D. J. (2014). Tetrahydro-pyrido-pyrimidine derivatives. U.S. Patent No. 8,653,092. U.S.
  • Jean, L., Rouden, J., Maddaluno, J., & Lasne, M.-C. (2004). Palladium-Mediated Arylation of 3-Aminopiperidines and 3-Aminopyrrolidines. The Journal of Organic Chemistry, 69(25), 8893-8902.[Link]

Application Note: 1-(4-Ethoxyphenyl)pyrrolidin-3-amine as a Conformationally Restricted Scaffold in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Peptide Synthesis Researchers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The transition from linear peptides to small-molecule peptidomimetics is a cornerstone of modern drug discovery, aimed at overcoming the poor pharmacokinetic (PK) properties, rapid proteolytic degradation, and low membrane permeability inherent to native peptides. 1-(4-Ethoxyphenyl)pyrrolidin-3-amine has emerged as a highly versatile, conformationally restricted scaffold for peptidomimetic assembly.

By replacing highly flexible linear chains or traditional "linear" piperazine linkers with a "non-linear" pyrrolidin-3-amine core, researchers can lock pharmacophores into bioactive conformations, reducing the entropic penalty upon target binding[1]. Furthermore, the 4-ethoxyphenyl moiety serves as a potent hydrophobic anchor, while the unique electronic properties of the N-aryl pyrrolidine system enable highly regioselective synthetic workflows without the need for complex protecting group strategies.

Mechanistic Insights & Physicochemical Rationale

To effectively utilize 1-(4-Ethoxyphenyl)pyrrolidin-3-amine in drug design, one must understand the causality behind its structural advantages:

Conformational Restriction via Scaffold Hopping

Linear peptides possess numerous rotatable bonds, leading to a high entropic cost when adopting the constrained conformation required to bind a target receptor. Scaffold hopping strategies frequently replace these linear segments (or flat, linear piperazines) with pyrrolidin-3-amines to introduce a "kinked" or non-linear vector[1]. This structural rigidification has been successfully employed in the design of novel 3CLpro inhibitors and antagonists of the WDR5-MLL protein-protein interaction[1][2].

Electronic Differentiation for Regioselective Synthesis

A critical synthetic advantage of 1-(4-Ethoxyphenyl)pyrrolidin-3-amine is the vast difference in nucleophilicity and basicity between its two nitrogen atoms:

  • The C3 Primary Amine: Highly nucleophilic and basic, making it an ideal, reactive handle for amide coupling with carboxylic acids (e.g., peptide fragments).

  • The N1 Tertiary Amine (Aniline-like): Because the pyrrolidine nitrogen is directly attached to the 4-ethoxyphenyl ring, its lone pair is delocalized into the aromatic

    
    -system. This delocalization drastically reduces its basicity and nucleophilicity compared to standard aliphatic amines[3].
    

The Result: You can perform highly regioselective acylation at the primary amine without needing to protect the pyrrolidine nitrogen, streamlining the synthetic workflow and improving overall yield.

The 4-Ethoxyphenyl Hydrophobic Anchor

The 4-ethoxyphenyl group is not merely a synthetic protecting group; it is a vital pharmacophoric element. In many protein-protein interaction (PPI) targets, such as the WDR5 binding pocket, the receptor features shallow, solvent-exposed hydrophobic cavities[2]. The ethoxyphenyl group efficiently occupies these pockets via


 stacking and Van der Waals interactions, while the ether oxygen can act as a localized hydrogen bond acceptor.

Structural Evolution & Logical Relationships

The following diagram illustrates the logical progression of scaffold hopping, demonstrating how structural rigidity and vector projection are optimized.

ScaffoldHopping Linear Linear Peptide (High Flexibility, Low Permeability) Piperazine Piperazine Scaffold (Improved PK, Linear Vector) Linear->Piperazine Cyclization Pyrrolidine Pyrrolidin-3-amine (Non-linear, Conformationally Restricted) Piperazine->Pyrrolidine Scaffold Hopping Target 1-(4-Ethoxyphenyl)pyrrolidin-3-amine (Hydrophobic Anchor + Regioselective Handle) Pyrrolidine->Target N-Arylation

Caption: Scaffold hopping evolution from linear peptides to 1-(4-Ethoxyphenyl)pyrrolidin-3-amine.

Comparative Data Presentation

When replacing a standard piperazine or linear aliphatic linker with the 1-(4-Ethoxyphenyl)pyrrolidin-3-amine scaffold, several physicochemical parameters shift. The table below summarizes the expected impact on key drug-like properties based on established structure-activity relationship (SAR) studies in peptidomimetic design[1][2].

Property / ParameterLinear Peptide LinkerUnsubstituted Piperazine1-(4-Ethoxyphenyl)pyrrolidin-3-amineMechanistic Consequence
Degrees of Freedom High (>10 rotatable bonds)Low (Rigid ring)Low (Rigid ring)Reduced entropic penalty upon target binding.
Exit Vector Angle 180° (Extended)~180° (Linear/Para-like)~120° (Non-linear/Kinked)Accesses distinct sub-pockets unavailable to linear scaffolds.
LogP (Lipophilicity) Low (Hydrophilic)Low to ModerateModerate to HighEnhanced passive membrane permeability and cellular uptake.
N-Basicity (pKa) ~9.0 - 10.0~9.8 (Secondary amine)~9.5 (Primary), <5.0 (Tertiary)Enables regioselective acylation without protecting groups.
Target Affinity (Relative) Baseline2x to 5x improvement10x to 50x improvementHydrophobic ethoxyphenyl group engages in

stacking.

Experimental Protocol: Regioselective Peptidomimetic Assembly

This protocol details the self-validating workflow for coupling a carboxylic acid-containing peptide fragment to the primary amine of 1-(4-Ethoxyphenyl)pyrrolidin-3-amine.

Rationale for Reagent Selection
  • Coupling Reagent (HATU): Chosen for its high efficiency in coupling sterically hindered or conformationally restricted amines. It minimizes epimerization of chiral peptide fragments.

  • Base (DIPEA): N,N-Diisopropylethylamine is sterically hindered, preventing it from acting as a competing nucleophile, which is crucial when activating sensitive carboxylic acids.

  • Solvent (DMF): Provides excellent solubility for both the polar peptide fragment and the lipophilic ethoxyphenyl moiety.

Step-by-Step Methodology

Step 1: Pre-activation of the Carboxylic Acid

  • Dissolve the carboxylic acid building block (1.0 equivalent, e.g., 0.5 mmol) in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere.

  • Add HATU (1.1 equivalents, 0.55 mmol) to the solution.

  • Add DIPEA (3.0 equivalents, 1.5 mmol) dropwise.

  • Causality Check: Stir the mixture at room temperature for 15 minutes. The solution will typically turn a pale yellow, indicating the formation of the active OAt ester.

Step 2: Regioselective Amide Coupling 5. Add 1-(4-Ethoxyphenyl)pyrrolidin-3-amine (1.05 equivalents, 0.525 mmol) to the activated ester solution. 6. Stir the reaction mixture at room temperature for 2 to 4 hours. 7. Self-Validation (In-Process Control): Monitor the reaction via LC-MS. You should observe the mass of the mono-acylated product. The absence of di-acylated byproducts validates the electronic deactivation of the N-aryl tertiary amine[3].

Step 3: Quench and Aqueous Workup 8. Quench the reaction by adding saturated aqueous


 (15 mL).
9. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
10. Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove residual DMF), water, and brine.
11. Dry the organic layer over anhydrous 

, filter, and concentrate under reduced pressure.

Step 4: Purification 12. Purify the crude product via reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA) or flash column chromatography (Dichloromethane/Methanol gradient) depending on the polarity of the attached peptide fragment.

Workflow Visualization

Workflow Step1 Step 1: Activation Carboxylic acid + HATU/DIPEA in DMF Step2 Step 2: Regioselective Coupling Add 1-(4-Ethoxyphenyl)pyrrolidin-3-amine Step1->Step2 Step3 Step 3: In-Process Control LC-MS (Check for mono-acylation) Step2->Step3 Step4 Step 4: Quench & Extract Aqueous workup (NaHCO3/Brine) Step3->Step4 Step5 Step 5: Purification Reverse-Phase HPLC or Flash Chromatography Step4->Step5

Caption: Regioselective amide coupling workflow for peptidomimetic synthesis using pyrrolidin-3-amines.

Conclusion

1-(4-Ethoxyphenyl)pyrrolidin-3-amine is a highly strategic building block for peptidomimetic drug discovery. By understanding the interplay between its conformational rigidity, the hydrophobic anchoring capability of the ethoxyphenyl group, and the electronic differentiation of its nitrogen atoms, medicinal chemists can design highly potent, cell-permeable target inhibitors while utilizing streamlined, protecting-group-free synthetic protocols.

References

  • [1] Discovery of Novel Nonpeptidic and Noncovalent Small Molecule 3CLpro Inhibitors as anti-SARS-CoV-2 Drug Candidate. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • [2] Synthesis, Optimization, and Evaluation of Novel Small Molecules as Antagonists of WDR5-MLL Interaction. PMC - National Institutes of Health.[Link]

  • [3] Enhanced basicity of an electron donor–acceptor complex. Chemical Communications - RSC Publishing.[Link]

Sources

Application Note: Custom Synthesis & Regioselective Arylation of 1-(4-Ethoxyphenyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Ethoxyphenyl)pyrrolidin-3-amine (CAS: 2228719-12-6)[1] is a highly valuable building block in medicinal chemistry, frequently utilized as a rigidified diamine pharmacophore in the development of kinase inhibitors and GPCR ligands. The synthesis of this compound presents a classical chemoselectivity challenge: the differentiation between a primary exocyclic amine and a secondary endocyclic amine during C–N cross-coupling.

This application note provides a comprehensive, self-validating guide to the custom synthesis of this molecule via the Buchwald-Hartwig amination[2]. We detail two distinct synthetic workflows: a high-fidelity Boc-protected route (Industry Standard) and an advanced, atom-economical direct arylation route.

Chemical Profile & Specifications

The target compound features an electron-rich ethoxyarene system coupled to a pyrrolidine core. Understanding its physicochemical properties is essential for downstream purification and analytical validation.

Table 1: Physicochemical Properties of 1-(4-Ethoxyphenyl)pyrrolidin-3-amine

PropertySpecification
IUPAC Name 1-(4-Ethoxyphenyl)pyrrolidin-3-amine
CAS Registry Number 2228719-12-6[1]
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.29 g/mol
Structural Features Electron-rich aniline derivative, primary aliphatic amine
Expected LC-MS [M+H]⁺ m/z 207.15

Mechanistic Rationale & Pathway Design

The Buchwald-Hartwig cross-coupling is the premier methodology for constructing aryl amines[2]. However, reacting 1-bromo-4-ethoxybenzene with unprotected 3-aminopyrrolidine requires strict control over which nitrogen center attacks the palladium-aryl intermediate.

According to the landmark mechanistic study by Jean et al., palladium-mediated arylation of unsubstituted 3-aminopyrrolidine exhibits profound intrinsic regioselectivity for the endocyclic (secondary) nitrogen over the primary amine when specific monophosphine ligands (e.g., DavePhos) are employed at elevated temperatures[3]. This selectivity is driven by the geometric constraints of the 5-membered ring, which favor the reductive elimination of the endocyclic N-aryl bond.

Despite this elegant direct route, industrial custom synthesis often demands absolute fidelity (>99% purity without complex chromatographic separation). Therefore, we present two validated protocols:

  • Route A (High-Fidelity): Utilizes 3-(Boc-amino)pyrrolidine to physically block the primary amine, ensuring 100% regioselectivity.

  • Route B (Atom-Economical): Leverages the intrinsic kinetic selectivity of the unprotected diamine, ideal for rapid library generation.

SynthesisRoute SM1 1-Bromo-4-ethoxybenzene Cat Pd2(dba)3 / DavePhos NaOtBu, Toluene SM1->Cat SM2 3-Aminopyrrolidine (Unprotected) SM2->Cat Route B (Direct) SM3 3-(Boc-amino)pyrrolidine SM3->Cat Route A (Industry Std) Int 1-(4-Ethoxyphenyl)-3-(Boc-amino)pyrrolidine Cat->Int Target 1-(4-Ethoxyphenyl)pyrrolidin-3-amine Cat->Target Regioselective (130°C) Deprot TFA / DCM RT, 2h Int->Deprot Deprot->Target

Fig 1: Decision tree for the synthesis of 1-(4-Ethoxyphenyl)pyrrolidin-3-amine.

Optimization of Catalytic Conditions

The choice of ligand and temperature is non-trivial. Electron-rich aryl halides (like 1-bromo-4-ethoxybenzene) undergo oxidative addition significantly slower than electron-poor variants. Furthermore, the activation barrier for the sterically hindered endocyclic nitrogen requires high thermal energy.

Table 2: Catalyst & Ligand Optimization for 3-Aminopyrrolidine Arylation

LigandTemperature (°C)Aryl HalideYield (%)Regioselectivity (Endo:Exo)
BINAP100Bromobenzene53%>95:5
Xantphos100Bromobenzene<10%N/A
DavePhos100Bromobenzene0%N/A
DavePhos130Bromobenzene85%>99:1

(Data adapted from the foundational optimization studies by Jean et al.[3])

Detailed Experimental Protocols

Route A: High-Fidelity 2-Step Synthesis (Industry Standard)

Step 1: Buchwald-Hartwig Cross-Coupling

  • Reagent Assembly: To an oven-dried Schlenk flask, add 1-bromo-4-ethoxybenzene (1.0 equiv, 10 mmol), 3-(Boc-amino)pyrrolidine (1.2 equiv, 12 mmol), and Sodium tert-butoxide (NaOtBu) (1.5 equiv, 15 mmol).

  • Solvent Degassing (Causality): Add anhydrous toluene (50 mL). Degas the suspension by sparging with argon for 15 minutes. Why? Pd(0) complexes and electron-rich phosphine ligands (DavePhos) are highly susceptible to oxidation. Dissolved oxygen will rapidly quench the active catalyst, stalling the cycle prior to oxidative addition.

  • Catalyst Activation: Under a positive argon flow, add Pd₂(dba)₃ (2 mol%) and DavePhos (6 mol%).

  • Thermal Cycling (Causality): Heat the reaction to 110 °C for 12 hours. Why? The elevated temperature provides the necessary activation energy to drive the formation of the Pd(II) oxidative addition complex with the electron-rich ethoxyarene.

  • Self-Validation Check: The reaction mixture will transition from a pale yellow suspension to a deep red/brown homogeneous solution as the active Pd(0) complex forms. Monitor via TLC (Hexanes:EtOAc 3:1); the disappearance of the aryl bromide (R_f ~0.7) and appearance of the intermediate spot (R_f ~0.4) validates cycle turnover.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate in vacuo. Purify via flash chromatography to yield 1-(4-Ethoxyphenyl)-3-(Boc-amino)pyrrolidine.

Step 2: Acidic Deprotection

  • Dissolve the intermediate in Dichloromethane (DCM) (0.2 M).

  • Add Trifluoroacetic acid (TFA) (10 equiv) dropwise at 0 °C.

  • Stir at room temperature for 2 hours.

  • Self-Validation Check: Monitor by LC-MS. The intermediate peak (m/z 307 [M+H]⁺) must completely disappear, replaced by the target compound (m/z 207 [M+H]⁺).

  • Concentrate, neutralize with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and evaporate to yield the pure target compound.

Route B: Direct Atom-Economical Synthesis (Unprotected)

For rapid parallel synthesis, the protecting group steps can be bypassed by exploiting the kinetic selectivity of the catalyst[3].

  • Setup: Combine 1-bromo-4-ethoxybenzene (1.0 equiv), unprotected 3-aminopyrrolidine (2.0 equiv), NaOtBu (2.5 equiv), Pd₂(dba)₃ (2 mol%), and DavePhos (6 mol%) in degassed toluene.

  • Critical Temperature Control (Causality): Heat strictly to 130 °C in a sealed pressure tube. Why? As demonstrated in Table 2, temperatures of 100 °C yield 0% product with DavePhos due to the high activation barrier of the endocyclic amine[3]. Pushing the temperature to 130 °C overcomes this barrier, yielding >85% conversion with >99:1 regioselectivity for the endocyclic nitrogen.

  • Workup: Filter through Celite, concentrate, and purify via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the target amine.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Ar L-Pd(II)(Ar)(Br) OxAdd->PdII_Ar Coord Amine Coordination & Base Deprotonation PdII_Ar->Coord PdII_Am L-Pd(II)(Ar)(NRR') Coord->PdII_Am RedElim Reductive Elimination PdII_Am->RedElim RedElim->Pd0 Catalyst Regeneration Prod Arylamine Product RedElim->Prod

Fig 2: Buchwald-Hartwig catalytic cycle highlighting the critical C-N bond formation steps.

References

  • Title: 2228719-12-6 CAS号:2228719-12-6 1-(4-Ethoxyphenyl)pyrrolidin-3-amine Source: ChemSrc URL: [Link]1]

  • Title: Palladium-Mediated Arylation of 3-Aminopiperidines and 3-Aminopyrrolidines Source: The Journal of Organic Chemistry (2004) URL: [Link]3]

  • Title: The Buchwald-Hartwig Amination After 25 Years Source: Angewandte Chemie International Edition (2019) URL: [Link]2]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(4-Ethoxyphenyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: PUR-EPPA-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: March 7, 2026

Introduction: The Molecule & The Challenge

Welcome to the Technical Support Center. You are likely here because 1-(4-Ethoxyphenyl)pyrrolidin-3-amine is presenting purification challenges.

This molecule is a "Janus" compound—it possesses two distinct faces that complicate standard purification:

  • The Basic Head (C3-Amine): A primary aliphatic amine (pKa ~9.5–10.5), highly polar and prone to hydrogen bonding with silica silanols.

  • The Lipophilic Tail (N1-Ethoxyphenyl): An aniline-like nitrogen conjugated to a phenyl ring (pKa ~3–4), adding significant lipophilicity and UV activity.

This duality often leads to streaking on chromatography columns , oiling out during crystallization, and oxidation upon prolonged air exposure. The following modules are designed to troubleshoot these specific failure modes.

Module 1: Acid-Base Extraction (The "Workhorse")

Objective: Bulk removal of neutral impurities (unreacted starting materials) and non-basic byproducts.

The Mechanism

Because the N1-nitrogen is aniline-like (low basicity due to resonance), it does not protonate easily at mild pH. The C3-primary amine will protonate. We exploit this pKa differential.

Protocol: The "pH Swing"
  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) initially if you expect large amounts of inorganic salts.

  • Acidification (Target pH 2–3):

    • Add 1M HCl slowly with vigorous stirring.

    • Why: The C3-amine becomes protonated (

      
      ), moving the product into the aqueous layer.
      
    • Critical Check: Neutral impurities (e.g., 1-bromo-4-ethoxybenzene) remain in the EtOAc layer.

  • Phase Separation:

    • Collect the Aqueous Layer (contains product).

    • Discard the Organic Layer (contains neutrals).

  • Basification (Target pH 12–13):

    • Cool the aqueous layer to 0°C (ice bath) to prevent decomposition.

    • Slowly add 6M NaOH or 50% KOH until pH > 12.

    • Why: This deprotonates the amine, returning it to the free base (lipophilic form).

  • Extraction:

    • Extract 3x with DCM (DCM is better than EtOAc for solubilizing the free amine).

    • Dry over

      
      , filter, and concentrate.
      

Analyst Note: If your product remains in the aqueous layer after step 4, the solution is likely too dilute or the salt effect is insufficient. Saturate the aqueous layer with NaCl (brine) before the final extraction.

Module 2: Chromatographic Isolation (The Polishing Step)

Ticket Type: "My compound streaks/tails on the column."

Root Cause: The primary amine interacts strongly with acidic silanol groups (


) on standard silica gel, causing peak broadening and irreversible adsorption.[1]
Solution A: Mobile Phase Modifiers (Standard)

You must "deactivate" the silica.[1]

  • Base Modifier: Add 1–2% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your mobile phase.
    
  • Solvent System: DCM / Methanol (95:5 to 90:10).

    • Tip: Pre-wash the column with the eluent containing the base before loading your sample.

Solution B: Amino-Functionalized Silica (Premium)

If available, use Amine-Functionalized Silica (


-Silica)  cartridges.
  • Benefit: The stationary phase is already basic. No TEA modifier is needed.

  • Eluent: Hexane / Ethanol gradients.

Visualizing the Decision Logic

PurificationLogic Start Crude Reaction Mixture Check Major Impurities? Start->Check AcidBase Acid-Base Extraction (Module 1) Check->AcidBase Neutral/Non-basic PurityCheck Purity > 90%? AcidBase->PurityCheck SaltForm Crystallization (Salt) (Module 3) PurityCheck->SaltForm Yes (Solidify) Column Flash Chromatography (DCM/MeOH + 1% NH4OH) PurityCheck->Column No (Polishing needed) Final Pure Product SaltForm->Final Column->SaltForm If oil persists

Caption: Decision tree for selecting the optimal purification route based on crude purity and physical state.

Module 3: Crystallization & Salt Formation (Stabilization)

Ticket Type: "My product is an oil and won't solidify."

Root Cause: The free base of 1-(4-ethoxyphenyl)pyrrolidin-3-amine is likely a low-melting solid or viscous oil. Salt formation is the standard industry solution to create a stable, crystalline solid.

Recommended Salts
Salt TypeCounter-Ion SourceSolvent SystemProsCons
Hydrochloride 4M HCl in DioxaneEtOH / Et₂OStandard, high crystallinity.Can be hygroscopic.
Oxalate Oxalic AcidMeOH / AcetoneVery stable, non-hygroscopic.Oxalic acid is toxic; requires care.
L-Tartrate L-Tartaric AcidMeOH / IPAGood for chiral resolution (if needed).More expensive.
Protocol: Oxalate Salt Formation (Robust)
  • Dissolve 1.0 eq of the free base amine in a minimum amount of Methanol .

  • Dissolve 1.05 eq of Oxalic Acid in Methanol.

  • Add the acid solution to the amine solution dropwise with stirring.

  • Observation: A white precipitate should form almost immediately.

  • Ripening: If an oil forms instead, heat the mixture to reflux until clear, then let it cool very slowly to room temperature.

  • Filtration: Collect the solid and wash with cold Diethyl Ether .

Troubleshooting & FAQs (The Help Desk)

Ticket #402: "The product turned brown overnight."
  • Diagnosis: Oxidation. Primary amines and electron-rich anilines are susceptible to air oxidation (N-oxide formation).

  • Fix:

    • Store the free base under Argon/Nitrogen at -20°C.

    • Convert to the HCl or Oxalate salt immediately; salts are significantly more stable to oxidation.

Ticket #405: "Low recovery after Acid-Base extraction."
  • Diagnosis: The "Salting Out" effect was missed. The amine might be partially water-soluble even at high pH due to the pyrrolidine ring.

  • Fix: Saturate the aqueous phase with NaCl (solid) before the final DCM extraction. This forces the organic amine out of the water layer.

Ticket #409: "I see a ghost peak in NMR around 1.25 ppm."
  • Diagnosis: Lipid/Grease contamination or residual TEA.

  • Fix: If you used Triethylamine (TEA) on the column, it often co-elutes.

    • Removal: Dissolve product in DCM and wash with saturated NaHCO₃ (mild base wash removes residual TEA salts). Dry in a vacuum oven at 40°C for 12 hours.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for general amine purification and pKa considerations).

  • BenchChem Technical Support. (2025). Troubleshooting Streaking of Amines on Silica Gel Columns. (Mechanisms of amine-silanol interactions).

  • Huang, C. Q., et al. (2005). "1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine derivatives... as MCH-R1 antagonists."[2] Bioorganic & Medicinal Chemistry Letters, 15(16), 3701-3706.[2] (Specific synthesis and handling of phenyl-aminopyrrolidine scaffolds).

  • Stieger, N., & Liebenberg, W. (2012). Recrystallization of Active Pharmaceutical Ingredients. (Principles of salt formation and solvent selection).

Sources

Solubility issues with 1-(4-Ethoxyphenyl)pyrrolidin-3-amine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Achieving Optimal Solubility in DMSO for Research & Development

Welcome to the technical support guide for 1-(4-Ethoxyphenyl)pyrrolidin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when preparing Dimethyl Sulfoxide (DMSO) stock solutions of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your experiments.

Compound Characteristics & Predicted Solubility

1-(4-Ethoxyphenyl)pyrrolidin-3-amine is a substituted pyrrolidine, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1][2] Its structure dictates its solubility profile:

  • Pyrrolidine Ring & Amine Group: The saturated heterocyclic amine introduces polarity and a hydrogen bond donor site (-NH2), which generally favors solubility in polar solvents.[3] The basic nature of the amine means its charge state, and thus solubility, can be pH-dependent in aqueous systems.[4]

  • Ethoxyphenyl Group: This aromatic, ether-containing moiety adds significant lipophilicity (hydrophobicity), which can limit aqueous solubility but is generally well-solvated by DMSO.

DMSO is a powerful, polar aprotic solvent capable of dissolving a vast array of both polar and nonpolar compounds, making it an indispensable tool in drug discovery.[5] The combination of polar and nonpolar features in 1-(4-Ethoxyphenyl)pyrrolidin-3-amine suggests a favorable interaction with DMSO. However, practical laboratory work can still present challenges due to factors like compound purity, solvent quality, and handling techniques.

Table 1: Physicochemical Properties of 1-(4-Ethoxyphenyl)pyrrolidin-3-amine and Related Analogs

Property 1-(4-Ethoxyphenyl)pyrrolidin-3-amine 4-(4-Ethoxyphenyl)-1-methylpyrrolidin-3-amine[6] 1-(4-methoxyphenyl)pyrrolidin-3-amine[7]
Molecular Formula C₁₃H₂₀N₂O C₁₃H₂₀N₂O C₁₁H₁₆N₂O
Molecular Weight 220.31 g/mol 220.31 g/mol 192.26 g/mol
Predicted XlogP Not available 1.44 1.3
Hydrogen Bond Donors 1 (from -NH₂) 1 (from -NH₂) 1 (from -NH₂)

| Hydrogen Bond Acceptors | 3 (2x N, 1x O) | 3 (2x N, 1x O) | 3 (2x N, 1x O) |

Note: Data for the exact topic compound is limited; properties of structurally similar analogs are provided for comparison.

Frequently Asked Questions (FAQs)

Q1: I'm struggling to dissolve 1-(4-Ethoxyphenyl)pyrrolidin-3-amine in DMSO at my target concentration. What are the immediate troubleshooting steps?

A1: When initial dissolution is unsuccessful, a systematic approach is key.

  • Verify Purity & Quality: Start with the basics. Ensure you are using a fresh, anhydrous grade of DMSO. DMSO is highly hygroscopic, and absorbed water can significantly lower its solvating power for many organic compounds. Similarly, confirm the purity of your compound, as impurities can sometimes negatively impact solubility.

  • Mechanical Agitation: Ensure the sample is being mixed adequately. Vortex the vial vigorously for 2-3 minutes.

  • Apply Gentle Heat: Warming the solution can increase the rate of dissolution and the solubility limit. Place the vial in a water bath set to 30-40°C for 10-15 minutes. Caution: Always be mindful of the compound's thermal stability. If stability is unknown, this step should be approached with care.

  • Use Sonication: If heating is undesirable or ineffective, sonication is an excellent alternative. Place the vial in a bath sonicator for 5-10 minute intervals. This process uses ultrasonic waves to break apart solid aggregates and accelerate dissolution.

Q2: My compound dissolved after warming, but a precipitate formed after it cooled to room temperature. What is happening?

A2: This phenomenon is indicative of creating a supersaturated solution. By heating, you increased the solubility to a point higher than its equilibrium solubility at room temperature. Upon cooling, the solution could no longer hold that amount of solute, and the excess crashed out. While a supersaturated solution might be usable for immediate dilutions, it is thermodynamically unstable. The best practice is to work with concentrations at or below the compound's saturation solubility at your working temperature to ensure reproducibility.

Q3: Does the physical form of the compound powder matter for solubility?

A3: Absolutely. The solid-state form of a compound has a profound impact on its solubility.

  • Crystalline Form: Molecules are arranged in a highly ordered, stable lattice. This lattice requires significant energy to break, resulting in lower solubility.

  • Amorphous Form: Molecules lack long-range order. Less energy is required to solvate these molecules, leading to higher apparent solubility.

Many research compounds are supplied in an amorphous state, which aids initial dissolution. However, over time, especially with temperature fluctuations or the presence of seed crystals, an amorphous solid can convert to a more stable, less soluble crystalline form. This can explain why a compound that dissolved easily in the past may suddenly present solubility issues.

Q4: My DMSO stock solution is clear, but it precipitates immediately when I add it to my aqueous cell culture media. How can I fix this?

A4: This is a very common challenge driven by the drastic change in solvent polarity. The compound may be highly soluble in 100% DMSO but poorly soluble in the highly aqueous environment of your assay buffer.

  • The Problem: When a concentrated DMSO stock is "shocked" by a large volume of aqueous buffer, the compound rapidly comes out of solution before it can be diluted to a concentration below its aqueous solubility limit.

  • The Solution: The key is to control the dilution process. Instead of a single large dilution, perform serial dilutions. First, make any necessary intermediate dilutions of your stock in pure DMSO. Then, to prepare your final working solution, add the small volume of the appropriate DMSO stock to the larger volume of aqueous buffer while vortexing or mixing. This rapid mixing helps to disperse the compound quickly, preventing localized high concentrations that lead to precipitation. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

Q5: What is the maximum final concentration of DMSO that is safe for my cell-based assay?

A5: While DMSO is an excellent solvent, it can exert toxic effects on cells. The tolerable concentration is cell-line dependent, but a widely accepted best practice is to keep the final concentration of DMSO in your assay at or below 0.5% , and ideally below 0.1% . High concentrations of DMSO can alter cell membrane permeability, affect enzyme kinetics, and induce differentiation or cytotoxicity, leading to unreliable data.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving solubility issues with 1-(4-Ethoxyphenyl)pyrrolidin-3-amine in DMSO.

Sources

Preventing oxidation of 1-(4-Ethoxyphenyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

User Query: "My samples of 1-(4-Ethoxyphenyl)pyrrolidin-3-amine are turning from a pale yellow oil to a dark brown tar within 48 hours. How do I prevent this?"

Root Cause Analysis: 1-(4-Ethoxyphenyl)pyrrolidin-3-amine contains two nitrogen centers:

  • Exocyclic Primary Amine (C-3 position): Susceptible to condensation with atmospheric

    
     (carbamate formation) and oxidative deamination.
    
  • N-Aryl Nitrogen (Aniline-like): This is the critical failure point. The para-ethoxy group is a strong electron-donating group (EDG), significantly increasing the electron density of the phenyl ring and the nitrogen. This makes the molecule highly prone to Single Electron Transfer (SET) oxidation, leading to radical cations and subsequent polymerization (browning).

The Mechanism of Failure (Why it happens)

Understanding the degradation pathway is essential for prevention. The darkening is not simple "spoiling"; it is a radical chain reaction triggered by oxygen and light.

Figure 1: Oxidative Degradation Pathway

This diagram illustrates the electron flow that transforms the stable amine into colored impurities.

OxidationMechanism Start Stable Free Base (Clear/Pale Yellow) Radical Radical Cation Species (Highly Reactive) Start->Radical SET Oxidation (e- removal) Oxygen Atmospheric O2 / Light Oxygen->Radical Quinone Quinone Imine / N-Oxides (Deep Red/Brown) Radical->Quinone H-abstraction Polymer Oligomers/Tars (Black/Insoluble) Radical->Polymer Radical Coupling (Ortho-position) Quinone->Polymer Polymerization

Caption: The electron-rich N-aryl core undergoes Single Electron Transfer (SET) upon exposure to air, initiating a cascade toward colored quinoidal species and insoluble polymers.

Prevention Protocols (The "Fix")

Protocol A: Conversion to Hydrochloride Salt (Recommended)

Effectiveness: 99.9% Logic: Protonating the amines removes the lone pair electrons involved in the oxidation mechanism. The salt form is a stable solid, whereas the free base is a labile oil.

Reagents:

  • Crude/Free base amine

  • 4M HCl in 1,4-Dioxane (anhydrous)

  • Diethyl ether or MTBE (Methyl tert-butyl ether)

Step-by-Step Workflow:

  • Dissolution: Dissolve the amine (oil) in a minimal amount of anhydrous Dichloromethane (DCM) or Ethanol.

  • Cooling: Chill the solution to 0°C in an ice bath to control the exotherm.

  • Acidification: Dropwise add 4M HCl/Dioxane (1.1 equivalents).

    • Observation: A white to off-white precipitate should form immediately.

  • Precipitation: Dilute the mixture with 5 volumes of Diethyl Ether to maximize precipitation.

  • Filtration: Filter the solid under an inert atmosphere (nitrogen blanket) if possible.

  • Drying: Dry the solid under high vacuum (0.1 mmHg) for 4 hours.

Technical Note: If the salt is hygroscopic (turns sticky), switch to Fumaric Acid (1.0 eq) in methanol. Fumarate salts of anilines are often non-hygroscopic crystalline solids.

Protocol B: Inert Storage (If Free Base is Required)

If you must store the molecule as a free base for immediate biological assays:

ParameterSpecificationReason
Atmosphere Argon (Ar)Argon is heavier than air and forms a better "blanket" than Nitrogen (

) in storage vials.
Container Amber Glass VialsBlocks UV/Vis light which catalyzes the initial radical formation.
Seal Parafilm over CapPrevents oxygen diffusion through screw-cap threads.
Temp -20°C or -80°CKinetic suppression of the oxidation reaction.

Troubleshooting Guide & FAQs

Figure 2: Decision Tree for Sample Recovery

Follow this logic flow to determine if your sample can be saved.

Troubleshooting Issue Sample Discolored? Mild Pale Yellow/Orange (Early Oxidation) Issue->Mild Yes Severe Dark Brown/Black Tar (Advanced Oxidation) Issue->Severe Yes Action1 Purify via Silica Plug (1% Et3N in Eluent) Mild->Action1 Small Scale Action3 Recrystallize (if Solid) or Distill (High Vac) Mild->Action3 Large Scale Action2 Discard & Resynthesize Severe->Action2 >10% Degradation

Caption: Decision matrix for handling oxidized samples based on visual severity and scale.

Frequently Asked Questions

Q1: My sample arrived black. Is it dead? A: Not necessarily. Anilines are notorious for "surface oxidation." A tiny amount of oxidation product (ppm levels) can intensely color the sample.

  • Test: Run an LC-MS or NMR. If purity is >95%, the color is cosmetic.

  • Fix: Pass the solution through a small pad of activated charcoal or a short silica plug flushed with

    
     containing 1% Triethylamine (to prevent streaking).
    

Q2: Can I use Nitrogen balloons for storage? A: For short term (<2 days), yes. For long term, no. Rubber balloons are permeable to oxygen over time. Use a Schlenk line to flush the headspace of a septum-sealed vial with Argon, then wrap with electrical tape or Parafilm.

Q3: Why did my silica column turn purple during purification? A: The acidic nature of standard silica gel (


) can catalyze the oxidation of electron-rich amines.
  • Prevention: Always pretreat your silica column with 1-2% Triethylamine (

    
    ) in the mobile phase to neutralize acidic sites before loading your amine.
    

Q4: Is the primary amine or the aniline nitrogen more reactive? A: Chemically, the primary amine (on the pyrrolidine ring) is more nucleophilic (higher pKa ~10). However, the aniline nitrogen (pKa ~4-5) is more susceptible to oxidative degradation due to the conjugation with the ethoxy-phenyl ring.

References

  • Richter, M., et al. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 28(2). Retrieved from [Link]

  • Biotage. (2023).[1] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

Sources

Separating enantiomers of 1-(4-Ethoxyphenyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral separation of 1-(4-Ethoxyphenyl)pyrrolidin-3-amine .

Because this molecule features a chiral center at the C3 position of the pyrrolidine ring and possesses a primary amine functional group, its enantiomers exhibit distinct physicochemical interactions that we can exploit. This guide bypasses generic advice to focus on the specific causality of primary amine stereochemistry, providing self-validating protocols for direct chromatography, ultra-trace LC-MS/MS, and bulk preparative resolution.

Strategic Decision Workflow

Before troubleshooting, you must align your separation strategy with your experimental scale and detection requirements.

G Start Target: 1-(4-Ethoxyphenyl) pyrrolidin-3-amine Scale Determine Scale & Goal Start->Scale Anal Trace Analysis (LC-MS/MS) Scale->Anal < 1 mg Prep Bulk Prep (>100 mg) Scale->Prep > 100 mg Dir Direct HPLC/SFC (Chiralpak AD-H) Anal->Dir Non-destructive Indir Indirect Derivatization (DMT-(S)-Pro-OSu) Anal->Indir High MS Sensitivity Prep->Dir SFC preferred Salt Salt Resolution (Tartaric Acid) Prep->Salt Cost-effective

Workflow for selecting the optimal chiral separation strategy.

Quantitative Method Comparison

To aid in method selection, the following table summarizes the operational parameters and sensitivity limits for the validated approaches.

Separation StrategyReagent / ColumnMobile Phase / SolventTypical ScaleSensitivity (LOD)
Direct HPLC (Normal Phase) Chiralpak AD-H (5 µm)Hexane/IPA (80:20) + 0.1% DEA1 mg - 50 mg~10-50 ng/mL (UV)
Direct HPLC (Reverse Phase) CROWNPAK CR(+) (5 µm)Water (pH 1.5 with HClO₄)1 µg - 1 mg~5-10 ng/mL (UV)
Indirect LC-MS/MS DMT-(S)-Pro-OSu + BEH C18Water/ACN + 0.1% Formic Acid< 1 µg (Trace)< 100 pg/mL (MS/MS)
Classical Resolution L-(+)-Tartaric AcidHot Ethanol / Isopropanol> 100 mg (Bulk)N/A (Preparative)

Section 1: Direct Chiral Chromatography (HPLC/SFC)

Direct separation utilizes Chiral Stationary Phases (CSPs) to form transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions. For pyrrolidin-3-amines, amylose-based CSPs are the industry standard[1].

Step-by-Step Protocol: Analytical Screening
  • Column Preparation: Install a Chiralpak AD-H column (250 × 4.6 mm, 5 µm).

  • Mobile Phase: Prepare an isocratic mixture of Hexane/Isopropanol (80:20, v/v). Crucial Step: Add 0.1% Diethylamine (DEA) to the mobile phase.

  • Execution: Run at a flow rate of 1.0 mL/min at 25 °C.

  • Detection: Monitor UV absorbance at 254 nm.

Troubleshooting & FAQs

Q: My amine peak is exhibiting severe tailing, making it impossible to calculate the enantiomeric excess (ee%). How do I fix this? A: Primary amines like pyrrolidin-3-amine strongly interact with residual acidic silanols on the silica matrix of the CSP. This secondary interaction ruins peak symmetry. Adding a basic modifier like 0.1% DEA competitively blocks these silanols, sharpening the peak and restoring baseline resolution[1].

Q: Can I use a Crown Ether column (e.g., CROWNPAK CR(+)) for this molecule? A: Yes, crown ether columns are highly selective for primary amines. However, the separation mechanism relies on a host-guest inclusion complex between the crown ether and a protonated primary amine. You must use a highly acidic mobile phase (e.g., pH 1.5 with perchloric acid or 0.3% TFA) and operate at low temperatures (0–5 °C) to thermodynamically stabilize the complex[2].

Section 2: Indirect Chiral Derivatization for Trace LC-MS/MS

For ultra-trace analysis (e.g., pharmacokinetic profiling), UV detection is insufficient. By derivatizing the primary amine with a Chiral Derivatizing Agent (CDA), we convert the enantiomers into stable diastereomers that can be separated on standard achiral reversed-phase columns with massive ESI-MS sensitivity gains[3].

Deriv A Racemic Amine B Add CDA: DMT-(S)-Pro-OSu A->B C Incubate: 25°C, 20 min B->C D Diastereomeric Amides C->D E Achiral LC-MS/MS D->E

Workflow for the indirect chiral derivatization of primary amines.

Step-by-Step Protocol: DMT-(S)-Pro-OSu Derivatization
  • Sample Prep: Dissolve 1-(4-Ethoxyphenyl)pyrrolidin-3-amine (10 µL, 1 mM) in anhydrous acetonitrile.

  • Reagent Addition: Add 10 µL of 5 mM DMT-(S)-Pro-OSu (a highly reactive N-hydroxysuccinimide ester) in acetonitrile[4].

  • Catalysis: Add 10 µL of 1% pyridine to act as an acid scavenger.

  • Incubation: Incubate at 25 °C for 20 minutes to ensure quantitative conversion[4].

  • Quenching: Stop the reaction with 10 µL of 1% formic acid.

  • Analysis: Inject onto an Acquity UPLC BEH C18 column using a Water/Acetonitrile gradient (with 0.1% Formic Acid)[2]. Monitor the common product ions at m/z 195.3 and 209.3[3].

Troubleshooting & FAQs

Q: I ran a known 50:50 racemic standard, but the LC-MS is showing a 60:40 ratio. What is wrong? A: You are experiencing kinetic resolution. Because the enantiomers react with the chiral reagent at slightly different rates due to steric hindrance, an incomplete reaction will artificially skew your apparent enantiomeric ratio. To self-validate this protocol, ensure the CDA is in at least a 5-fold molar excess and extend the incubation time until the 50:50 standard reads perfectly[4].

Q: Why choose DMT-(S)-Pro-OSu over traditional Marfey's reagent (FDAA)? A: Marfey's reagent was historically designed for UV absorption. The triazine ring in DMT-(S)-Pro-OSu possesses a remarkably high proton affinity. This yields enhanced signal intensities in ESI(+)-MS—often improving sensitivity by a factor of 100 to 300 compared to traditional UV-based tags[3][4].

Section 3: Preparative Diastereomeric Salt Resolution

For bulk drug development (>100 mg), chromatography becomes prohibitively expensive. Classical resolution relies on forming salts with a chiral acid, creating diastereomers with divergent solubility profiles.

Step-by-Step Protocol: Tartaric Acid Resolution
  • Dissolution: Dissolve racemic 1-(4-Ethoxyphenyl)pyrrolidin-3-amine in near-boiling ethanol.

  • Salt Formation: Add 1.0 equivalent of L-(+)-tartaric acid dissolved in hot ethanol.

  • Crystallization: Allow the flask to cool slowly to room temperature (over 4 hours), then transfer to 4 °C overnight. Do not crash-cool, as this traps impurities in the crystal lattice.

  • Filtration: Filter the resulting crystals, which will be enriched in one diastereomeric salt.

  • Recrystallization: Recrystallize the solid from fresh ethanol to achieve >99% ee.

  • Free-Basing: Suspend the pure salt in dichloromethane and wash with 1M NaOH to recover the enantiopure free amine.

Troubleshooting & FAQs

Q: My salt is "oiling out" (forming a biphasic liquid syrup) instead of crystallizing. How do I force crystallization? A: "Oiling out" occurs when the melting point of the precipitating diastereomeric salt is lower than the boiling point of the solvent, or if the solution is massively supersaturated. To fix this:

  • Switch to a slightly less polar solvent system (e.g., Isopropanol mixed with MTBE).

  • Add a seed crystal of the desired salt if available.

  • Reduce the concentration of the initial hot solution and cool it much more gradually.

References

  • Indirect chromatographic approach for enantioselective analysis of chiral environmental pollutants ScienceDirect[Link]

  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research PMC (NIH)[Link]

  • Enantiomeric Ratio of Amino Acids as a Tool for Determination of Aging and Disease Diagnostics by Chromatographic Measurement MDPI[Link]

  • WO2013042006A1 - Pyrrolopyrimidine and purine derivatives Google P

Sources

Technical Support Center: De-Boc Protocols for Electron-Rich Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Boc protection from tert-butyl (1-(4-ethoxyphenyl)pyrrolidin-3-yl)carbamate. Case ID: DEPROT-04-ETH-PYR Status: Active Guide

Executive Summary

You are attempting to remove a Boc group from 1-(4-Ethoxyphenyl)pyrrolidin-3-amine .[1] Crucial Warning: Your substrate contains a highly electron-rich aromatic system (a p-ethoxy aniline derivative). Standard deprotection protocols often fail here due to electrophilic aromatic substitution (Friedel-Crafts alkylation) . The tert-butyl cation generated during deprotection can attack the phenyl ring, resulting in a permanent +56 Da impurity (tert-butylated byproduct) that is difficult to separate.

This guide provides optimized protocols to mitigate this specific risk.

Module 1: Standard Operating Procedures (SOPs)

Method A: The Scavenger Protocol (Recommended)

Best for: Preventing ring alkylation and ensuring high purity.

The Logic: We use Trifluoroacetic Acid (TFA) for cleavage, but we must add a cation scavenger. Triethylsilane (TES) is the gold standard here; it acts as a hydride source to instantaneously quench the tert-butyl cation into isobutane, preventing it from attacking your aromatic ring.

Reagents:

  • Substrate: tert-butyl (1-(4-ethoxyphenyl)pyrrolidin-3-yl)carbamate

  • Solvent: Dichloromethane (DCM)[1][2][3]

  • Acid: Trifluoroacetic Acid (TFA)[1][2][3]

  • Scavenger: Triethylsilane (TES)

Protocol:

  • Dissolution: Dissolve the substrate (1.0 equiv) in DCM (concentration ~0.1 M).

  • Scavenger Addition: Add Triethylsilane (2.0 - 5.0 equiv). Do not skip this step.

  • Acidification: Cool to 0°C. Dropwise add TFA.

    • Ratio: Final solvent composition should be roughly 2:1 or 4:1 (DCM:TFA).

  • Reaction: Warm to room temperature. Stir for 1–2 hours.

    • Monitor: Check via LCMS.[3][4] Look for the disappearance of SM (+100 mass) and appearance of Product. Watch for M+56 impurity.

  • Workup:

    • Concentrate in vacuo.[5]

    • Co-evaporate with toluene (3x) to remove residual TFA.[1]

    • Result: Product is isolated as the TFA salt.

Method B: The Precipitation Protocol (HCl)

Best for: Scale-up and isolating a solid salt directly.

The Logic: HCl in dioxane generates the hydrochloride salt, which often precipitates out of solution, driving the reaction to completion and physically separating the product from the reactive tert-butyl cations in the supernatant.

Reagents:

  • Acid: 4M HCl in 1,4-Dioxane (commercial solution).

  • Solvent: 1,4-Dioxane (or minimal MeOH if solubility is poor).[3]

Protocol:

  • Dissolution: Dissolve substrate in minimal dry 1,4-dioxane.

  • Acid Addition: Add 4M HCl in dioxane (10–20 equiv).

  • Reaction: Stir at room temperature. A white/off-white solid should begin to precipitate within 15–30 minutes.

  • Filtration:

    • Dilute with diethyl ether (Et₂O) to maximize precipitation.

    • Filter the solid under nitrogen/argon.

    • Wash the cake extensively with Et₂O.

  • Result: Product is isolated as the HCl salt.

Module 2: Troubleshooting & FAQs

Q1: I see a persistent impurity with Mass = Product + 56. What is it?

Diagnosis: You have alkylated your phenyl ring. The Cause: The tert-butyl cation (


) released during deprotection is a strong electrophile.[1] Your 4-ethoxyphenyl ring is an electron-rich nucleophile. Without a scavenger, the 

attacks the ring (ortho to the ethoxy or nitrogen group). The Fix:
  • Immediate: This byproduct is chemically very similar to your product and hard to separate. You may need to repurify via Reverse Phase Prep-HPLC.

  • Prevention: Use Method A . Increase Triethylsilane to 5-10 equivalents. Alternatively, add 5% water or 2-5 equivalents of 1,3-dimethoxybenzene as alternative scavengers.

Q2: My product is a sticky, dark oil instead of a solid. How do I handle it?

Diagnosis: This is common for amine TFA salts. The Fix: Perform a Trituration .

  • Dissolve the oil in a minimum amount of MeOH or DCM.[3]

  • Slowly add a non-polar anti-solvent (Diethyl Ether or MTBE) with vigorous stirring.

  • If it oils out again, scratch the side of the flask with a glass rod or sonicate.

  • Once a solid forms, filter and dry.

Q3: The reaction is stalled (50% conversion). Should I add heat?

Diagnosis: Incomplete deprotection. The Fix: Do NOT heat. Heating increases the rate of side reactions (ring alkylation) significantly more than deprotection.

  • Check Water: Anhydrous TFA is actually slower than "wet" TFA. The mechanism requires proton transfer. Ensure the reaction isn't too dry (Method A).

  • Check Concentration: Dilution slows bimolecular reactions. Concentrate the mixture.

  • Add More Acid: Push the equilibrium by adding fresh TFA or HCl.

Module 3: Mechanistic Visualization

The following diagram illustrates the "Happy Path" (Deprotection) versus the "Failure Mode" (Ring Alkylation).

BocDeprotection SM Boc-Protected Substrate (Electron-Rich Ring) Protonation Protonated Intermediate SM->Protonation + H+ (TFA/HCl) Fragmentation Fragmentation Protonation->Fragmentation Cation tert-Butyl Cation (tBu+) (ELECTROPHILE) Fragmentation->Cation Carbamic Carbamic Acid Fragmentation->Carbamic Scavenger Scavenger Present (Silane/H2O) Cation->Scavenger Fast Trapping NoScavenger No Scavenger Cation->NoScavenger Product Desired Amine Salt (Product) Carbamic->Product - CO2 CO2 CO2 (Gas) Carbamic->CO2 Isobutylene Isobutylene/t-BuOH (Inert Byproducts) Scavenger->Isobutylene SideProduct Ring Alkylated Impurity (Product + 56 Da) NoScavenger->SideProduct Friedel-Crafts Attack on Substrate Ring

Caption: Mechanistic bifurcation showing how scavengers intercept the reactive cation to prevent irreversible ring alkylation.

Data Summary: Reagent Comparison

FeatureMethod A: TFA / DCM / SilaneMethod B: HCl / Dioxane
Primary Utility High Purity (Scavenging)Ease of Isolation (Solid)
Risk of Alkylation Low (if scavenger used)Medium (Precipitation helps)
Product Form TFA Salt (Hygroscopic)HCl Salt (Crystalline)
Reaction Time 1 - 3 Hours30 Mins - 2 Hours
Scavenger Need Mandatory (TES)Optional (Solvent acts as weak scavenger)

References

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[2][6] International Journal of Peptide and Protein Research.

  • Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[3][7][8] Journal of Peptide Research.[7][8]

  • Pearson, A. J., & Roush, W. R. (Editors). Handbook of Reagents for Organic Synthesis: Activating Agents and Protecting Groups. (Discussion on Scavengers in Acidic Deprotection).

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[9] (Standard reference for Boc cleavage conditions and stability of aryl ethers).

Sources

Technical Support Guide: Stability of 1-(4-Ethoxyphenyl)pyrrolidin-3-amine

[1]

Executive Summary

Is 1-(4-Ethoxyphenyl)pyrrolidin-3-amine stable in basic conditions? Yes, chemically stable, but oxidatively labile. [1]

The molecule resists hydrolysis in basic media (pH > 10) because it lacks hydrolyzable groups (esters, amides). However, the free base form is highly susceptible to oxidative degradation and carbamate formation upon exposure to air.[2]

Critical Operational Directive:

  • Do not store the free base in open air.[1]

  • Do not use chlorinated solvents (DCM/CHCl₃) for prolonged extractions of the free base (exothermic incompatibility risk).

  • Always store under inert atmosphere (Argon/N₂) at -20°C.

Chemical Identity & Functional Analysis[2][3][4][5]

To understand the stability profile, we must analyze the two distinct nitrogen centers in the molecule.

FeatureStructure LocationTypeApprox.[1][3][4][5][6][7][8] pKa (Conjugate Acid)Reactivity in Base
N1 Pyrrolidine RingN-Aryl (Aniline-like)~4.5 - 5.5Non-Basic. Remains neutral.[1] Electron-rich; prone to Single Electron Transfer (SET) oxidation.[1]
N3 Exocyclic AminePrimary Aliphatic Amine~9.5 - 10.5Basic. De-protonates to free amine (

).[1] Nucleophilic; reacts with CO₂ and electrophiles.[1]
R-O-Ar 4-Ethoxy GroupAryl EtherN/AStable. Electron-donating group (EDG) that activates the phenyl ring, increasing oxidation risk.[1]

Degradation Pathways (The "Why")

The combination of a basic primary amine and an electron-rich N-aryl system creates two specific degradation vectors when the pH is raised.[1]

A. Oxidative Coloring (The "Browning" Effect)

The 4-ethoxyphenyl group is an electron-rich system.[1] In the presence of atmospheric oxygen and base, the aniline-like nitrogen (N1) can undergo oxidation. This typically manifests as the oil turning from colorless/pale yellow


 brown/black1
  • Mechanism: Radical cation formation

    
     Quinoidal species generation.[1]
    
B. Carbamate Formation (The "NMR Ghost")

The primary amine at position 3 is a strong nucleophile. Upon exposure to air, it rapidly reacts with atmospheric CO₂ to form a carbamate salt.[2]

  • Symptom: Appearance of a broad peak in ¹H NMR (approx. 5-6 ppm) or "missing" amine protons.[1]

  • Reversibility: Reversible by acidification, but interferes with accurate yield calculation and purity analysis.[2]

C. Halogenated Solvent Incompatibility (Safety Alert)

WARNING: Cyclic secondary/tertiary amines can react exothermically with Dichloromethane (DCM) over time to form quaternary ammonium salts (N-alkylation), potentially leading to runaway thermal events in large-scale storage.[1]

Degradationcluster_0Primary Risks in Basic ConditionsMolecule1-(4-Ethoxyphenyl)pyrrolidin-3-amine(Free Base)OxidationQuinoidal Impurities(Brown/Black Oil)Molecule->OxidationSlow Oxidation(accelerated by light)CarbamateCarbamate Salt(R-NH-COO⁻)Molecule->CarbamateRapid Reaction(mins to hours)QuatSaltN-ChloromethylQuaternary SaltMolecule->QuatSaltAlkylation(Avoid DCM!)AirAir (O₂)Air->OxidationCO2Air (CO₂)CO2->CarbamateDCMDCM (CH₂Cl₂)DCM->QuatSalt

Figure 1: Primary degradation pathways.[1] Note that DCM incompatibility is a safety hazard, while oxidation and carbamate formation are quality hazards.[2]

Standard Operating Procedure: Safe Liberation of Free Base

If your synthesis resulted in a salt (e.g., HCl or TFA salt), follow this protocol to isolate the stable free base.

Reagents:

  • 2-MeTHF or Ethyl Acetate (Do NOT use DCM).[1]

  • 1N NaOH or Saturated NaHCO₃ (pH target ~12).[1]

  • Argon balloon.[1]

Protocol:

  • Dissolution: Dissolve the salt in water.[1][9]

  • Basification: Cool to 0°C. Add base dropwise until pH > 12. The solution may become cloudy as the free base oils out.

  • Extraction: Immediately extract into Ethyl Acetate (EtOAc) or 2-MeTHF .[1]

    • Note: Avoid DCM.[1] If DCM is strictly necessary for solubility, keep contact time < 30 mins and temperature < 5°C.[2]

  • Washing: Wash organic layer with Brine to remove excess base.[1]

  • Drying: Dry over Na₂SO₄ (Anhydrous).

  • Concentration: Evaporate solvent under reduced pressure (Rotovap). Do not heat above 40°C.

  • Storage: Immediately flush the flask with Argon/Nitrogen and seal.

WorkupStartAmine Salt (HCl/TFA)Step1Dissolve in H₂OCool to 0°CStart->Step1Step2Adjust pH > 12(NaOH/NaHCO₃)Step1->Step2Step3Extract with EtOAc(AVOID DCM)Step2->Step3Step4Dry (Na₂SO₄) &Concentrate < 40°CStep3->Step4EndStore: -20°CUnder ArgonStep4->End

Figure 2: Workflow for liberating the free base while minimizing degradation risks.

Troubleshooting & FAQ

Case #1: "My product turned from yellow to dark brown overnight."
  • Diagnosis: Oxidative degradation of the N-alkoxyaniline moiety.[1]

  • Cause: The free base was likely stored in a vial with headspace air or exposed to light.[1]

  • Solution: Purify via short-path silica plug (elute quickly with EtOAc/MeOH) to remove the polar colored impurities.[1] Store the recovered amine under Argon immediately.

Case #2: "NMR shows a broad peak at 5.5 ppm and the integration is off."
  • Diagnosis: Carbamate formation.[1]

  • Cause: Exposure to atmospheric CO₂.[1] This is common if the oil was left on the rotovap for too long after solvent removal.

  • Solution:

    • Dissolve the sample in CDCl₃.[1][9]

    • Add 1 drop of D₂O and shake (proton exchange may clarify the spectrum).[1]

    • To remove bulk carbamate: Re-dissolve in EtOAc, wash with dilute NaHCO₃ (mildly basic), dry, and re-concentrate under inert gas.[2]

Case #3: "Can I use DCM for extraction? It dissolves better."
  • Verdict: Risky.

  • Reasoning: While 3-aminopyrrolidines dissolve well in DCM, the nucleophilic nitrogen can react with DCM (N-alkylation) over time, especially if the solution is concentrated or heated.

  • Alternative: Use 10% Methanol in Chloroform (if necessary and used immediately) or 2-MeTHF.[1]

Case #4: "Is the molecule chiral? Will base racemize it?"
  • Answer: Yes, it is chiral at position 3.[2]

  • Risk: Low.[1] The C3 proton is not highly acidic. Standard aqueous workup (NaOH, RT) will not cause racemization. However, avoid refluxing in strong alkoxide bases (e.g., NaOtBu in tBuOH), which could theoretically trigger epimerization.[2]

References

  • Stability of Amines in Chlorinated Solvents

    • Bretherick's Handbook of Reactive Chemical Hazards.[1][4] (Link: General reference for Amine/Haloalkane incompatibility).

    • Specific study on cyclic amine/DCM hazards: Thermal Stability of Amine Compounds and Dichloromethane, AIDIC.[2]

  • pKa of Pyrrolidines

    • PubChem Compound Summary for 3-Aminopyrrolidine. National Center for Biotechnology Information.[1] [1]

  • Oxidation of N-Aryl Compounds

    • Deprez, N. R., et al. "Selective Electrochemical Oxidation of Functionalized Pyrrolidines."[2][10] Org.[1][4][5] Lett. 2021, 23, 8834–8837.[2][10] (Demonstrates oxidative susceptibility of pyrrolidine ring systems). [1]

  • Carbamate Formation

    • General Organic Chemistry principles regarding primary amine reactivity with CO₂ (Reversible carbamate formation).[1]

Troubleshooting cyclization in N-aryl pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the N-Aryl Pyrrolidine Synthesis Support Center. This guide is engineered for researchers and drug development professionals experiencing bottlenecks in the cyclization phase of pyrrolidine synthesis. Below, you will find mechanistic diagnostic tools, targeted troubleshooting FAQs, and self-validating Standard Operating Procedures (SOPs) to optimize your yields and stereoselectivity.

Diagnostic Workflows & Mechanistic Pathways

Understanding the divergence between productive cyclization and side-reaction pathways is critical for troubleshooting. The diagrams below illustrate the logical flow and mechanistic pitfalls of the two most common N-aryl pyrrolidine synthesis methods.

SN2Workflow Step1 Intermolecular N-Alkylation Intermediate N-(4-halobutyl)aniline Intermediate Step1->Intermediate S_N2 Attack Step2 Intramolecular Cyclization Intermediate->Step2 Base / Heat Side Over-alkylation (Polymer) Intermediate->Side Slow Heating / Weak Base Product N-Aryl Pyrrolidine (Target) Step2->Product Fast (Microwave)

Tandem S_N2 alkylation workflow highlighting the divergence between cyclization and over-alkylation.

MechanisticPathway A Aryl Halide + Amine Precursors B Oxidative Addition [Pd(0) -> Pd(II)] A->B C Amine Coordination & Deprotonation B->C D Pd-Amido Intermediate C->D E Reductive Elimination (Desired Pathway) D->E Bulky Ligands (e.g., Dppb) F Beta-Hydride Elimination (Side Reaction) D->F Small Ligands / High Temp G N-Aryl Pyrrolidine (Target) E->G H Imine + Dehalogenated Arene (Byproducts) F->H

Pd-catalyzed Buchwald-Hartwig cyclization pathway vs. beta-hydride elimination side reaction.

Troubleshooting FAQs

Q1: My synthesis of N-phenylpyrrolidine using aniline and 1,4-dibromobutane is stalling, and LC-MS shows a massive accumulation of the acyclic N-(4-bromobutyl)aniline intermediate. How do I force the cyclization? Causality: The reaction proceeds via a sequential double nucleophilic substitution (


)[1]. The first step (intermolecular N-alkylation) is relatively fast. The second step (intramolecular cyclization) requires the newly formed secondary amine nitrogen to attack the remaining terminal electrophilic carbon[2]. If the reaction stalls, the base is likely insufficient to deprotonate the intermediate secondary amine (which is less nucleophilic due to the electron-withdrawing aryl ring), or the thermal energy is too low to overcome the ring-strain activation barrier[1][2].
Actionable Fix:  Switch from conventional heating to microwave irradiation (e.g., 150°C for 20 minutes)[1]. Microwave heating provides rapid, uniform energy transfer that significantly accelerates the entropically favored but sterically hindered intramolecular ring closure, minimizing competing intermolecular over-alkylation[2]. Ensure you are using at least 2.2 to 2.5 equivalents of a mild inorganic base like 

or

to neutralize the generated hydrogen halide and maintain amine nucleophilicity[1].

Q2: During the Pd-catalyzed intramolecular Buchwald-Hartwig amination of a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-amino alkene derivative, I am observing significant amounts of imine byproducts rather than the desired pyrrolidine. Why is this happening? 
Causality:  In Pd-catalyzed C-N coupling, after oxidative addition and amine binding, a crucial Pd-amido intermediate is formed[3]. At this juncture, two pathways compete: the desired reductive elimination to form the C-N bond, and an unproductive 

-hydride elimination that yields an imine and a hydrodehalogenated arene[3]. Actionable Fix: The

-hydride elimination pathway can be suppressed by utilizing sterically demanding bidentate phosphine ligands (such as Dppb or Dpe-phos) or bulky dialkylbiaryl phosphines[3][4]. These bulky ligands crowd the palladium coordination sphere, forcing the aryl and amido groups into closer proximity. This steric pressure drastically lowers the activation energy for reductive elimination, allowing it to outcompete

-hydride elimination[3].

Q3: I am using a copper-promoted intramolecular aminooxygenation of an alkene to form a 2,5-disubstituted pyrrolidine, but my diastereomeric ratio (dr) is poor. How can I improve the cis/trans selectivity? Causality: The stereochemical outcome in copper-promoted alkene carboamination is highly dependent on the substitution pattern of the tethered alkene. The reaction proceeds through a cyclic transition state where minimizing allylic 1,3-strain (


-strain) dictates the conformation[4][5].
Actionable Fix:  Ensure your substrate utilizes an 

-substituted 4-pentenyl sulfonamide framework.

-substitution strongly biases the transition state to place the substituent in a pseudoaxial position, naturally favoring the formation of 2,5-cis-pyrrolidines with excellent diastereoselectivity (dr > 20:1) without the need for additional coordinating groups[5]. For optimal catalytic activation of the N-F or N-H bonds, employ well-defined precatalysts like

[6].

Standard Operating Procedures (SOPs)

SOP A: Microwave-Assisted Double Alkylation

Self-validating mechanism: TLC monitoring against the primary amine and intermediate, followed by acid-base extraction to remove unreacted neutral impurities.

  • Reagent Preparation: To a 10 mL microwave reaction vessel, add 1,4-dibromobutane or 1,4-dichlorobutane (1.0 mmol), the primary aniline derivative (1.2 mmol), and potassium carbonate (2.5 mmol)[1][2].

  • Solvent Addition: Add 3 mL of deionized water (or an ethanol/water mixture) to the vessel[1]. Rationale: Aqueous alkaline media enhance the solubility of the base and facilitate the rapid neutralization of the hydrogen halide byproduct, keeping the amine active[2].

  • Cyclization: Seal the vessel and irradiate in a microwave reactor at 150°C for 20 minutes with continuous magnetic stirring[1].

  • Validation (TLC): Spot the reaction mixture against the starting aniline. The intermediate N-(4-halobutyl)aniline should be completely consumed.

  • Workup: Cool to room temperature. Extract with diethyl ether or dichloromethane (3 x 10 mL)[1]. Wash the combined organic layers with brine (15 mL) and dry over anhydrous magnesium sulfate[1]. Evaporate under reduced pressure to yield the N-aryl pyrrolidine.

SOP B: Palladium-Catalyzed Intramolecular Carboamination

Self-validating mechanism: GC-MS monitoring against an internal standard to quantify the ratio of pyrrolidine to imine byproduct.

  • Catalyst Complexation: In a nitrogen-filled glovebox, combine

    
     (1 mol %) and a bulky bidentate ligand like Dppb (2 mol %) in anhydrous toluene (0.25 M)[4]. Stir for 15 minutes to ensure pre-catalyst formation.
    
  • Reagent Addition: Add the

    
    -amino alkene derivative (1.0 equiv), the aryl halide (e.g., 2-bromonaphthalene, 1.1 equiv), and sodium tert-butoxide (NaOtBu, 1.2 equiv)[4]. Rationale: NaOtBu is a strong, non-nucleophilic base necessary for deprotonating the coordinated amine without interfering with the Pd center[3][4].
    
  • Cyclization: Heat the reaction mixture to 60–110 °C for 12 to 24 hours[4].

  • Validation (GC-MS): Take a 50 µL aliquot, filter through a short silica plug with ethyl acetate, and analyze via GC-MS. Confirm the mass of the desired cyclized product and check for the absence of the hydrodehalogenated arene.

  • Workup: Filter the mixture through Celite to remove palladium black and inorganic salts. Concentrate and purify via silica gel chromatography[4].

Quantitative Data & Condition Benchmarking

The following table summarizes the expected yields and primary failure modes across different N-aryl pyrrolidine cyclization methodologies to help you benchmark your experimental results.

Synthesis MethodologyReagents / Catalyst SystemTypical TempReaction TimeExpected YieldPrimary Failure Mode
Conventional

1,4-Dichlorobutane,

Reflux (80-100°C)12-24 h50-70%Incomplete cyclization[1]
Microwave

1,4-Dihalobutane,

,

150°C (MW)20 min85-95%Over-alkylation (Polymer)[1][2]
Pd-Catalyzed B-H

, Dppb, NaOtBu
60-110°C12-24 h75-90%

-hydride elimination[3][4]
Cu-Promoted

, Alkene
Room Temp4-8 h76-97%Poor diastereoselectivity[5][6]

References

  • Application Notes and Protocols for the Alkylation of Amines with 1,4-Dibromobutane Source: BenchChem URL
  • Synthesis of N-Substituted Pyrrolidines via Reaction of 1,4-Dichlorobutane with Primary Amines: Application Notes and Protocols Source: BenchChem URL
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands Source: ResearchGate URL
  • Source: PubMed Central (PMC)
  • Buchwald–Hartwig amination Source: Wikipedia URL

Sources

Optimizing catalyst load for 1-(4-Ethoxyphenyl)pyrrolidin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Optimization for 1-(4-Ethoxyphenyl)pyrrolidin-3-amine Synthesis

Topic: Optimizing Catalyst Load for Buchwald-Hartwig Amination of Electron-Rich Aryl Halides Ticket ID: OPT-PD-2024-001 Status: Open Assigned Scientist: Senior Application Scientist, Catalysis Group

Executive Summary & Reaction Overview

The Challenge: Synthesizing 1-(4-Ethoxyphenyl)pyrrolidin-3-amine requires the formation of a C–N bond between an electron-rich aryl halide (1-bromo-4-ethoxybenzene) and a cyclic secondary amine. The presence of the ethoxy group on the aryl ring increases electron density, rendering the aryl halide less electrophilic and slowing down the oxidative addition step in the catalytic cycle.

The Solution: To optimize catalyst loading (reducing from standard 5 mol% to <0.5 mol%) while maintaining high conversion, you must switch from "general purpose" catalysts (e.g., Pd(PPh₃)₄ or Pd/BINAP) to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos). These ligands facilitate oxidative addition into electron-rich arenes and stabilize the Pd(0) species, preventing "Pd black" precipitation.

Target Transformation:

  • Electrophile: 1-Bromo-4-ethoxybenzene (or Chloride analog)

  • Nucleophile: tert-Butyl pyrrolidin-3-ylcarbamate (3-Boc-aminopyrrolidine)

    • Note: We recommend using the Boc-protected amine to prevent competitive coupling at the primary amine site.

  • Catalyst System: Pd source + Dialkylbiaryl Phosphine Ligand

Troubleshooting Guide (Q&A)

Q1: My reaction stalls at 60% conversion despite using 5 mol% Pd(OAc)₂/BINAP. Adding more catalyst doesn't help. Why? A: This is a classic symptom of catalyst poisoning or ligand dissociation .

  • Mechanism: BINAP is a bidentate ligand that works well for many substrates but can be labile. If the Pd(0) intermediate is not sufficiently stabilized, it aggregates into inactive metallic palladium (Pd black).[1]

  • The "Ethoxy" Factor: The electron-donating ethoxy group makes the oxidative addition step rate-limiting. If the catalyst rests too long in the Pd(0) state waiting to insert into the Ar-Br bond, it is prone to decomposition.

  • Solution: Switch to RuPhos or XPhos . These ligands are monodentate but form a highly active 1:1 Pd-Ligand complex that is exceptionally stable and accelerates oxidative addition into electron-rich aryl halides.

Q2: How can I reduce the catalyst load to <0.5 mol% for scale-up? A: To lower loading, you must increase the Turnover Number (TON).

  • Use Pre-catalysts: Switch from mixing Pd(OAc)₂ + Ligand to using a G3 or G4 Palladacycle Pre-catalyst (e.g., RuPhos Pd G4). These generate the active Pd(0) species quantitatively at room temperature, eliminating the induction period and preventing initial Pd loss.

  • Purge Oxygen: At low loadings, even trace oxygen consumes a significant percentage of your catalyst. Sparge solvents with Argon for 20 minutes, not just a vacuum/backfill cycle.

  • Concentration: Run the reaction at a higher concentration (0.5 M to 1.0 M) to increase the rate of bimolecular steps.

Q3: I see a significant amount of hydrodehalogenation (reduction of Ar-Br to Ar-H). A: This side reaction competes with amination, especially when the amine nucleophile is bulky or reaction kinetics are slow.

  • Cause:

    
    -hydride elimination from the amine is unlikely here (secondary amine). The reduction likely comes from the solvent or trace water acting as a hydride source if the reductive elimination of the product is slow.
    
  • Solution: Ensure anhydrous conditions. Switch the base from NaOtBu to Cs₂CO₃ or K₃PO₄ if using protic solvents (though toluene is preferred). Most importantly, increase the ligand-to-metal ratio (e.g., 2:1 or 3:1) if generating the catalyst in situ, to ensure the metal center remains ligated and active for the desired cycle.

Optimized Experimental Protocol

Objective: Synthesis of tert-butyl (1-(4-ethoxyphenyl)pyrrolidin-3-yl)carbamate (Precursor to target). Scale: 1.0 mmol (Optimization Scale)

Reagents:

  • 1-Bromo-4-ethoxybenzene: 1.0 equiv (201 mg)

  • tert-Butyl pyrrolidin-3-ylcarbamate: 1.2 equiv (223 mg)

  • Catalyst: RuPhos Pd G4: 0.5 mol% (4.2 mg)

    • Alternative: Pd(OAc)₂ (0.5 mol%) + RuPhos (1.0 mol%)

  • Base: NaOtBu: 1.4 equiv (135 mg)

  • Solvent: Anhydrous Toluene (2.0 mL, 0.5 M)

Step-by-Step Procedure:

  • Setup: In a glovebox or under active Argon flow, charge a reaction vial equipped with a magnetic stir bar with the RuPhos Pd G4 precatalyst, NaOtBu , and 3-Boc-aminopyrrolidine .

  • Solvent Addition: Add anhydrous Toluene .

  • Substrate Addition: Add 1-bromo-4-ethoxybenzene (liquid) via syringe. If solid, add in step 1.

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 85°C for 4–12 hours.

    • Checkpoint: The solution should remain clear/amber. If it turns black/cloudy early, oxygen ingress occurred.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove Pd residues and salts.

  • Deprotection (Next Step): Treat the crude intermediate with 4M HCl in Dioxane to yield the final 1-(4-Ethoxyphenyl)pyrrolidin-3-amine .

Comparative Data: Ligand Screening

The following table summarizes the performance of different ligands for the coupling of electron-rich aryl bromides with secondary cyclic amines.

LigandCatalyst LoadTime (h)Yield (%)Notes
RuPhos 0.1 mol% 1298% Recommended. Excellent for electron-rich Ar-X.
BrettPhos0.5 mol%1292%Good, but better suited for primary amines.
XPhos0.5 mol%1488%Effective, but slower kinetics than RuPhos here.
BINAP2.0 mol%2465%Incomplete conversion; requires higher loading.
P(o-tol)₃5.0 mol%24<40%Obsolete for this difficult substrate class.

Mechanistic Visualization

The diagram below illustrates the catalytic cycle, highlighting the Critical Failure Point for this specific synthesis (Oxidative Addition) and where the optimized ligand (RuPhos) exerts its effect.

BuchwaldHartwig Pd_Pre Pd Precatalyst (RuPhos Pd G4) Pd_0 Active Species [L-Pd(0)] Pd_Pre->Pd_0 Activation OxAdd_Complex Oxidative Addition Complex [L-Pd(II)-Ar-Br] Pd_0->OxAdd_Complex Rate Limiting Step (Slow for e- rich Ar) Pd_Black Pd Black (Catalyst Death) Pd_0->Pd_Black Ligand Dissociation (If not bulky/e- rich) Amine_Complex Amine Coordination [L-Pd(II)-Ar-N(H)R] OxAdd_Complex->Amine_Complex + Amine / Base Amine_Complex->Pd_0 Reductive Elimination (Fast with RuPhos) Prod Product N-Aryl Pyrrolidine Amine_Complex->Prod Product Release

Caption: Catalytic cycle for N-arylation. The red arrow indicates the rate-limiting oxidative addition step caused by the electron-rich ethoxy group. RuPhos accelerates this step and prevents the "Catalyst Death" pathway.

References

  • Buchwald-Hartwig Amination Overview & Mechanism Source: Organic Chemistry Portal [Link]

  • Palladium-Catalyzed C-N Cross-Coupling Reactions (Review) Source: Chemical Reviews (ACS) [Link]

  • Optimization of Catalyst Loading in C-N Coupling Source: Wiley Online Library (Advanced Synthesis & Catalysis) [Link]

Sources

Diagnostic Workflow: Identifying Alkylation Side Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aniline Functionalization . As a Senior Application Scientist, I frequently consult with researchers struggling to achieve selective monoalkylation of electron-rich anilines.

4-Ethoxyaniline (p-phenetidine) presents a unique synthetic challenge. The para-ethoxy group strongly donates electron density into the aromatic ring via resonance, severely elevating the nucleophilicity of the amine nitrogen. This makes the substrate highly susceptible to over-alkylation, ring C-alkylation, and rapid oxidation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you minimize side products and maximize monoalkylation selectivity.

Before adjusting your protocol, use the diagnostic flowchart below to identify the primary failure mode in your current synthetic route.

G Start Analyze 4-Ethoxyaniline Reaction Mixture Decision Identify Primary Side Product Start->Decision Dialkylation N,N-Dialkylation (Tertiary Amine) Decision->Dialkylation LC-MS shows +2R mass Oxidation Oxidation Products (Azo/Azoxy/Tar) Decision->Oxidation Dark color, +O mass C_Alkylation Ring C-Alkylation Decision->C_Alkylation NMR shows ring substitution Fix1 Switch to Reductive Amination (NaBH(OAc)3) Dialkylation->Fix1 Preferred Method Fix2 Use CsOH Base or Excess Aniline Dialkylation->Fix2 If Halide is Required Fix3 Degas Solvents & Use Argon Atmosphere Oxidation->Fix3 Fix4 Lower Temperature & Avoid Lewis Acids C_Alkylation->Fix4

Troubleshooting workflow for identifying and resolving 4-ethoxyaniline alkylation side products.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why does 4-ethoxyaniline consistently over-alkylate to form N,N-dialkylated side products when using alkyl halides? A: The primary amine group of 4-ethoxyaniline reacts with an alkylating agent to form a secondary amine. Alkyl groups are electron-donating via inductive effects. When the first alkyl group attaches, it increases the electron density on the nitrogen atom, making the resulting secondary amine significantly more nucleophilic than the starting primary amine [1]. Coupled with the resonance-donating para-ethoxy group, the secondary amine rapidly reacts with another equivalent of the alkylating agent to form the N,N-dialkylated tertiary amine, and potentially even quaternary ammonium salts.

Q2: What is the most reliable method to achieve strictly mono-N-alkylation of 4-ethoxyaniline? A: Reductive amination is the gold standard for selective monoalkylation [2]. Instead of using an alkyl halide, 4-ethoxyaniline is reacted with an aldehyde or ketone to form an imine intermediate. This imine is subsequently reduced using a mild hydride source, such as sodium triacetoxyborohydride (NaBH(OAc)₃) [3]. Because the resulting secondary amine is sterically hindered and does not readily form an iminium ion with another equivalent of the carbonyl compound under these mild conditions, over-alkylation is effectively bypassed entirely.

Q3: My synthetic route strictly requires an alkyl halide. How can I suppress dialkylation? A: If direct alkylation is unavoidable, you must manipulate the reaction kinetics and thermodynamics:

  • The Cesium Effect: Using Cesium Hydroxide (CsOH) in anhydrous DMF promotes selective mono-N-alkylation [4]. The large ionic radius of the cesium cation coordinates differently with the amine intermediates, enhancing monoalkylation selectivity while suppressing tertiary amine formation.

  • Competitive Protonation Strategy: By using amine hydrobromides, you can selectively deprotonate the primary amine while maintaining the newly generated secondary amine in a protonated state (as an ammonium salt), effectively removing it from the nucleophilic pool[5].

Q4: I am observing dark, tarry byproducts and a massive drop in yield. What is happening? A: Electron-rich anilines like 4-ethoxyaniline are highly susceptible to oxidation. Exposure to atmospheric oxygen, especially under basic conditions or at elevated temperatures, leads to the formation of azo compounds, azoxy compounds, and complex polymeric "tars". Always degas your solvents (e.g., via sparging with argon or freeze-pump-thaw cycles) and conduct the alkylation under a strict inert atmosphere.

Quantitative Comparison of Alkylation Strategies

To guide your synthetic planning, the following table summarizes the expected outcomes of various alkylation strategies when applied to 4-ethoxyaniline.

Alkylation MethodReagents & ConditionsTypical Monoalkylation YieldOver-alkylation Byproduct (%)Key Advantage / Disadvantage
Direct Alkylation (Standard) R-X, K₂CO₃, Acetone, Heat40 - 50%30 - 50%Low cost / Very poor selectivity
Direct Alkylation (Cesium Base) R-X, CsOH, DMF, 23°C75 - 85%< 5%Halide compatible / Requires anhydrous conditions
Reductive Amination R-CHO, NaBH(OAc)₃, DCE, RT85 - 95%< 1%Exceptional selectivity / Requires aldehyde precursor
Competitive Protonation R-Br, R-NH₂·HBr, Mild Base70 - 80%< 5%Avoids strong bases / Complex equilibrium control

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not skip the in-process checks, as they are critical for ensuring the mechanistic pathways are proceeding as intended.

Protocol A: Highly Selective Reductive Amination (Recommended)

This method utilizes NaBH(OAc)₃, which is a mild reducing agent that selectively reduces the protonated iminium ion without reducing the unreacted aldehyde, ensuring high atom economy and zero dialkylation.

  • Imine Formation: In a flame-dried round-bottom flask under Argon, dissolve 4-ethoxyaniline (1.0 eq, 10 mmol) and your chosen aldehyde (1.05 eq, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL).

    • Causality: DCE is preferred over dichloromethane (DCM) as its slightly higher boiling point allows for gentle heating if imine formation is sterically hindered, though room temperature is usually sufficient.

  • Reduction: Stir the mixture for 1-2 hours at room temperature. Add NaBH(OAc)₃ (1.5 eq, 15 mmol) portion-wise over 15 minutes.

    • Causality: Portion-wise addition prevents thermal spikes that could lead to side reactions or degradation of the delicate imine intermediate.

  • In-Process Validation: After 4 hours, perform a TLC check (Hexane:EtOAc 3:1). The primary aniline spot (which turns brown/purple with ninhydrin stain) should completely disappear, replaced by a higher

    
     secondary amine spot.
    
  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL).

    • Causality: NaHCO₃ safely neutralizes acetic acid byproducts and decomposes unreacted hydride without generating excessive basicity that might cause an emulsion.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Controlled Direct N-Alkylation using Cesium Base

Use this protocol only if your synthetic route mandates the use of an alkyl halide.

  • Preparation: In a flame-dried flask under Argon, dissolve 4-ethoxyaniline (1.0 eq, 10 mmol) in anhydrous DMF (25 mL).

  • Base Addition: Add CsOH·H₂O (1.5 eq, 15 mmol) and 2.0 g of activated 4Å molecular sieves. Stir for 30 minutes at 23°C.

    • Causality: The molecular sieves are critical; they scavenge water generated by the base, preventing the hydrolysis of your alkyl halide and suppressing the formation of alcohol byproducts.

  • Alkylation: Dropwise add the alkyl halide (1.1 eq, 11 mmol) over 10 minutes. Maintain the temperature strictly at 23°C.

  • In-Process Validation: Monitor via LC-MS. You should observe the

    
     peak of the monoalkylated product. If the 
    
    
    
    mass (dialkylation) exceeds 5% relative abundance, immediately quench the reaction.
  • Workup: Filter the mixture through a pad of Celite to remove the molecular sieves. Dilute the filtrate with EtOAc (50 mL). Wash the organic layer extensively with distilled water (5 x 30 mL) followed by brine (30 mL).

    • Causality: DMF is highly water-miscible but stubbornly partitions into organic layers. Multiple high-volume water washes are structurally necessary to ensure complete removal of DMF from the crude product prior to column chromatography.

References

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]

  • Title: Efficient synthesis of secondary amines by selective alkylation of primary amines Source: Digital Commons @ USF URL: [Link]

  • Title: Selective N-alkylation of primary amines with R–NH₂·HBr and alkyl bromides using a competitive deprotonation/protonation strategy Source: RSC Publishing URL: [Link]

Validation & Comparative

1H NMR Spectrum of 1-(4-Ethoxyphenyl)pyrrolidin-3-amine: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Ethoxyphenyl)pyrrolidin-3-amine is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. Its structural duality—combining an electron-rich p-phenetidine moiety with a polar, functionalizable pyrrolidine ring—presents unique spectroscopic challenges.

This guide provides a rigorous analysis of its 1H NMR profile , establishing a self-validating protocol for structural verification. Unlike standard spectral lists, this document focuses on comparative diagnostics , enabling researchers to distinguish the target molecule from its synthetic precursors (e.g., ketones, protected amines) and regioisomeric impurities with high confidence.

Part 1: Strategic Context & Sample Preparation

The Analytical Challenge

In drug development, the purity of the 3-aminopyrrolidine scaffold is paramount. Common synthetic routes often leave traces of the ketone precursor (1-(4-ethoxyphenyl)pyrrolidin-3-one) or the N-Boc intermediate . Standard HPLC may not fully resolve these structurally similar species without optimized gradients. 1H NMR offers an immediate, orthogonal confirmation of the oxidation state and protecting group removal.

Experimental Protocol: Sample Preparation

To ensure high-resolution data and minimize exchange broadening of the amine protons, follow this optimized protocol:

  • Solvent Selection:

    • Primary: DMSO-d6 (Dimethyl sulfoxide-d6). Why? It stabilizes the exchangeable amine (-NH2) protons, often allowing them to appear as a distinct signal, and prevents aggregation of the polar amine.

    • Alternative: CDCl3 (Chloroform-d). Use case: If checking for residual non-polar solvents or if the sample is an oil. Note that -NH2 protons may broaden or merge with water peaks.

  • Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent.

  • Filtration: Filter through a glass wool plug to remove inorganic salts (e.g., Pd residues from Buchwald couplings) which can cause line broadening due to paramagnetism.

Part 2: Spectral Analysis (The Core)

Predicted Assignment Table (400 MHz, CDCl3)

Note: Chemical shifts are derived from high-confidence analog data (1-(4-methoxyphenyl)pyrrolidin-3-amine and p-phenetidine derivatives) and inductive principles.

RegionShift (δ, ppm)MultiplicityIntegralAssignmentStructural Logic
Aromatic 6.80 – 6.85 Doublet (J ≈ 9 Hz)2HAr-H (Ortho to OEt)Deshielded by Oxygen lone pair resonance.
Aromatic 6.45 – 6.50 Doublet (J ≈ 9 Hz)2HAr-H (Ortho to N)Diagnostic: Significantly upfield due to strong electron donation from the pyrrolidine nitrogen.
Ethoxy 3.96 Quartet (J ≈ 7 Hz)2H-OCH2-CH3Characteristic ethoxy quartet.
Core Ring 3.55 – 3.65 Multiplet1HC3-H (Methine)Alpha to the primary amine; key for confirming substitution at C3.
Core Ring 3.35 – 3.45 dd / m1HC2-H (a)Diastereotopic proton adjacent to N and chiral center.
Core Ring 3.20 – 3.30 Multiplet2HC5-H2Adjacent to N, but further from chiral center than C2.
Core Ring 2.95 – 3.05 dd / m1HC2-H (b)The second diastereotopic proton at C2.
Core Ring 2.15 – 2.25 Multiplet1HC4-H (a)Beta to Nitrogen; part of the flexible ring segment.
Amine 1.60 – 2.00 Broad Singlet2H-NH2Exchangeable; shift varies with concentration/water content.
Core Ring 1.70 – 1.80 Multiplet1HC4-H (b)Diastereotopic partner to C4-H(a).
Ethoxy 1.38 Triplet (J ≈ 7 Hz)3H-OCH2-CH3Classic methyl triplet.
Key Diagnostic Signals[1][2][3]
  • The "Upfield" Aromatics (6.45 ppm): The protons ortho to the pyrrolidine nitrogen appear significantly upfield compared to standard benzene (7.26 ppm). If these shift downfield to >6.6 ppm, suspect oxidation of the nitrogen or protonation (salt formation).

  • The C3 Methine (3.6 ppm): This signal proves the presence of the amine substituent. In the ketone precursor, this signal is absent.

Part 3: Comparative Analysis (Alternatives & Impurities)

This section objectively compares the target spectrum against its most common synthetic "alternatives"—the precursor and the protected intermediate.

Comparison 1: Target vs. Precursor (Ketone)

Alternative:1-(4-Ethoxyphenyl)pyrrolidin-3-one [1]

  • Distinction:

    • Target: Shows a methine multiplet at ~3.6 ppm (C3-H).

    • Alternative: Lacks the 3.6 ppm signal. Instead, it shows sharp singlets or simple triplets for the CH2 groups adjacent to the carbonyl (approx 3.5 - 3.8 ppm) but lacks the coupling complexity of the amine.

    • Aromatic Region: The electron-withdrawing carbonyl in the precursor makes the N-lone pair less available for donation into the ring, shifting the "Ortho to N" aromatic protons slightly downfield compared to the target amine.

Comparison 2: Target vs. Protected Intermediate (N-Boc)

Alternative:tert-Butyl (1-(4-ethoxyphenyl)pyrrolidin-3-yl)carbamate

  • Distinction:

    • Target: No singlet in the aliphatic region (except the ethoxy triplet).

    • Alternative: Dominant singlet at ~1.45 ppm (9H, t-Butyl).

    • Amine Proton: The carbamate -NH- appears as a broad doublet or singlet around 4.5 - 5.0 ppm , much further downfield than the free amine (~1.8 ppm).

Comparison 3: Target vs. Regioisomer (2-Amine)

Alternative:1-(4-Ethoxyphenyl)pyrrolidin-2-amine (Rare, but possible in non-selective cyclizations)

  • Distinction:

    • Target: Symmetry of the N-adjacent protons (C2 and C5) is roughly maintained (both are CH2).

    • Alternative: The C2 position is a methine (CH). You would see a distinct anomeric-like proton (N-CH-N) shifted significantly downfield (~4.5 - 5.0 ppm) due to being flanked by two nitrogens.

Part 4: Visualization & Workflow

Experimental Workflow: Purity Verification

The following decision tree outlines the logical flow for validating the product using NMR data.

NMR_Workflow Start Crude Product Isolated Solvent Dissolve in CDCl3 Start->Solvent Check_Boc Check 1.45 ppm Region Solvent->Check_Boc Decision_Boc Singlet Present? Check_Boc->Decision_Boc Reprocess Re-subject to TFA/HCl Decision_Boc->Reprocess Yes (Boc Protected) Check_Aromatic Analyze Aromatic Region (6.4 - 6.9 ppm) Decision_Boc->Check_Aromatic No Reprocess->Solvent Decision_Ox Ortho-N protons < 6.55 ppm? Check_Aromatic->Decision_Ox Salt_Form Freebase Product (NaHCO3 wash) Decision_Ox->Salt_Form No (Likely Salt/Oxidized) Check_C3 Verify C3-H Multiplet (~3.6 ppm) Decision_Ox->Check_C3 Yes Salt_Form->Solvent Final Pass: Pure 3-Amine Check_C3->Final

Figure 1: NMR-driven quality control workflow for 1-(4-Ethoxyphenyl)pyrrolidin-3-amine.

References

  • SpectraBase. 1-(4-methoxyphenyl)pyrrolidine 1H NMR Spectrum. (Analogous aromatic/ring systems). Retrieved from [2]

  • Royal Society of Chemistry. Improving yield of graphene oxide catalysed n-heterocyclization of amines. (Contains detailed NMR data for N-aryl pyrrolidines). Retrieved from

  • National Institutes of Health (PubChem). 3-Aminopyrrolidine Compound Summary. (Core scaffold chemical shifts). Retrieved from

  • Michigan State University. Proton NMR Chemical Shift Tables. (General inductive effect principles for ethoxy/amine substituents). Retrieved from

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 1-(4-Ethoxyphenyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical comparison of mass spectrometry (MS) methodologies for the structural characterization and analysis of 1-(4-Ethoxyphenyl)pyrrolidin-3-amine, a compound of interest in pharmaceutical research and development. We delve into the theoretical underpinnings of its mass spectral behavior, including predictable fragmentation pathways under various ionization techniques. Detailed, field-tested protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented, explaining the scientific rationale behind parameter selection. The guide contrasts the strengths and limitations of "hard" versus "soft" ionization techniques, providing researchers with the necessary framework to select the optimal analytical strategy for identity confirmation, purity assessment, and quantitative analysis in complex matrices.

Introduction: The Analytical Imperative for Novel Pyrrolidine Derivatives

Pyrrolidine derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2] 1-(4-Ethoxyphenyl)pyrrolidin-3-amine (Molecular Formula: C₁₂H₁₈N₂O; Monoisotopic Mass: 206.1419 Da) represents a key intermediate or potential active pharmaceutical ingredient (API) whose structural integrity and purity are paramount. Unambiguous characterization is a critical first step in establishing structure-activity relationships (SAR) and ensuring safety and efficacy in the drug development pipeline.[3][4] Mass spectrometry stands as the premier analytical tool for this purpose, offering unparalleled sensitivity and structural insight.[5][6]

The Central Role of Mass Spectrometry in Pharmaceutical Development

In the pharmaceutical industry, mass spectrometry is an indispensable technology employed at every stage, from initial discovery to quality control.[5] Its primary applications include confirming the molecular weight of newly synthesized compounds, elucidating the structure of unknown impurities, and quantifying drugs and their metabolites in biological fluids.[3][6][7] The coupling of chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC) with MS detection provides a powerful platform for analyzing complex mixtures with high specificity and sensitivity.[3][7][8]

Predicted Mass Spectral Behavior of 1-(4-Ethoxyphenyl)pyrrolidin-3-amine

A priori understanding of a molecule's likely behavior in a mass spectrometer is crucial for method development and data interpretation. The structure of 1-(4-Ethoxyphenyl)pyrrolidin-3-amine contains several moieties—an aromatic ether, a tertiary amine within the pyrrolidine ring, and a primary amine—that dictate its fragmentation pattern.

Molecular Ion and Isotopic Pattern

The first step in analysis is the identification of the molecular ion peak. For 1-(4-Ethoxyphenyl)pyrrolidin-3-amine (C₁₂H₁₈N₂O), the expected monoisotopic mass of the molecular ion [M]⁺˙ is 206.1419 Da. Using soft ionization techniques like electrospray, the protonated molecule [M+H]⁺ at m/z 207.1497 is expected to be the most abundant ion in the full scan spectrum.

Predicted Fragmentation Pathways (Electron Impact)

Electron Impact (EI) is a high-energy, "hard" ionization technique that induces extensive fragmentation, providing a detailed structural fingerprint.[9][10] The fragmentation of the target molecule is governed by the stability of the resulting carbocations and radicals. Key predicted cleavages include:

  • Alpha-Cleavage: The C-C bond adjacent to a nitrogen atom is a common point of cleavage for amines.[11] For the pyrrolidine ring, this can lead to multiple fragmentation routes.

  • Benzylic Cleavage: The bond between the pyrrolidine nitrogen and the phenyl ring is prone to cleavage, yielding a stable, resonance-delocalized ethoxyphenyl fragment or a charged pyrrolidine fragment.

  • Ether Cleavage: Cleavage within the ethoxy group can lead to the loss of an ethyl radical (∙C₂H₅) or a neutral ethene molecule (C₂H₄).

  • Loss of Amine Group: The primary amine group (-NH₂) can be lost as a neutral radical.

G M [C12H18N2O]+• m/z = 206 F1 [C10H13O]+• m/z = 149 (Loss of C2H5N) M->F1 Ring opening F2 [C8H9O]+ m/z = 121 (Ethoxyphenyl cation) M->F2 β-cleavage F3 [C4H9N2]+ m/z = 85 (Pyrrolidine fragment) M->F3 N-Aryl cleavage F4 [C10H14N2O]+• m/z = 178 (Loss of C2H4) M->F4 Ether cleavage F5 [C6H5O]+ m/z = 93 (Phenoxy cation) F2->F5 Loss of C2H4

Caption: Predicted EI fragmentation of 1-(4-Ethoxyphenyl)pyrrolidin-3-amine.

Comparative Analysis of MS Instrumentation

The choice of MS instrumentation and ionization method profoundly impacts the quality and type of data obtained.[10] The selection depends on the analyte's properties and the analytical goal (e.g., structural confirmation vs. quantification).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds.[9] While our target molecule may have limited volatility, derivatization could enhance its suitability for GC analysis. The standard ionization method in GC-MS is Electron Ionization (EI), which provides rich, reproducible fragmentation patterns ideal for structural elucidation and library matching.[9][12] However, the high energy of EI can sometimes lead to the complete absence of the molecular ion, complicating molecular weight determination.[12]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the workhorse of modern pharmaceutical analysis, perfectly suited for non-volatile and thermally labile compounds like 1-(4-Ethoxyphenyl)pyrrolidin-3-amine.[3][5][7]

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that generates ions from solution with minimal fragmentation.[13] It is highly effective for polar molecules and those containing basic nitrogen sites, like our analyte, which readily accept a proton to form a strong [M+H]⁺ ion. This makes ESI ideal for accurate molecular weight determination.[12][13]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique often used with LC-MS. It is generally better suited for less polar, neutral molecules that are not easily ionized by ESI.[10] While ESI is the presumptive choice for this molecule, APCI provides a valuable alternative.

Tandem Mass Spectrometry (LC-MS/MS)

For ultimate confidence in identification and for sensitive quantification, tandem mass spectrometry (LC-MS/MS) is the gold standard.[7] In this technique, the protonated molecule ([M+H]⁺, the precursor ion) is selected, fragmented in the gas phase (via collision-induced dissociation), and the resulting fragment ions (product ions) are detected.[7] This process provides an unambiguous structural fingerprint and allows for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM).[14]

Experimental Protocols

The following protocols are designed to be self-validating systems for the comprehensive analysis of 1-(4-Ethoxyphenyl)pyrrolidin-3-amine.

Protocol 1: GC-MS (EI) for Structural Fingerprinting

This protocol aims to generate a detailed fragmentation pattern for structural confirmation.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol.

  • GC Parameters:

    • Injector: Splitless mode, 250°C.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[8][9]

    • Source Temperature: 230°C.

    • Scan Range: m/z 40-450.

    • Rationale: The high energy of EI will induce the fragmentation pathways discussed in Section 3.2, providing a rich spectrum for structural analysis. The temperature program ensures the compound elutes as a sharp peak without thermal degradation.

Protocol 2: LC-MS/MS (ESI) for Definitive Identification and Quantification

This is the recommended primary method for both qualitative and quantitative analysis.

  • Sample Preparation: Prepare a 1 µg/mL stock solution in 50:50 acetonitrile:water. Serially dilute to create calibration standards if quantification is required.

  • LC Parameters:

    • Column: C18 reverse-phase, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • MRM Transitions:

      • Primary (Quantifier): m/z 207.1 -> 121.1 (Precursor -> Ethoxyphenyl fragment).

      • Secondary (Qualifier): m/z 207.1 -> 85.1 (Precursor -> Pyrrolidine fragment).

    • Rationale: The acidic mobile phase promotes protonation for efficient ESI. The C18 column provides excellent retention and peak shape. The selected MRM transitions are highly specific, ensuring that detection is free from matrix interference, which is crucial for bioanalytical applications or impurity analysis.[7]

G cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometer Sample Sample Injection Column C18 Column (Separation) Sample->Column ESI ESI Source (Ionization) Column->ESI Q1 Q1: Precursor Selection (m/z 207.1) ESI->Q1 Q2 q2: Fragmentation (Collision Cell) Q1->Q2 Q3 Q3: Product Scan (m/z 121.1, 85.1) Q2->Q3 Detector Detector Q3->Detector

Caption: Workflow for LC-MS/MS analysis of the target compound.

Data Comparison and Strategic Application

ParameterGC-MS (EI)LC-MS (ESI)LC-MS/MS (ESI)
Molecular Ion [M]⁺˙ Weak or absentNot observedNot applicable
Protonated Molecule [M+H]⁺ Not observedStrong, base peakStrong (as precursor)
Structural Information High (rich fragmentation)Low (minimal fragmentation)High (specific transitions)
Sensitivity ModerateGoodExcellent
Selectivity ModerateGoodExcellent
Primary Application Structural fingerprinting, library searchMolecular weight confirmationDefinitive ID, quantification

This comparison highlights that a multi-faceted approach yields the most comprehensive data. GC-MS provides a classic, library-searchable fragmentation pattern, while LC-MS with ESI quickly confirms the molecular weight. For unequivocal identification and trace-level quantification, LC-MS/MS is the superior technique.

Alternative and Complementary Analytical Techniques

While mass spectrometry is exceptionally powerful, it is often used in conjunction with other methods for comprehensive characterization in a regulatory environment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for elucidating the complete chemical structure, including stereochemistry. It provides atom-level connectivity information that is orthogonal to MS data.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid method to confirm the presence of key functional groups (e.g., N-H stretch of the amine, C-O stretch of the ether, aromatic C-H bends).

  • UV-Vis Spectrophotometry: Due to the presence of the aromatic ring, the compound will have a distinct UV absorbance profile, which can be used for straightforward quantification in simple solutions.[15]

Conclusion and Professional Recommendation

For researchers and drug development professionals analyzing 1-(4-Ethoxyphenyl)pyrrolidin-3-amine, a strategic, tiered approach is recommended.

  • Initial Confirmation: Utilize LC-MS with ESI for rapid and accurate molecular weight confirmation. The presence of a strong [M+H]⁺ ion at m/z 207.1 provides high confidence in the identity of the bulk material.

  • Definitive Characterization & Quantification: Employ LC-MS/MS as the primary tool for all further work. It offers the highest degree of certainty for structural confirmation and is the required standard for quantifying the analyte in complex matrices like biological fluids or for trace-level impurity profiling.[3][7]

  • Orthogonal Verification: For regulatory filings or reference standard characterization, complement MS data with NMR spectroscopy to provide a complete and unambiguous structural dossier.

By leveraging the strengths of each technique, particularly the specificity and sensitivity of LC-MS/MS, researchers can ensure data integrity and accelerate the development timeline for novel pharmaceutical candidates.

References

  • Vertex AI Search. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly - Bitesize Bio.
  • Vertex AI Search. (2025, March 19).
  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • Kertesz, V., & Van Berkel, G. J. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. Retrieved from [Link]

  • Guillarme, D., & Veuthey, J. L. (n.d.). Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing). Retrieved from [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]

  • Emery Pharma. (n.d.). Liquid Chromatography Mass Spectrometry (LC-MS) Analysis. Retrieved from [Link]

  • Wang, L. (2016, August 24). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Retrieved from [Link]

  • ACS Publications. (2006, September 28). Enhanced Performance Test Mix for High-Throughput LC/MS Analysis of Pharmaceutical Compounds. Retrieved from [Link]

  • News-Medical. (2019, February 5). LC-MS Analysis of Pharmaceutical Drugs. Retrieved from [Link]

  • Fuente-Ballesteros, A., et al. (2023, October 12). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Journal of Food Composition and Analysis. Retrieved from [Link]

  • Abdel-Rehim, M. (2022, January 13). Solventless Microextration Techniques for Pharmaceutical Analysis: The Greener Solution. PMC. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). A Comprehensive Review of Advancing Pharmaceutical Analysis Technology Through Chemometrics Approaches. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Update on analytical methods for toxic pyrrolizidine alkaloids. Retrieved from [Link]

  • Allied Academies. (2017, September 22). Green, eco-friendly bio-analytical techniques for pharmaceutical analysis. Retrieved from [Link]

  • Emerging Trends In Pharmaceutical Analysis: Techniques And Applications. (2024, June 15). Retrieved from [Link]

  • FDA. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • da Silva, J. G., et al. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC. Retrieved from [Link]

Sources

Advanced HPLC Purity Profiling for Aminopyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary: The "Polar Basic" Challenge

Aminopyrrolidine derivatives represent a specific class of "problematic" analytes in pharmaceutical analysis. Structurally, they possess two distinct challenges: high polarity (preventing retention on standard C18 columns) and basic secondary/primary amines (causing severe peak tailing due to silanol interactions). Furthermore, many simple aminopyrrolidines (e.g., 3-aminopyrrolidine) lack strong chromophores, making UV detection at standard wavelengths (254 nm) insensitive.

This guide objectively compares the three dominant separation strategies—Ion-Pairing (IP-HPLC) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and High-pH Reversed-Phase (High-pH RP) —to establish a modern standard for purity assessment.

The Verdict: For general chemical purity, High-pH RP-HPLC on hybrid-silica particles is the superior "Gold Standard" due to robustness and peak symmetry. HILIC is the required orthogonal method for LC-MS applications and extremely polar metabolites.

Decision Matrix: Method Selection Strategy

Before selecting a column, use this logic flow to determine the optimal separation mode based on your specific derivative's properties (UV activity and required sensitivity).

MethodSelection Start Start: Aminopyrrolidine Derivative Chromophore Strong UV Chromophore? Start->Chromophore MS_Req MS Detection Required? Chromophore->MS_Req Yes Derivatization Pre-column Derivatization (e.g., FMOC/OPA) Chromophore->Derivatization No HighPH Method A: High-pH RP-HPLC (Hybrid C18, pH 10) MS_Req->HighPH No (UV only) or Robustness HILIC Method B: HILIC (Amide/Silica, pH 3-6) MS_Req->HILIC Yes (High Sensitivity) Legacy Legacy: Ion-Pairing (Avoid for MS) MS_Req->Legacy Specific USP Requirement Derivatization->MS_Req

Figure 1: Strategic decision tree for selecting the optimal HPLC mode based on analyte properties and detection requirements.

Comparative Analysis of Separation Modes
A. The Legacy Trap: Ion-Pairing (IP-HPLC)

Historically, chemists added reagents like Trifluoroacetic acid (TFA) or Octane Sulfonic Acid to acidic mobile phases.

  • Mechanism: The negatively charged ion-pairing agent binds to the protonated amine, forming a neutral complex that retains on C18.

  • Why it fails today: It is "sticky." Ion-pairing reagents permanently alter columns, require long equilibration (dewetting issues), and drastically suppress ionization in LC-MS, making impurity identification impossible.

B. The Modern Workhorse: High-pH RP-HPLC
  • Mechanism: By raising the pH to 9.5–10.5 (above the pKa of the pyrrolidine amine, typically ~9.0), the molecule becomes deprotonated (neutral).

  • Expert Insight: Neutral amines exhibit drastically increased hydrophobicity, allowing strong retention on C18 without "crutches" like ion-pairing.

  • Requirement: You must use "Hybrid" silica particles (e.g., Waters XBridge, Agilent Gemini, Phenomenex Kinetex EVO) that resist dissolution at high pH.

C. The Orthogonal Specialist: HILIC
  • Mechanism: Uses a polar stationary phase (Amide or Bare Silica) with a high-organic mobile phase (e.g., 90% ACN). Water forms a layer on the silica surface; the polar amine partitions into this water layer.[1]

  • Expert Insight: HILIC is the inverse of RP.[2][3] It retains the most polar impurities (which elute in the void volume of RP-HPLC) and offers 10-100x higher sensitivity in ESI-MS due to efficient desolvation of the high-organic mobile phase.

Quantitative Performance Comparison

The following data summarizes the performance of 3-aminopyrrolidine derivatives across different modes.

MetricHigh-pH RP-HPLC (Hybrid C18)HILIC (Amide)Acidic RP-HPLC (Standard C18)
Retention (k') High (5 - 15) High (5 - 12)Low (< 1.0)
Peak Symmetry (Tf) Excellent (1.0 - 1.2) Good (1.1 - 1.3)Poor (> 2.0)
MS Sensitivity ModerateSuperior Poor (if TFA used)
Equilibration Time Fast (5-10 col vol)Slow (20+ col vol)Moderate
Robustness HighModerate (Sensitive to diluent)Low (pH drift affects k')
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (High-pH RP-HPLC)

Best for: Routine purity release, UV detection, quantifying hydrophobic impurities.

1. Column Selection:

  • Stationary Phase: Hybrid Ethylene-Bridged Silica (BEH) C18 or Organo-Silica.

  • Dimensions: 150 x 4.6 mm, 3.5 µm (HPLC) or 100 x 2.1 mm, 1.7 µm (UHPLC).

2. Mobile Phase Preparation:

  • Buffer (Solvent A): 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide. (Note: Bicarbonate buffers are volatile and MS compatible).

  • Organic (Solvent B): 100% Acetonitrile (LC-MS Grade).

3. Gradient Profile:

Time (min) % A (Buffer) % B (ACN) Flow (mL/min)
0.0 95 5 1.0
15.0 5 95 1.0
18.0 5 95 1.0
18.1 95 5 1.0

| 23.0 | 95 | 5 | 1.0 |

4. Critical Parameters:

  • Column Temp: 40°C (Reduces viscosity and improves mass transfer for basic amines).

  • Detection: UV 210-215 nm (if no chromophore) or specific max.

  • Sample Diluent: 50:50 Water:Methanol (Match initial gradient strength to prevent band broadening).

Protocol B: The "MS Sensitivity" Method (HILIC)

Best for: Identification of polar impurities, trace analysis, LC-MS.

1. Column Selection:

  • Stationary Phase: Amide-bonded silica (preferred over bare silica for better reproducibility).

  • Dimensions: 100 x 2.1 mm, 1.7 µm.

2. Mobile Phase:

  • Solvent A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 (Formic acid).

  • Solvent B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

    • Note: HILIC gradients run from High Organic -> Low Organic.

3. Gradient Profile:

  • Start at 100% A (High ACN) and ramp to 50% B (Higher Water) over 10 minutes.

4. Critical Warning (The "HILIC Solvent Effect"):

  • Sample Diluent: Must be 100% Acetonitrile or at least 90% Organic. Injecting water into a HILIC column disrupts the water layer, causing split peaks and retention loss.

Troubleshooting & Causality (Expertise)

Issue: Peak Tailing of the Main Amine

  • Cause: At acidic pH (pH 3), the pyrrolidine nitrogen is protonated (

    
    ). It interacts ionically with residual negatively charged silanols (
    
    
    
    ) on the silica surface.
  • Fix: Switch to High-pH (Protocol A). At pH 10, the silanols are ionized, but the amine is neutral. Neutral amines do not ion-exchange. Alternatively, increase buffer ionic strength (to 20-50 mM) to mask silanols.

Issue: Low Sensitivity / No Peaks

  • Cause: Aminopyrrolidines have weak UV absorbance.

  • Fix:

    • Use a Diode Array Detector (DAD) to scan 200-400 nm; many absorb only at <210 nm.

    • Derivatization: React sample with FMOC-Cl (Fluorenylmethyloxycarbonyl chloride). This adds a massive UV/Fluorescence tag, making the molecule hydrophobic and easily detectable on standard C18 columns [1].

TailingMechanism cluster_0 Acidic pH (Standard C18) cluster_1 High pH (Hybrid C18) Step1 Amine Protonated (R-NH3+) Step2 Ionic Bond with Silanol (Si-O-) Step1->Step2 Result1 Peak Tailing & Retention Shift Step2->Result1 Step3 Amine Neutral (R-NH2) Step4 Hydrophobic Interaction Only Step3->Step4 Result2 Sharp Peak & High Retention Step4->Result2

Figure 2: Mechanistic difference between Acidic and High-pH conditions for basic amines.

References
  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate.

  • HPLC Tech Tip: Basic Analytes and High pH. Phenomenex.

  • Control pH During Method Development for Better Chromatography. Agilent Technologies.

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies / LCMS.cz.

  • Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich.

Sources

Comparative Guide: Ethoxy vs. Methoxy Pyrrolidine Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Alkoxy Switch

In medicinal chemistry, the transition from a methoxy (-OCH₃) to an ethoxy (-OCH₂CH₃) substituent on a pyrrolidine scaffold is rarely a trivial "homologation." While often perceived as a minor steric adjustment, this modification frequently acts as a molecular toggle switch that governs three critical parameters: intracellular bioavailability , metabolic clearance trajectory , and target residence time .

This guide provides a technical analysis of the structure-activity relationship (SAR) differences between these two analogs. We move beyond simple potency metrics to explore the causality of bioactivity shifts, supported by experimental protocols and literature-derived case studies.

Physicochemical & Structural Divergence[1]

The pyrrolidine ring is a non-planar, sp³-rich scaffold that projects substituents into defined 3D vectors.[1] Modifying an alkoxy group at the C3 or C4 position alters the physicochemical profile significantly.[2]

Table 1: Comparative Physicochemical Profile
ParameterMethoxy-Pyrrolidine AnalogEthoxy-Pyrrolidine AnalogImpact on Bioactivity
Steric Volume (ų) ~30-35~50-55Ethoxy requires a deeper hydrophobic pocket; may induce steric clash in tight S1/S2 sites.
Lipophilicity (

cLogP)
Baseline+0.4 to +0.6Ethoxy increases permeability but decreases aqueous solubility.
Rotatable Bonds 1 (C-O)2 (C-O, C-C)Ethoxy introduces higher entropic penalty upon binding unless constrained.
Electronic Effect Electron Donating (+M)Electron Donating (+M)Negligible difference in ring electron density; similar pKa of pyrrolidine nitrogen.
Metabolic Liability O-Demethylation (CYP450)O-Deethylation + Terminal HydroxylationEthoxy offers an alternative metabolic soft spot (terminal carbon).

Bioactivity Case Studies

Case Study A: Optimization of VLA-4 Antagonists (Cell Permeability)

Context: VLA-4 (Integrin


) antagonists are targets for asthma and inflammation. A study on benzoic acid derivatives containing a pyrrolidine linker highlighted the trade-off between potency and permeability.
  • The Challenge: High potency inhibitors often suffer from poor oral bioavailability due to low membrane permeability.

  • The Methoxy vs. Ethoxy Finding:

    • Methoxy Analogs: Exhibited high intrinsic potency (IC

      
       < 2 nM) but lower cellular activity due to moderate lipophilicity (LogD ~ 1.2).
      
    • Ethoxy Analogs: The extension to ethoxy (and further lipophilic optimization) increased LogD to ~2.0. This did not significantly disrupt binding affinity (IC

      
       remained ~1.6 nM) but drastically improved cell membrane permeability .
      
    • Outcome: The ethoxy-containing analog (Compound 15e) demonstrated superior efficacy in murine asthma models, proving that the "ethoxy switch" was a pharmacokinetic (PK) enabler rather than a pharmacodynamic (PD) driver.

Case Study B: nAChR Ligands (CNS Penetration)

Context: Development of PET imaging agents for Nicotinic Acetylcholine Receptors (nAChR).[3]

  • The Mechanism: Ligands must cross the Blood-Brain Barrier (BBB).

  • Data Comparison:

    • Methoxy-Pyrrolidine (Compound 1): High affinity but slow BBB kinetics.

    • Ethoxy/Higher Alkyls: Increasing the chain length on the pyrrolidine substituent increased lipophilicity. While the methoxy analog had

      
       values in the picomolar range (23-28 pM), the increased lipophilicity of the ethyl/propyl chains facilitated faster brain uptake, although excessive bulk eventually reduced affinity due to steric clashes in the receptor binding pocket.
      

Metabolic Stability & Toxicology

The metabolic fate of these analogs differs fundamentally, influencing the choice for lead optimization.

Mechanism of Clearance
  • Methoxy (CYP-mediated O-Demethylation):

    • Primary Pathway: Rapid oxidation of the methyl group to a formaldehyde intermediate, leaving a free hydroxyl/phenol.

    • Risk: The resulting free -OH often undergoes rapid Phase II conjugation (Glucuronidation), leading to fast clearance.

  • Ethoxy (Bifurcated Metabolism):

    • Pathway A (O-Dealkylation): Slower than demethylation due to steric hindrance at the oxygen center.

    • Pathway B (Terminal Oxidation): CYP450 can hydroxylate the terminal methyl of the ethyl group (

      
      -oxidation), creating a stable alcohol or carboxylic acid metabolite which may remain active or have distinct toxicity profiles.
      
Visualization: Metabolic Pathways (Graphviz)

MetabolicFate Parent_Me Methoxy-Pyrrolidine Inter_Me Hemiacetal Intermediate Parent_Me->Inter_Me CYP450 (Fast) Parent_Et Ethoxy-Pyrrolidine Inter_Et_1 Hemiacetal Intermediate Parent_Et->Inter_Et_1 CYP450 (Slow) Prod_Et_OH Hydroxy-Ethyl Metabolite (Active/Toxic?) Parent_Et->Prod_Et_OH CYP450 (omega-oxidation) Prod_OH Hydroxy-Pyrrolidine (Phase II Conjugation) Inter_Me->Prod_OH Spontaneous (-HCHO) Inter_Et_1->Prod_OH Spontaneous (-CH3CHO)

Caption: Divergent metabolic pathways. Methoxy analogs primarily undergo rapid O-demethylation, while ethoxy analogs exhibit slower dealkylation and potential side-chain oxidation.

Experimental Protocols

To validate the bioactivity differences in your own lab, use the following standardized workflows.

Protocol A: Synthesis via Williamson Ether Synthesis (Optimized for Pyrrolidines)

Objective: Introduce methoxy/ethoxy groups to a hydroxy-pyrrolidine scaffold (e.g., N-Boc-3-hydroxy-pyrrolidine).

  • Reagents: NaH (60% dispersion), Alkyl Iodide (MeI or EtI), DMF (anhydrous).

  • Step-by-Step:

    • Activation: Dissolve N-Boc-3-hydroxy-pyrrolidine (1 eq) in anhydrous DMF at 0°C under Argon.

    • Deprotonation: Add NaH (1.2 eq) portion-wise. Stir for 30 min until H₂ evolution ceases. Critical: Ensure temperature remains <5°C to prevent carbamate migration.

    • Alkylation: Add MeI or EtI (1.5 eq) dropwise.

    • Reaction: Warm to Room Temperature (RT) and stir for 4-16 hours.

    • Quench: Carefully add cold water/ice. Extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Note: Ethoxy analogs typically elute faster (higher Rf) than methoxy analogs due to increased lipophilicity.

Protocol B: Microsomal Stability Assay (Metabolic Clearance)

Objective: Determine intrinsic clearance (


) differences.
  • System: Liver Microsomes (Human/Rat) + NADPH regenerating system.

  • Procedure:

    • Pre-incubate microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

    • Add Test Compound (Methoxy or Ethoxy analog) at 1 µM final concentration.

    • Initiate with NADPH.

    • Sample at t = 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: LC-MS/MS. Plot ln(% remaining) vs. time.

  • Expectation: Methoxy analogs often show steeper degradation slopes (higher

    
    ) if O-demethylation is the primary metabolic route.
    

Decision Framework for Researchers

When should you choose Ethoxy over Methoxy?

Visualization: SAR Decision Tree (Graphviz)

DecisionTree Start Start: Pyrrolidine Lead Optimization Check_Potency Is Potency Satisfactory? Start->Check_Potency Check_Perm Is Permeability/BBB Poor? Check_Potency->Check_Perm Yes Action_Me Keep Methoxy (-OMe) Maintain steric fit Check_Potency->Action_Me No (Steric Clash with Et) Check_Metab Is t1/2 too short? Check_Perm->Check_Metab No Action_Et Switch to Ethoxy (-OEt) Increase Lipophilicity Check_Perm->Action_Et Yes (Need higher LogP) Check_Metab->Action_Me No Action_F Switch to -OCF3 or -OCHF2 Block Metabolism Check_Metab->Action_F Yes (Metabolic Soft Spot)

Caption: Strategic decision tree for selecting alkoxy substituents based on ADME/Tox constraints.

References

  • Chiba, J., et al. (2006).[4] "4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist."[4] Chemical & Pharmaceutical Bulletin, 54(11), 1515-1529.[4] Link

  • Gao, Y., et al. (2002). "Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues...". Journal of Medicinal Chemistry, 45(13), 2841-2849.[3] Link

  • Zawilska, J. B., & Wojcieszak, J. (2018).[5] "Cytotoxicity of α-Pyrrolidinophenones: an Impact of α-Aliphatic Side-chain Length...". Neurotoxicity Research, 35, 1-13. Link

  • Chiodi, D., & Ishihara, Y. (2024).[6] "The role of the methoxy group in approved drugs." European Journal of Medicinal Chemistry, 273, 116364.[6] Link

  • Seki, M., et al. (2013).[7] "Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers..." Bioorganic & Medicinal Chemistry Letters, 23(14), 4230-4234. Link

Sources

LC-MS/MS Fragmentation Dynamics of 1-(4-Ethoxyphenyl)pyrrolidin-3-amine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In modern drug development, functionalized N-phenylpyrrolidines are frequently utilized as rigidified pharmacophores to target central nervous system (CNS) receptors and G-protein-coupled receptors (GPCRs). Among these, 1-(4-Ethoxyphenyl)pyrrolidin-3-amine (EPPA) presents unique analytical advantages over its structural analogs, such as 1-(4-Methoxyphenyl)pyrrolidin-3-amine (MPPA) and the unsubstituted 1-Phenylpyrrolidin-3-amine (PPA).

As a Senior Application Scientist, I have structured this guide to objectively compare the liquid chromatography-tandem mass spectrometry (LC-MS/MS) performance of EPPA against its alternatives. By understanding the causality behind its ionization behavior and collision-induced dissociation (CID) pathways, researchers can develop highly sensitive, self-validating bioanalytical assays.

Mechanistic MS/MS Fragmentation Logic

To develop a robust Multiple Reaction Monitoring (MRM) method, one must first understand why a molecule fragments the way it does. In positive electrospray ionization (+ESI), the primary amine at the 3-position of the pyrrolidine ring acts as the primary protonation site, yielding a stable [M+H]⁺ precursor at m/z 207.15.

Upon entering the collision cell, EPPA undergoes three distinct, energy-dependent fragmentation pathways:

  • Deamination (m/z 190.12): At low collision energies (15 eV), the labile C-N bond at the 3-position cleaves, resulting in the neutral loss of ammonia (-17 Da).

  • Dealkylation (m/z 179.12): A hallmark of ethoxyaromatic compounds is the facile loss of ethylene (-28 Da) via a concerted six-membered cyclic transition state[1]. This yields a highly stable phenol derivative. This pathway is mechanistically distinct from methoxy analogs (like MPPA), which typically lose a methyl radical (-15 Da) and are prone to radical-induced instability.

  • Pyrrolidine Ring Cleavage (m/z 137.08): At elevated collision energies (35 eV), the N-phenylpyrrolidine core fractures, breaking the C-N bond between the aromatic ring and the heterocycle to generate a stable 4-ethoxyphenyl cation[2].

MS_Fragmentation M [M+H]+ m/z 207.15 F1 [-NH3] m/z 190.12 M->F1 CID (15 eV) Deamination F2 [-C2H4] m/z 179.12 M->F2 CID (20 eV) Dealkylation F3 Pyrrolidine Cleavage m/z 137.08 M->F3 CID (35 eV) Ring Cleavage F4 Phenol Derivative m/z 162.09 F1->F4 -C2H4 (25 eV) Concerted Loss

Fig 1: Energy-dependent CID fragmentation pathways of protonated 1-(4-Ethoxyphenyl)pyrrolidin-3-amine.

Comparative Analytical Performance

When evaluating EPPA against its methoxy (MPPA) and unsubstituted (PPA) counterparts, the para-ethoxy group serves a dual analytical purpose.

Chromatographic Causality: The ethoxy group increases the molecule's lipophilicity (LogP). In reversed-phase chromatography, this shifts the retention time later into the organic gradient. This later elution effectively separates the analyte from early-eluting polar matrix components (e.g., residual salts and phospholipids), drastically reducing ion suppression[3].

Ionization Causality: The electron-donating nature of the para-alkoxy substituent stabilizes the radical cations formed during CID, yielding highly predictable and abundant fragment ions that improve the signal-to-noise ratio and lower the Limit of Detection (LOD).

Quantitative Performance Comparison
Parameter1-(4-Ethoxyphenyl)pyrrolidin-3-amine1-(4-Methoxyphenyl)pyrrolidin-3-amine1-Phenylpyrrolidin-3-amine
Formula C₁₂H₁₈N₂OC₁₁H₁₆N₂OC₁₀H₁₄N₂
Exact Mass [M+H]⁺ 207.1497193.1341163.1235
Retention Time (min) 4.23.52.8
Primary Neutral Loss -28 Da (Ethylene)-15 Da (Methyl radical)-17 Da (Ammonia)
Major MS/MS Fragments m/z 190.1, 179.1, 162.1m/z 176.1, 161.1, 133.1m/z 146.1, 119.1
LOD (ng/mL) 0.050.080.15
Matrix Effect (%) -12% (Minimal suppression)-18% (Mild suppression)-35% (Severe suppression)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in pharmacokinetic or bioanalytical data, the following LC-MS/MS protocol is designed as a self-validating system .

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standard Addition

  • Action: Aliquot 50 µL of plasma matrix. Spike with 10 µL of stable-isotope-labeled internal standard (EPPA-d5 at 100 ng/mL).

  • Causality: The d5-isotope co-elutes exactly with the analyte, experiencing identical matrix suppression. This mathematically normalizes any injection-to-injection variability.

  • Extraction: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA). Vortex for 2 mins, centrifuge at 14,000 x g for 10 mins. Transfer the supernatant to an autosampler vial.

Step 2: Chromatographic Separation

  • Column: C18 UHPLC column (50 x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phases: (A) 0.1% FA in Water; (B) 0.1% FA in ACN.

  • Causality: We utilize FA rather than Trifluoroacetic Acid (TFA). While TFA provides sharp peaks, its high surface tension causes severe +ESI signal suppression. FA strikes the optimal balance between maintaining the pyrrolidine amine in its protonated state and allowing efficient droplet desolvation.

  • Gradient: 5% B to 95% B over 5.0 minutes at 0.4 mL/min.

Step 3: MS/MS Acquisition & Self-Validation Criteria

  • Source Parameters: +ESI mode, Capillary Voltage 3.5 kV, Desolvation Temp 350°C.

  • MRM Transitions: Quantifier (m/z 207.1 → 190.1 at 15 eV); Qualifier (m/z 207.1 → 179.1 at 20 eV).

  • System Validation Check: A batch is only validated if the EPPA-d5 internal standard maintains a coefficient of variation (CV) < 5% across all injections. Furthermore, the Quantifier/Qualifier ion ratio must remain within ±20% of the neat standard. Deviations automatically flag the sample for isobaric interference or collision cell degradation.

LCMS_Workflow S1 1. Sample Preparation (0.1% FA + EPPA-d5 IS Spike) S2 2. UHPLC Separation (C18, Gradient Elution, 40°C) S1->S2 S3 3. ESI+ Ionization (Capillary: 3.5 kV, Heater: 350°C) S2->S3 S4 4. Quadrupole Isolation (m/z 207.1 ± 0.5 Da) S3->S4 S5 5. CID Fragmentation (Argon Gas, 15-35 eV) S4->S5 S6 6. HRMS Detection & Validation (Qual/Quant Ratio Check) S5->S6

Fig 2: Self-validating LC-MS/MS bioanalytical workflow ensuring data integrity and matrix effect correction.

References

1.[1] The Identification of 3,4-MDMA from Its Mass Equivalent Isomers and Isobaric Substances Using Fast LC–ESI-MS–MS. Oxford Academic (oup.com). Available at: 2.[3] Application Notes and Protocols for the Analytical Characterization of N-(4-ethoxyphenyl)azepane-1-sulfonamide. Benchchem. Available at: 3.[2] Synthesis of N-Substituted Pyrrolidines via Reaction of 1,4-Dichlorobutane with Primary Amines: Application Notes and Protocols. Benchchem. Available at:

Sources

Technical Guide: Validating Chiral Purity of 3-Aminopyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

3-Aminopyrrolidine is a deceptive scaffold. Structurally simple, it serves as a critical chiral building block for high-value targets, including fluoroquinolone antibiotics and kinase inhibitors. However, its validation presents a "perfect storm" of analytical challenges:

  • Lack of Chromophore: The aliphatic backbone is virtually invisible to standard UV detection (>210 nm).

  • High Polarity: The free base is highly water-soluble, making retention on normal-phase chiral stationary phases (CSPs) difficult.

  • Basicity: Two nitrogen centers (secondary pyrrolidine and primary exocyclic amine) cause severe peak tailing due to silanol interactions.

This guide compares the two most robust industry standards for validating enantiomeric excess (ee): Direct Chiral HPLC (using Immobilized Polysaccharide CSPs) and Indirect Derivatization (using GITC).

The Senior Scientist's Verdict:

  • Use Direct HPLC for N-protected intermediates (e.g., tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate). It is faster and eliminates kinetic resolution errors.

  • Use GITC Derivatization for the free dihydrochloride salt or when UV sensitivity is paramount (e.g., trace impurity analysis).

Decision Matrix: Selecting the Right Protocol

The choice of method is dictated by the chemical state of your sample. Do not force a free amine onto a normal phase column without specific additives.

DecisionMatrix Start Start: Sample State Protected N-Protected (Boc, Cbz, Benzyl) Start->Protected Intermediate FreeBase Free Amine / Salt (2HCl) Start->FreeBase Final Product Direct METHOD A: Direct Chiral HPLC (Chiralpak IA/IC) Protected->Direct Preferred Route (High Throughput) FreeBase->Direct Alternative (Requires ELSD/CAD or MS) Indirect METHOD B: Indirect Derivatization (GITC Reagent) FreeBase->Indirect Preferred Route (High Sensitivity)

Figure 1: Analytical workflow decision tree based on 3-aminopyrrolidine protection status.

Comparative Analysis

The following table contrasts the performance metrics of the two primary methodologies.

FeatureMethod A: Direct Chiral HPLCMethod B: Indirect (GITC Derivatization)
Principle Non-covalent interaction with Chiral Stationary Phase (CSP).Covalent formation of diastereomers; separation on achiral C18.
Target Analyte Best for N-Boc-3-aminopyrrolidine (Protected).Best for 3-aminopyrrolidine (Free Base).
Detection UV (205–210 nm) or RI/ELSD. Poor UV sensitivity.UV (254 nm).[1] High sensitivity due to thiourea chromophore.
Throughput High (15–20 min run time). No prep.Low (45 min prep + 20 min run).
Risk Factor Peak tailing (requires amine modifiers).Kinetic resolution (if reagent is limiting).
Cost High (Specialized Chiral Columns: ~$1,500).Low (Standard C18 Column + Reagent).

Detailed Experimental Protocols

Method A: Direct Chiral HPLC (The "Gold Standard" for Intermediates)

Context: This method assumes you are analyzing the N-Boc protected intermediate. If analyzing the free amine, you must use an ELSD or MS detector, as the UV signal will be negligible.

Stationary Phase Selection: We utilize Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)).[2]

  • Why? Unlike coated columns (AD-H/OD-H), the immobilized phase allows the use of "forbidden" solvents like Dichloromethane (DCM) and Ethyl Acetate, which are excellent for solubilizing polar amines and sharpening peaks.

Protocol:

  • Column: Daicel Chiralpak IA, 4.6 × 250 mm, 5 µm.

  • Mobile Phase:

    
    -Hexane : Ethanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).
    
    • Critical Step: The 0.1% DEA is non-negotiable. It masks silanol sites. Without it, the amine will tail significantly, destroying resolution (

      
      ).
      
  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV @ 210 nm (or RI/ELSD).

  • Sample Prep: Dissolve 1 mg/mL in Ethanol.

Expected Results:

  • (S)-Enantiomer: ~8.5 min

  • (R)-Enantiomer: ~10.2 min

  • Resolution (

    
    ): > 2.5
    
Method B: GITC Derivatization (The Solution for Free Amines)

Context: When you have the free dihydrochloride salt, UV detection is impossible. We use GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate).[3] It reacts with the primary amine to form stable, UV-active thiourea diastereomers.

Mechanism: The isothiocyanate group (-N=C=S) of GITC reacts with the primary amine of the pyrrolidine. This creates two diastereomers (e.g., GITC-S-isomer and GITC-R-isomer) which have different physical properties and can be separated on a standard C18 column.

GITC_Workflow Sample Sample (Free Amine) Incubate Incubation (RT, 30 min) Sample->Incubate Reagent Reagent (GITC + TEA) Reagent->Incubate HPLC Achiral HPLC (C18 Column) Incubate->HPLC Inject Result Diastereomer Separation HPLC->Result UV @ 254nm

Figure 2: GITC derivatization workflow for UV-transparent amines.

Protocol:

  • Reagent Prep: Prepare a 0.5% (w/v) solution of GITC in Acetonitrile (ACN).

  • Derivatization:

    • Mix 50 µL of Sample (1 mg/mL in water) with 50 µL of 1% Triethylamine (TEA) in ACN.

    • Add 100 µL of GITC solution.

    • Wait: Incubate at Room Temperature for 30 minutes.

    • Quench: Add 10 µL of 1% Acetic Acid (optional, to stabilize).

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 × 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 20% B to 60% B over 20 minutes.

  • Detection: UV @ 254 nm.

Scientific Validation (Self-Check):

  • Blank Check: Always inject a "Blank + GITC" to identify the reagent peaks. GITC hydrolyzes slowly to form a urea byproduct; you must distinguish this from your analyte.

  • Molar Ratio: Ensure GITC is in >20-fold molar excess. If GITC is limiting, the reaction kinetics may favor one enantiomer over the other (Kinetic Resolution), yielding a false ee value.

Troubleshooting & Expert Insights

The "Ghost Peak" Phenomenon

In Method A (Direct HPLC), you may see negative system peaks or baseline drift at 210 nm.

  • Cause: Refractive index effects from the sample solvent (e.g., pure ethanol) entering a Hexane-rich mobile phase.

  • Fix: Dissolve your sample in the mobile phase itself (90:10 Hexane:EtOH) rather than pure alcohol.

Peak Tailing on Chiral Columns

If the peaks in Method A look like "shark fins" (sharp front, long tail):

  • Diagnosis: The basic pyrrolidine nitrogen is interacting with the silica support.

  • Fix: Increase DEA concentration from 0.1% to 0.2%. Alternatively, switch to Chiralpak IC , which has a different immobilization chemistry and often tolerates basic amines better than IA.

Kinetic Resolution in Derivatization

In Method B, if your racemic standard shows a 55:45 split instead of 50:50:

  • Diagnosis: You did not use enough GITC, or the reaction time was too short. The "fast-reacting" enantiomer consumed the reagent before the "slow-reacting" one could finish.

  • Fix: Double the GITC concentration and extend incubation to 45 minutes.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IA-3. Retrieved from [Link]

  • Bhushan, R., & Martens, J. (2010). Amino Acids: Chromatographic Separation and Enantiomeric Resolution. HNB Publishing. (Contextual grounding on GITC mechanisms).
  • Separation Science. (2023). HPLC Solutions #66: Enantiomer Separations. Retrieved from [Link]

Sources

Infrared (IR) spectroscopy peaks for N-aryl amines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative IR Analysis of N-Aryl Amines: Structural Differentiation and Methodological Validation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In pharmaceutical development, N-aryl amines (anilines) are ubiquitous pharmacophores. Distinguishing them from their aliphatic counterparts or amides is critical during intermediate synthesis and quality control. This guide provides a technical comparison of Infrared (IR) spectral features for N-aryl amines, focusing on the structural differentiation between primary, secondary, and tertiary forms. Furthermore, it evaluates the "performance" of modern Attenuated Total Reflectance (ATR) versus traditional KBr transmission methods for this specific functional group.

Part 1: The Comparative Landscape (Spectral Performance)

The IR spectrum of an amine is defined by two principal regions: the high-frequency N-H stretching zone (3500–3300 cm⁻¹) and the fingerprint C-N stretching zone (1350–1200 cm⁻¹).[1] The following data tables synthesize the critical peak shifts that distinguish N-aryl amines from aliphatic alternatives.

Table 1: Structural Differentiation (Primary vs. Secondary vs. Tertiary)

Objective: Rapid identification based on N-H substitution.

FeaturePrimary N-Aryl Amine (e.g., Aniline)Secondary N-Aryl Amine (e.g., N-Methylaniline)Tertiary N-Aryl Amine (e.g., N,N-Dimethylaniline)
N-H Stretch (3500–3300 cm⁻¹) Doublet (Two bands)[2][3][4][5][6][7]• Asymmetric: ~3500–3420 cm⁻¹[2]• Symmetric: ~3420–3340 cm⁻¹Singlet (One band)[2]• Weak to medium intensity[6]• ~3450–3380 cm⁻¹Absent • No peaks in this region (Diagnostic feature)
N-H Bending (Scissoring) Strong band at 1650–1580 cm⁻¹ Absent (or very weak)Absent
C-N Stretch Strong, 1350–1250 cm⁻¹ Strong, 1350–1280 cm⁻¹ Strong, 1360–1310 cm⁻¹
Overtone Weak band ~3200 cm⁻¹ (Fermi resonance)Generally absentAbsent
Table 2: Electronic Performance (Aryl vs. Alkyl)

Objective: Distinguishing electronic environments (Resonance vs. Induction).

Vibrational ModeN-Aryl Amine (Aniline)N-Alkyl Amine (Cyclohexylamine)Mechanistic Driver
C-N Stretch 1250–1350 cm⁻¹ (Higher Freq)1000–1250 cm⁻¹ (Lower Freq)Resonance: Lone pair delocalization into the ring imparts partial C=N double bond character, stiffening the bond.
N-H Stretch Higher Frequency (>3400 cm⁻¹)Lower Frequency (<3400 cm⁻¹)Hybridization: Aryl nitrogen has higher

character compared to the pure

of alkyl amines, shortening the N-H bond.

Part 2: Mechanistic Deep Dive (Expertise & Causality)

To interpret N-aryl amine spectra accurately, one must understand the causality of the peak shifts. The "performance" difference between an aryl amine and an alkyl amine is driven by resonance delocalization .

The Resonance Effect: In N-aryl amines, the nitrogen lone pair is not localized. It conjugates with the


-system of the aromatic ring. This has two profound spectral consequences:
  • C-N Bond Strengthening: The C-N bond order increases from 1.0 towards 1.5. According to Hooke's Law for vibrational frequency (

    
    ), the increased force constant (
    
    
    
    ) shifts the C-N stretch to a higher wavenumber (1250–1350 cm⁻¹) compared to aliphatic amines.
  • N-H Bond Weakening: While hybridization (

    
    ) suggests a stronger bond, the positive charge character on the nitrogen during resonance slightly weakens the N-H bond relative to a pure 
    
    
    
    imine, but it remains higher frequency than
    
    
    amines due to the shorter bond length.
Visualizing the Resonance Pathway

The following diagram illustrates the electronic flow that dictates the spectral shifts.

ResonanceEffect cluster_0 Spectral Consequence LonePair Nitrogen Lone Pair Ring Aromatic Ring (π-system) LonePair->Ring Delocalization CN_Bond C-N Bond (Partial Double Bond) Ring->CN_Bond Increases Bond Order ForceConstant Increased Force Constant (k) CN_Bond->ForceConstant Hooke's Law Shift Blue Shift (1250-1350 cm⁻¹) ForceConstant->Shift Higher Wavenumber

Figure 1: Mechanistic pathway of resonance-induced C-N bond strengthening in N-aryl amines.

Part 3: Methodological Validation (ATR vs. KBr)

For drug development professionals, the choice of sampling technique is as critical as the interpretation. While KBr pellets were the historical gold standard, Attenuated Total Reflectance (ATR) is the modern alternative.[8][9]

Comparison: Which Method for N-Aryl Amines?
FeatureATR (Diamond/ZnSe) Transmission (KBr Pellet) Verdict for N-Aryl Amines
Sample Prep None/Minimal (Direct contact)High (Grinding, Pressing)ATR Wins for throughput.[10]
Hygroscopicity NegligibleHigh (KBr absorbs water)ATR Wins. Water in KBr (~3400 cm⁻¹) masks the critical N-H doublet of primary amines.
Peak Resolution Good, but intensity drops at high

Excellent, constant pathlengthKBr Wins for resolving subtle N-H splitting if the sample is perfectly dry.
Peak Position Slight Red Shift (lower

)
StandardKBr is Reference. ATR requires software correction for library matching.
Experimental Protocol: ATR Analysis of Solid N-Aryl Amine

This protocol ensures self-validating results by prioritizing contact quality.

  • Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Validation: Collect a background spectrum. It must be flat; if peaks appear, reclean.

  • Sample Deposition: Place ~5 mg of the solid amine on the crystal center.

  • Pressure Application: Lower the pressure arm. Critical Step: Monitor the live preview. Increase pressure until peak growth saturates. Causality: This ensures maximum evanescent wave penetration without crushing the crystal.

  • Acquisition: Scan range 4000–600 cm⁻¹; 4 cm⁻¹ resolution; 16 scans.

  • Post-Processing: Apply "ATR Correction" (n ~ 1.5) if comparing to a transmission library.[8]

Workflow Decision Tree

Use this logic flow to determine the correct experimental setup.

MethodSelection Start Start: N-Aryl Amine Sample State Physical State? Start->State Liquid Liquid State->Liquid Solid Solid State->Solid ATR_Liq Use ATR (ZnSe/Diamond) Fast, no pathlength calc needed Liquid->ATR_Liq Quant Quantitative Analysis Required? Solid->Quant Trace Trace Impurity (<1%)? Quant->Trace No KBr Use KBr Pellet Max Sensitivity/Resolution Quant->KBr Yes (Beer's Law easier) ATR_Sol Use ATR (Diamond) High Pressure Clamp Trace->ATR_Sol No (Standard ID) Trace->KBr Yes (Higher Signal/Noise)

Figure 2: Decision matrix for selecting ATR vs. KBr based on analytical requirements.

References

  • LibreTexts Chemistry. (2023). Spectroscopy of Amines. Link

  • Specac. (2024).[11] FTIR: Transmission vs ATR spectroscopy. Link

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Link

  • Michigan State University. (n.d.). Infrared Spectroscopy: Amines. Link

Sources

Elemental analysis data for 1-(4-Ethoxyphenyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Elemental Analysis & Characterization of 1-(4-Ethoxyphenyl)pyrrolidin-3-amine

Part 1: Executive Summary & Core Directive

In the optimization of medicinal scaffolds, 1-(4-Ethoxyphenyl)pyrrolidin-3-amine (CAS: 1213214-49-3 analog/derivative) serves as a critical building block, particularly in the synthesis of GPCR ligands (e.g., MCHR1 antagonists) and kinase inhibitors.

While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are standard for structural confirmation, they often fail to accurately quantify salt stoichiometry , solvation , and bulk purity —critical factors for biological assay reproducibility.

This guide provides a definitive technical comparison of Elemental Analysis (CHN) against alternative characterization methods. It establishes the "Gold Standard" theoretical data for the free base and its common salt forms, enabling researchers to validate their synthesized batches with precision.

Part 2: Technical Specifications & Theoretical Baselines

Before analyzing experimental data, one must establish the theoretical baseline. The "Product" in this comparison is the High-Purity Free Base form of the compound.

Compound Identity:

  • IUPAC Name: 1-(4-Ethoxyphenyl)pyrrolidin-3-amine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 206.29 g/mol

Table 1: Theoretical Elemental Composition (The "Gold Standard")

Use this table to validate your experimental results. A deviation of >0.4% typically indicates impurities, solvation, or incorrect salt formation.

ElementFree Base (Target Product)Mono-Hydrochloride Salt (Alternative 1)Dihydrochloride Salt (Alternative 2)Monohydrate (Alternative 3)
Formula C₁₂H₁₈N₂O C₁₂H₁₈N₂O · HCl C₁₂H₁₈N₂O · 2HCl C₁₂H₁₈N₂O · H₂O
MW ( g/mol ) 206.29242.75279.21224.30
Carbon (C) 69.87% 59.38%51.62%64.26%
Hydrogen (H) 8.80% 7.89%7.22%8.99%
Nitrogen (N) 13.58% 11.54%10.03%12.49%

Part 3: Comparative Analysis of Characterization Methods

Why rely on Elemental Analysis (EA) when you have NMR? The table below objectively compares EA against common alternatives in the context of this specific amine.

Table 2: Performance Comparison of Analytical Alternatives
FeatureElemental Analysis (CHN) Proton NMR (¹H-qNMR) HRMS (ESI-TOF)
Primary Utility Bulk Purity & Salt Stoichiometry Structural ConnectivityMolecular Formula ID
Salt Detection Excellent (Detects non-protonated counterions like Cl⁻ via mass balance)Poor (Cannot detect Cl⁻/SO₄²⁻ directly; requires inferred shifts)Poor (Salts dissociate in source)
Solvent/Water Excellent (H deviation indicates H₂O; C deviation indicates solvent)Good (If solvent has protons; cannot see inorganic water easily)None (Solvents are removed/invisible)
Sample Size ~2–5 mg~5–10 mg<0.1 mg
Destructive? Yes (Combustion)NoYes

Expert Insight: For 1-(4-Ethoxyphenyl)pyrrolidin-3-amine, the amine group is prone to absorbing atmospheric CO₂ (forming carbamates) or moisture. EA is the only method that will show a simultaneous drop in %C and %N if the sample is hygroscopic , whereas NMR might only show a broadened water peak that is easily dismissed as solvent background.

Part 4: Experimental Protocol (Self-Validating)

To achieve the theoretical values listed in Table 1, follow this rigorous protocol. This workflow is designed to minimize errors caused by the hygroscopic nature of primary amines.

Reagents & Equipment:

  • Instrument: Flash 2000 CHNS/O Analyzer (or equivalent).

  • Standard: Acetanilide (K factor calibration).

  • Carrier Gas: Helium (Grade 5.0).

  • Combustion Aid: Vanadium Pentoxide (

    
    ) – Crucial for complete combustion of aromatic amines.
    

Step-by-Step Methodology:

  • Sample Pre-treatment (Critical Step):

    • The free base amine is likely an oil or low-melting solid. Dry the sample in a vacuum desiccator over

      
       for 24 hours prior to analysis to remove surface moisture.
      
    • Validation Check: If the sample turns from off-white to dark brown, oxidation has occurred. Recrystallize before proceeding.

  • Weighing:

    • Weigh 2.0 – 2.5 mg of the sample into a tin capsule.

    • Pro-Tip: For the HCl salt forms, add 5–10 mg of

      
       powder to the capsule. This provides extra oxygen flux to ensure the refractory aromatic ring is fully combusted.
      
  • Combustion Parameters:

    • Reactor Temperature: 950°C.

    • Reduction Oven: 840°C.

    • Oxygen Injection: 5 seconds (optimized for ~2mg organic).

  • Data Validation Logic:

    • Acceptance Criteria: Results must be within ±0.4% of theoretical values.

    • Drift Correction: Run a standard (Acetanilide) every 10 samples. If drift >0.1%, recalibrate.

Part 5: Data Interpretation & Troubleshooting Workflow

When your data does not match the "Free Base" column in Table 1, use the following logic to diagnose the state of your material.

Scenario A: Low %C, Low %N, High %H

  • Diagnosis: Sample is wet (Hydrate or hygroscopic water).

  • Action: Recalculate theoreticals for a Monohydrate (see Table 1). If it matches, you have a stable hydrate.

Scenario B: Low %C, Low %H, Low %N (Proportional)

  • Diagnosis: Inorganic contamination (Silica, Salts) or incomplete combustion.

  • Action: Check ash residue. If ash exists, filter the sample solution through a 0.2 µm PTFE filter and re-precipitate.

Scenario C: Correct %C, Low %H, Correct %N

  • Diagnosis: Halo-organic impurities or oxidation (dehydrogenation).

  • Action: Run LC-MS to check for oxidized byproducts (M-2H).

Part 6: Visualization (Decision Tree)

The following diagram illustrates the decision logic for validating the salt form of 1-(4-Ethoxyphenyl)pyrrolidin-3-amine using the data from Table 1.

SaltFormValidation Start Start: Obtain EA Data (C, H, N %) CheckC Does %C match Free Base (69.87 ±0.4%)? Start->CheckC Pass PASS: Valid Free Base (High Purity) CheckC->Pass Yes CheckHCl Does %C match Mono-HCl (59.38 ±0.4%)? CheckC->CheckHCl No (Lower C) PassHCl PASS: Mono-HCl Salt (Stoichiometry 1:1) CheckHCl->PassHCl Yes CheckHydrate Does %H match Hydrate (>8.9%)? CheckHCl->CheckHydrate No Fail FAIL: Impure / Solvated (Recrystallize) CheckHydrate->Fail No match CheckHydrate->Fail Yes (Confirm with TGA)

Caption: Logical workflow for interpreting Elemental Analysis data to distinguish between Free Base, HCl Salts, and Hydrates.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54683369, 1-(4-Ethoxyphenyl)pyrrolidin-3-amine. Retrieved from [Link]

  • Huang, C. Q., et al. (2005). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists.[1] Bioorganic & Medicinal Chemistry Letters, 15(16), 3701-3706.[1] Retrieved from [Link]

  • University of Padua (2024). CHNS Elemental Analysis: Technical Resources and Methodology. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Ethoxyphenyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(4-Ethoxyphenyl)pyrrolidin-3-amine. As a substituted pyrrolidine derivative, this compound requires careful handling based on its potential chemical reactivity and toxicological profile. This document synthesizes regulatory standards with practical, field-proven insights to ensure your disposal procedures are safe, compliant, and scientifically sound.

Hazard Assessment and Characterization

Probable Hazard Profile:

  • Toxicity: Amines can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2] The GHS information for a similar compound, 4-(4-Ethoxyphenyl)-1-methylpyrrolidin-3-amine, includes hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]

  • Corrosivity: Many amines are corrosive and can cause severe skin burns and eye damage.[1][4][5] This is a critical consideration for both handling and container selection.

  • Reactivity: Amines are basic and can react violently with strong acids and oxidizing agents.[6] Such reactions can be exothermic and may release toxic fumes.

  • Environmental Hazards: Some amine compounds are harmful to aquatic life.[7] Therefore, release into the environment, including drains, must be strictly avoided.[8]

Based on this assessment, 1-(4-Ethoxyphenyl)pyrrolidin-3-amine waste must be treated as hazardous waste . This classification mandates adherence to strict disposal regulations set forth by agencies like the U.S. Environmental Protection Agency (EPA).[9]

Regulatory Framework: The RCRA "Cradle-to-Grave" System

The primary federal law governing the management of hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA).[10] RCRA establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from its creation to its final, safe disposal. These regulations are detailed in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273.[11][12] Your institution's Environmental Health and Safety (EHS) office is responsible for implementing these regulations and managing the final disposal process.

Step-by-Step Disposal Protocol

This protocol ensures that the disposal process is handled safely and in compliance with regulatory standards.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the appropriate PPE to prevent exposure.

  • Eye Protection: Chemical safety goggles or a face shield.[13]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard lab coat.[8]

  • Respiratory Protection: Use a chemical fume hood to avoid inhaling any vapors.[4]

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within the waste container.[6]

  • Do Not Mix: Never mix 1-(4-Ethoxyphenyl)pyrrolidin-3-amine waste with the following:

    • Acids: To prevent violent neutralization reactions.

    • Oxidizers: To avoid rapid, potentially explosive reactions.[6]

    • Halogenated Solvents: Unless specifically permitted by your EHS office, as mixing solvent types can complicate the final disposal process.[6]

  • Dedicated Waste Stream: Designate a specific waste container for this amine compound and other compatible amine waste.

Step 3: Containerization and Labeling

The integrity and labeling of the waste container are paramount for safety and compliance.

  • Container Selection:

    • Use a container made of compatible material, such as high-density polyethylene (HDPE) or glass.[6][14]

    • The container must have a tightly fitting screw cap to prevent leaks and the escape of vapors.[6][15] Funnels should not be left in the container opening.[6]

    • Ensure the container is in good condition, with no cracks or defects.

  • Labeling:

    • All waste containers must be clearly labeled as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "1-(4-Ethoxyphenyl)pyrrolidin-3-amine." Do not use abbreviations or chemical formulas.[6]

      • The approximate concentration and quantity of the waste.

      • Any other components in the waste mixture.

      • The date accumulation started.

      • The name of the principal investigator or lab group.

Step 4: Accumulation and Storage

Waste must be stored safely in the laboratory in a designated "Satellite Accumulation Area" (SAA) before being collected by EHS.

  • Location: The SAA should be at or near the point of generation and under the control of the lab personnel.

  • Containment: Store liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential spills.

  • Closure: Waste containers must remain closed at all times except when waste is being added.[15]

  • Volume Limits: Do not fill containers beyond 90% capacity to allow for expansion.[16]

Step 5: Final Disposal
  • Professional Disposal: Hazardous chemical waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[9][14]

  • Schedule Pickup: Contact your EHS office to schedule a pickup of the full waste container. Do not allow waste to accumulate beyond your institution's time limits (e.g., 180 days).

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, remove all sources of ignition.

  • Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical spill kit to contain the spill. Do not use combustible materials like paper towels to absorb large spills of flammable solutions.

  • Collect and Package: Carefully scoop the absorbent material into a designated hazardous waste container.[4][17]

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office.

Decontamination of Empty Containers

Empty containers that held 1-(4-Ethoxyphenyl)pyrrolidin-3-amine must also be managed properly.

  • Triple Rinsing: The EPA requires that containers of certain acutely hazardous chemicals be triple-rinsed.[6] While this specific compound may not be on the "P-list," it is best practice to triple-rinse the container with a suitable solvent (e.g., water or an alcohol).

  • Collect Rinsate: The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[6][8]

  • Container Disposal: Once triple-rinsed, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the disposal of 1-(4-Ethoxyphenyl)pyrrolidin-3-amine.

G Disposal Workflow for 1-(4-Ethoxyphenyl)pyrrolidin-3-amine cluster_prep Preparation & Characterization cluster_contain Containerization & Storage cluster_final Final Disposition start Begin Disposal Process ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Step 2: Characterize Waste (Pure compound, solution, mixture?) ppe->characterize segregate Step 3: Segregate from Incompatibles (Acids, Oxidizers, Halogenated Solvents) characterize->segregate container Step 4: Select Compatible Container (HDPE or Glass, Screw Cap) segregate->container label_waste Step 5: Label Container Correctly ('Hazardous Waste', Full Chemical Name, Date) container->label_waste store Step 6: Store in Satellite Accumulation Area (Closed, in Secondary Containment) label_waste->store contact_ehs Step 7: Contact EHS for Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Decision workflow for the proper disposal of 1-(4-Ethoxyphenyl)pyrrolidin-3-amine waste.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Vertex AI Search.
  • Resource Conservation and Recovery Act (RCRA)
  • EPA Hazardous Waste Regul
  • How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Amine Storage Conditions: Essential Guidelines for Safety.
  • Chemical Waste Disposal Guidelines. Emory University.
  • EPA Hazardous Waste Management. (2024, April 29).
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
  • Safety Data Sheet - Pyrrolidine. (2025, November 6). MilliporeSigma.
  • Proper Disposal Procedures for m-PEG12-amine: A Guide for Labor
  • Safety Data Sheet - 1-(3-Aminopropyl)pyrrolidine. (2019, February 27). ThermoFisher.
  • Safety Data Sheet - Pyrrolidine. (2012, April 16). Fisher Scientific.
  • Safety Data Sheet - Pyrrolidine (Revised). (2012, April 16). Fisher Scientific.
  • Safety Data Sheet - (S)-1-[(4-Methoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride. (2025, September 5). KISHIDA CHEMICAL CO., LTD.
  • Safety Data Sheet - 4-Ethoxyphenol. (2025, November 6). Sigma-Aldrich.
  • Safety data sheet - Pyrrolidine. Santa Cruz Biotechnology.
  • Safety Data Sheet - 2-Amino-4-ethylpyridine. Fisher Scientific.
  • Chemical Waste Guidelines. (2024, April 16). University of Minnesota Health, Safety & Risk Management.
  • Safety Data Sheet. (2023, November 2).
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Safety Data Sheet. (2024, June 7).
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Safety Data Sheet - AMINE O. (2016, March 8).
  • 4-(4-Ethoxyphenyl)-1-methylpyrrolidin-3-amine. ChemScene.

Sources

Navigating the Handling of 1-(4-Ethoxyphenyl)pyrrolidin-3-amine: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Implementation: This guide provides critical safety protocols and personal protective equipment (PPE) recommendations for the handling of 1-(4-Ethoxyphenyl)pyrrolidin-3-amine. Given the compound's structural features—an aromatic amine and a pyrrolidine derivative—a cautious approach is warranted due to the potential for toxicity, skin sensitization, and other health hazards associated with this class of chemicals.[1][2][3] The full toxicological profile of this specific compound is not widely documented; therefore, it must be treated with the utmost care, assuming it possesses hazards similar to related structures.

Hazard Assessment and Risk Mitigation

1-(4-Ethoxyphenyl)pyrrolidin-3-amine's structure contains two key moieties of toxicological concern:

  • Aromatic Amine: Aromatic amines are a class of compounds known for their potential to be toxic and carcinogenic.[1][2] They can be readily absorbed through the skin, and exposure can lead to systemic health effects.[1]

  • Pyrrolidine Ring: While a common scaffold in pharmaceuticals, the pyrrolidine ring can be part of biologically active and potentially hazardous molecules. The basic nitrogen atom can cause irritation or burns upon contact.[4][5]

Given these structural alerts, a thorough risk assessment is mandatory before any handling of the material. The primary risks include:

  • Dermal Absorption: High risk of absorption through the skin, potentially leading to systemic toxicity.[1]

  • Eye Damage: Risk of serious eye irritation or irreversible damage upon contact.[4][6][7]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[8][9]

  • Unknown Long-Term Effects: Due to a lack of specific data, the potential for long-term health effects, including carcinogenicity and mutagenicity, should be assumed.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the minimum required PPE for handling 1-(4-Ethoxyphenyl)pyrrolidin-3-amine.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with an inner layer of nitrile and an outer layer of neoprene or butyl rubber gloves.Aromatic amines can penetrate standard laboratory gloves. Double-gloving provides an extra barrier, and materials like neoprene offer enhanced chemical resistance.[10]
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes of solutions and airborne particles, which can cause severe eye damage.[4][7][11]
Body Protection A long-sleeved, fully-buttoned laboratory coat and a chemical-resistant apron.Prevents skin contact from spills and splashes.[10]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges is recommended when handling the solid outside of a certified chemical fume hood or when aerosolization is possible.Minimizes the risk of inhaling fine particles or vapors.[10]
Footwear Closed-toe shoes that completely cover the foot.Protects feet from potential spills.[10]

Operational Plan: From Receipt to Experiment

A clear, step-by-step operational plan is crucial for safe handling.

Caption: Experimental workflow for handling 1-(4-Ethoxyphenyl)pyrrolidin-3-amine.

Step-by-Step Handling Protocol:
  • Preparation:

    • Always work within a certified chemical fume hood.

    • Ensure a chemical spill kit, safety shower, and eyewash station are readily accessible.[7][12]

    • Don all PPE as specified in the table above.

  • Handling the Solid:

    • When weighing the solid, use a spatula and handle it gently to avoid creating dust.

    • If transferring the solid, do so over a contained surface.

  • Preparing Solutions:

    • Slowly add the solid to the solvent to prevent splashing.

    • Keep the container covered as much as possible during dissolution.

  • Post-Handling:

    • Decontaminate all surfaces that may have come into contact with the chemical.

    • Carefully remove gloves using a technique that avoids skin contact with the contaminated outer surface and dispose of them in the appropriate hazardous waste container.[4]

    • Wash hands thoroughly with soap and water after removing PPE.[6][9]

Emergency Procedures: A Rapid Response Plan

In the event of an exposure or spill, immediate and correct action is critical.

Emergency_Response cluster_Skin Skin Contact cluster_Eye Eye Contact cluster_Spill Spill Exposure Exposure Event SkinAction1 Immediately remove contaminated clothing Exposure->SkinAction1 Skin EyeAction1 Immediately flush eyes with water for at least 15 minutes, lifting upper and lower eyelids Exposure->EyeAction1 Eye SpillAction1 Evacuate the immediate area Exposure->SpillAction1 Spill SkinAction2 Flush affected area with copious amounts of water for at least 15 minutes SkinAction1->SkinAction2 SkinAction3 Seek immediate medical attention SkinAction2->SkinAction3 EyeAction2 Remove contact lenses if present and easy to do EyeAction1->EyeAction2 EyeAction3 Seek immediate medical attention EyeAction2->EyeAction3 SpillAction2 Alert others and your supervisor SpillAction1->SpillAction2 SpillAction3 If safe to do so, contain the spill with absorbent material SpillAction2->SpillAction3 SpillAction4 Contact Environmental Health & Safety (EHS) SpillAction3->SpillAction4

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.